2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
Descripción
Propiedades
IUPAC Name |
3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKUTILUPDOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200659 | |
| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-64-7 | |
| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[3-Oxo-3-(1-pyrenylamino)propyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, commonly known as Pyrene-ACE-MTS, is a fluorescent labeling reagent specifically designed for the modification of sulfhydryl groups in proteins and other biomolecules. This compound incorporates the highly fluorescent pyrene moiety, which serves as a sensitive probe for investigating protein structure, conformational changes, and molecular interactions. The methanethiosulfonate (MTS) group provides a highly specific reactivity towards free thiol groups, such as those found in cysteine residues, forming a stable disulfide bond. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for the effective use of Pyrene-ACE-MTS in research and development.
Core Chemical Properties
Pyrene-ACE-MTS is a well-characterized compound with the following key chemical and physical properties:
| Property | Value | Reference(s) |
| CAS Number | 384342-64-7 | [1][2] |
| Molecular Formula | C₂₀H₁₇NO₃S₂ | [1] |
| Molecular Weight | 383.48 g/mol | [1] |
| Appearance | Light yellow solid | |
| Melting Point | 172-174 °C | |
| Solubility | Soluble in DMSO and acetone | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Mechanism of Action: Sulfhydryl Modification
The primary application of Pyrene-ACE-MTS lies in its ability to selectively label cysteine residues. The methanethiosulfonate group is a highly efficient thiol-reactive functional group. The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the MTS group, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid.
This specific reactivity allows for the targeted labeling of cysteine residues in proteins, even in the presence of other nucleophilic amino acid side chains. The resulting pyrene-labeled protein can then be utilized in a variety of fluorescence-based assays.
Caption: Reaction mechanism of Pyrene-ACE-MTS with a protein sulfhydryl group.
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general guideline for labeling proteins with Pyrene-ACE-MTS. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Pyrene-ACE-MTS
-
Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for reducing disulfide bonds if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or size-exclusion chromatography using the Labeling Buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of Pyrene-ACE-MTS in DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of Pyrene-ACE-MTS to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 1 mM) to stop the reaction by consuming any unreacted Pyrene-ACE-MTS.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Pyrene-ACE-MTS and the quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the pyrene at its absorbance maximum (approximately 345 nm).
-
Confirm labeling by mass spectrometry if desired.
-
References
An In-depth Technical Guide to the Synthesis and Purification of Pyrene-ACE-MTS: A Novel Mitochondria-Targeted Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthesis, purification, and potential applications of Pyrene-ACE-MTS, a novel fluorescent probe designed for mitochondrial imaging. While a compound with this specific nomenclature is not found in publicly available literature, this guide constructs a plausible synthetic route and experimental protocol based on established chemical principles and published data for structurally related molecules.
Introduction
Mitochondria are central to cellular metabolism, signaling, and apoptosis. The ability to visualize and track mitochondrial dynamics is crucial for understanding cellular health and disease. Fluorescent probes that specifically target mitochondria are invaluable tools in this endeavor. Pyrene and its derivatives are well-established fluorophores known for their sensitivity to the local microenvironment.
This guide proposes a novel pyrene-based probe, termed "Pyrene-ACE-MTS," which is conceptualized as a pyrene-acenaphthene (ACE) core appended with a mitochondrial targeting signal (MTS). The pyrene-acenaphthene moiety is anticipated to provide unique photophysical properties, while the MTS, presumed to be a triphenylphosphonium cation, will facilitate its accumulation within the mitochondria. This document outlines a hypothetical, yet chemically sound, multi-step synthesis and purification strategy for this compound, along with its potential applications in cellular imaging.
Proposed Structure of Pyrene-ACE-MTS
Based on the nomenclature, a plausible chemical structure for Pyrene-ACE-MTS is a pyrene-acenaphthene scaffold linked to a triphenylphosphonium salt via an alkyl chain. This structure is designed to leverage the fluorescent properties of the pyrene-acenaphthene core for imaging and the lipophilic cationic nature of the triphenylphosphonium group for mitochondrial targeting.
Synthesis of Pyrene-ACE-MTS: A Hypothetical Pathway
The proposed synthesis of Pyrene-ACE-MTS is a multi-step process involving the formation of the pyrene-acenaphthene core followed by the attachment of the mitochondrial targeting signal.
Overall Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Proposed multi-step synthesis workflow for Pyrene-ACE-MTS.
Detailed Experimental Protocols
Step 1: Suzuki Coupling for the Synthesis of 1-(Acenaphthylen-1-yl)pyrene (Intermediate 1)
This step is adapted from established palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aromatic compounds.
-
Materials: 1-Bromopyrene, Acenaphthylene-1-boronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
To a solution of 1-bromopyrene (1.0 eq) and acenaphthylene-1-boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (2 M, 3.0 eq).
-
Deoxygenate the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.
-
Step 2: Friedel-Crafts Acylation to Introduce a Bromoalkyl Chain (Intermediate 2)
This step introduces a reactive handle for the subsequent attachment of the MTS.
-
Materials: Intermediate 1, Bromoacetyl bromide, Anhydrous aluminum chloride, Dichloromethane (DCM).
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Slowly add anhydrous aluminum chloride (1.5 eq) to the solution.
-
Add bromoacetyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/DCM gradient) to obtain Intermediate 2.
-
Step 3: Attachment of the Mitochondrial Targeting Signal (Final Product: Pyrene-ACE-MTS)
This final step involves the quaternization of triphenylphosphine to form the desired phosphonium salt.
-
Materials: Intermediate 2, Triphenylphosphine, Anhydrous acetonitrile.
-
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 48 hours under an inert atmosphere.
-
Monitor the formation of the precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum to yield the final Pyrene-ACE-MTS.
-
Purification and Characterization
Purification is critical to ensure the high purity of the final compound, which is essential for reliable biological experiments.
-
Purification Techniques:
-
Column Chromatography: Utilized for the purification of intermediates. The choice of solvent system is crucial for effective separation.
-
Recrystallization: The final product, being a salt, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for final purification to achieve high purity.[1]
-
-
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of the crystalline products.
-
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the synthesis of Pyrene-ACE-MTS. These values are based on typical yields and purity levels reported for analogous reactions in the scientific literature.
| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| 1 | Intermediate 1 | 1-Bromopyrene | 75-85 | >95 |
| 2 | Intermediate 2 | Intermediate 1 | 60-70 | >95 |
| 3 | Pyrene-ACE-MTS | Intermediate 2 | 80-90 | >98 |
Potential Application and Signaling Pathway
Pyrene-ACE-MTS is designed as a fluorescent probe for mitochondrial imaging. Its mechanism of action would involve its passive diffusion across the plasma membrane and subsequent accumulation in the mitochondria, driven by the large mitochondrial membrane potential.
Logical Relationship in Mitochondrial Imaging
The diagram below illustrates the logical flow of how Pyrene-ACE-MTS would be used in a typical cell imaging experiment.
Caption: Logical workflow for the application of Pyrene-ACE-MTS in live-cell mitochondrial imaging.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and purification of a novel mitochondria-targeted fluorescent probe, Pyrene-ACE-MTS. The proposed synthetic route is based on well-established organic chemistry principles and draws from the existing literature on pyrene derivatives and mitochondrial targeting strategies. The successful synthesis of this and similar molecules would provide researchers with powerful new tools to investigate mitochondrial biology, with potential applications in drug discovery and diagnostics. It is important to reiterate that the described protocols are illustrative and would require experimental validation and optimization.
References
An In-Depth Technical Guide to 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, commonly known as Pyrene-ACE-MTS, is a fluorescent labeling reagent of significant interest in the fields of biochemistry and biophysics. This thiol-reactive compound is specifically designed to covalently attach a pyrene moiety to cysteine residues within proteins. The unique photophysical properties of the pyrene group, particularly its ability to form excited-state dimers (excimers) when two pyrene molecules are in close proximity, make Pyrene-ACE-MTS a powerful tool for investigating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Pyrene-ACE-MTS, with a focus on experimental protocols and data interpretation for researchers in drug development and related scientific disciplines.
Introduction
Understanding the conformational changes and interaction dynamics of proteins is fundamental to elucidating their biological functions and to the rational design of therapeutic agents. Fluorescent spectroscopy, owing to its high sensitivity and real-time monitoring capabilities, has emerged as an indispensable tool in this endeavor. Pyrene-based fluorescent probes, such as Pyrene-ACE-MTS, offer a distinct advantage due to the environmentally sensitive nature of the pyrene fluorophore.
Pyrene-ACE-MTS is a derivative of pyrene functionalized with a methanethiosulfonate (MTS) group. The MTS group exhibits high reactivity and selectivity towards sulfhydryl groups of cysteine residues in proteins, forming a stable disulfide bond. This allows for the site-specific introduction of the pyrene probe into proteins, often at locations engineered through site-directed mutagenesis.
The core utility of Pyrene-ACE-MTS lies in the fluorescence characteristics of the pyrene moiety. In its monomeric state, pyrene exhibits a characteristic fluorescence emission spectrum with distinct vibronic bands. However, when two pyrene molecules are positioned in close spatial proximity (approximately 10 Å), they can form an "excimer," an excited-state dimer that results in a broad, red-shifted fluorescence emission.[1][2] This phenomenon provides a spectroscopic ruler to measure intramolecular and intermolecular distances within and between proteins.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 384342-64-7 |
| Molecular Formula | C₂₀H₁₇NO₃S₂ |
| Molecular Weight | 383.48 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Excitation Wavelength (monomer) | ~340 nm |
| Emission Wavelength (monomer) | ~375-400 nm (with vibronic fine structure) |
| Emission Wavelength (excimer) | ~470 nm |
Synthesis
A generalized workflow for the synthesis is depicted below:
Figure 1: Generalized synthetic workflow for Pyrene-ACE-MTS.
Experimental Protocols
The following sections provide detailed methodologies for the use of Pyrene-ACE-MTS in protein labeling and subsequent fluorescence analysis.
Protein Preparation and Cysteine Mutagenesis
To utilize Pyrene-ACE-MTS for site-specific labeling, the target protein must possess a reactive cysteine residue at the desired position. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is employed to introduce one or more cysteine residues at specific locations while removing any other reactive cysteines that could lead to non-specific labeling.
Labeling of Proteins with Pyrene-ACE-MTS
Materials:
-
Purified protein with single or double cysteine mutations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Pyrene-ACE-MTS stock solution (e.g., 10 mM in DMSO or DMF).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column or dialysis membrane for purification.
Protocol:
-
Reduction of Protein: Prior to labeling, any disulfide bonds within the protein should be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. TCEP is often preferred over DTT as it does not contain a thiol group that could react with the MTS reagent.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding Pyrene-ACE-MTS. This can be achieved by buffer exchange using a desalting column or by dialysis against the labeling buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each protein.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a small thiol-containing molecule, such as L-cysteine or β-mercaptoethanol, to react with any unreacted Pyrene-ACE-MTS. Incubate for 30 minutes.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.
Determination of Labeling Efficiency
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm). The labeling efficiency is calculated using the Beer-Lambert law, with the molar extinction coefficient of pyrene being approximately 40,000 M⁻¹cm⁻¹.
Data Acquisition and Interpretation
Fluorescence Spectroscopy
Fluorescence emission spectra of the pyrene-labeled protein are recorded using a spectrofluorometer. The sample is typically excited at around 340 nm.
-
Monomer Emission: The presence of a structured emission spectrum between 375 nm and 400 nm indicates the presence of isolated pyrene monomers. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment around the pyrene probe. A higher I₁/I₃ ratio suggests a more polar environment.
-
Excimer Emission: A broad, unstructured emission band centered around 470 nm is indicative of excimer formation between two pyrene moieties in close proximity. The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a measure of the extent of intramolecular or intermolecular association.
Applications in Studying Protein Dynamics and Interactions
-
Conformational Changes: A change in protein conformation can alter the distance between two pyrene-labeled sites, leading to a change in the Iₑ/Iₘ ratio. This can be used to monitor ligand binding, protein folding, or other dynamic processes.
-
Protein-Protein Interactions: By labeling two different proteins with Pyrene-ACE-MTS, the formation of a complex that brings the pyrene probes into proximity can be detected by the appearance of an excimer fluorescence signal.
Visualization of Experimental Workflow and Signaling Pathway Analysis
The general workflow for studying protein-protein interactions using Pyrene-ACE-MTS can be visualized as follows:
Figure 2: Experimental workflow for protein interaction studies.
An example of a signaling pathway that could be investigated is the interaction between a kinase and its substrate. By labeling the kinase and substrate with Pyrene-ACE-MTS, the binding event preceding phosphorylation can be monitored in real-time.
Figure 3: Monitoring kinase-substrate interaction.
Conclusion
This compound is a valuable fluorescent probe for the site-specific labeling of cysteine residues in proteins. Its utility in studying protein conformation, dynamics, and interactions stems from the unique photophysical properties of the pyrene moiety, particularly the formation of excimers. This technical guide has provided an overview of the properties, synthesis, and application of Pyrene-ACE-MTS, including detailed experimental protocols and data interpretation strategies. For researchers and professionals in drug development, the ability to monitor protein interactions and conformational changes in real-time offers a powerful approach to screen for and characterize the mechanism of action of novel therapeutic compounds. As with any experimental technique, careful optimization and control experiments are essential for obtaining reliable and interpretable data.
References
An In-depth Technical Guide to the Mechanisms of Action of Pyrene Derivatives
Disclaimer: Information regarding a specific compound designated "Pyrene-ACE-MTS" is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for pyrene derivatives, which are a class of compounds with significant biological activity. The information presented here is based on published research on various pyrene-containing molecules and may serve as a foundational resource for understanding the potential activities of novel pyrene compounds. A possible interpretation of "ACE-MTS" could refer to Angiotensin-Converting Enzyme (ACE) and Metallothioneins (MTs), both of which are important in physiological and pathological processes[1].
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions and signaling pathways affected by pyrene derivatives.
Core Mechanisms of Action
Pyrene and its derivatives are polycyclic aromatic hydrocarbons known for their diverse biological activities, which range from carcinogenesis to potential therapeutic applications. Their mechanisms of action are multifaceted and primarily involve interactions with key biological macromolecules and modulation of cellular signaling pathways.
Interaction with Nucleic Acids
A significant mechanism of action for some pyrene derivatives is their ability to interact with DNA. This interaction can occur through two primary modes:
-
Groove Binding: Pyrene derivatives can bind to the minor groove of the DNA double helix. This binding is often driven by van der Waals forces and hydrogen bonds.
-
Intercalation: The planar aromatic structure of the pyrene moiety allows it to insert itself between the base pairs of DNA.
These interactions can lead to conformational changes in the DNA structure, potentially affecting DNA replication and transcription, and in some cases, inducing the formation of G-quadruplex DNA[2].
Interaction with Proteins
Pyrene derivatives can also bind to proteins, notably serum albumins, which are crucial for the transport of molecules in the bloodstream. The binding of pyrene derivatives to proteins is often mediated by hydrophobic interactions[3]. Understanding these interactions is vital for drug development, as they influence the pharmacokinetics and biodistribution of a compound.
Modulation of Cellular Signaling Pathways
A well-documented mechanism of action for pyrene and its derivatives is the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway[4]. AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Upon binding to a pyrene derivative, the AhR complex undergoes a conformational change, dissociates from its chaperone proteins (like Hsp90), and translocates to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1, leading to their transcription[4]. These enzymes are involved in the metabolic activation of pyrene derivatives, which can sometimes lead to the formation of carcinogenic metabolites.
Quantitative Data
The following tables summarize key quantitative data from studies on the interaction of pyrene derivatives with biological molecules.
Table 1: Binding Constants of Pyrene Derivatives with DNA
| Pyrene Derivative | Target DNA | Binding Constant (K) (L·mol⁻¹) |
| 1-Hydroxypyrene (1-OHP) | p53 DNA | 1.16 x 10⁶ |
| 1-Hydroxypyrene (1-OHP) | C-myc DNA | 4.04 x 10⁵ |
| 1-Pyrenebutyric acid (1-PBO) | p53 DNA | 2.04 x 10³ |
| 1-Pyrenebutyric acid (1-PBO) | C-myc DNA | 1.39 x 10³ |
| Data from a study on the interaction of pyrene derivatives with human tumor-related DNA[2]. |
Table 2: Binding Parameters of Pyrene Derivatives with Bovine Serum Albumin (BSA)
| Pyrene Derivative | Binding Constant (Kb) (x 10⁵ M⁻¹) | Number of Binding Sites (n) |
| PS1 | 7.39 | ~1 |
| PS2 | 7.81 | ~1 |
| Data from a study on the interaction of pyrene derivatives with BSA[3]. |
Table 3: Binding Energies of Pyrene Derivatives with the Aryl Hydrocarbon Receptor (AhR)
| Pyrene Derivative | Binding Energy (kcal/mol) |
| Pyrene | -16.07 |
| 1-Hydroxypyrene | -21.25 |
| 1-Methylpyrene | -24.96 |
| 1-Nitropyrene | -27.25 |
| Data from a molecular dynamics simulation study[4]. |
Experimental Protocols
This section outlines the general methodologies used to investigate the mechanisms of action of pyrene derivatives.
DNA Interaction Studies
Experimental Workflow for DNA Interaction Analysis:
-
Fluorescence Spectroscopy: This technique is used to study the binding of fluorescent pyrene derivatives to DNA. The quenching of pyrene fluorescence upon binding to DNA can be used to determine binding constants and the binding mode.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to investigate conformational changes in DNA upon the binding of a pyrene derivative. Changes in the CD spectrum of DNA can indicate alterations in its secondary structure.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the effects of pyrene derivative binding on the mobility of DNA through a gel matrix, providing evidence of interaction and potential structural changes[2].
Protein Interaction Studies
-
Steady-State and Time-Resolved Fluorescence Spectroscopy: Similar to DNA interaction studies, fluorescence spectroscopy can be used to investigate the binding of pyrene derivatives to proteins like BSA. The quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding can provide information about the binding affinity and mechanism[3].
-
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods are used to predict the binding mode and stability of the protein-ligand complex. Molecular docking provides a static picture of the interaction, while MD simulations can reveal the dynamic behavior of the complex over time[3].
AhR Pathway Activation Studies
-
Quantitative Real-Time PCR (qPCR): This technique is used to measure the expression levels of AhR target genes, such as CYP1A1 and CYP1B1, in cells treated with a pyrene derivative. An increase in the mRNA levels of these genes indicates activation of the AhR pathway[4].
-
Western Blotting: This method is used to detect and quantify the protein levels of CYP1A1 and CYP1B1, confirming that the increased gene expression leads to increased protein synthesis.
-
Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter. An increase in reporter gene activity in the presence of a pyrene derivative provides a direct measure of AhR pathway activation.
This guide provides a foundational understanding of the mechanisms of action of pyrene derivatives based on current scientific literature. Further research is necessary to elucidate the specific activities of novel compounds like "Pyrene-ACE-MTS".
References
In-Depth Technical Guide: 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
CAS Number: 384342-64-7 Alternate Names: Pyrene-ACE-MTS
This technical guide provides a comprehensive overview of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, a fluorescent probe designed for the specific labeling of sulfhydryl groups in biological molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein structure, function, and dynamics.
Introduction
This compound is a specialized chemical reagent that combines the thiol-reactivity of a methanethiosulfonate (MTS) group with the unique fluorescent properties of a pyrene moiety. The MTS group allows for the covalent modification of cysteine residues in proteins, while the pyrene fluorophore serves as a sensitive reporter of the local molecular environment. This dual functionality makes it a valuable tool for investigating protein conformation, protein-protein interactions, and membrane protein topology.
The pyrene group is a polycyclic aromatic hydrocarbon known for its sensitivity to solvent polarity and its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity. This excimer fluorescence is characterized by a broad, red-shifted emission compared to the structured monomer fluorescence, providing a spectroscopic ruler for intramolecular and intermolecular distances.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 384342-64-7 |
| Molecular Formula | C₂₀H₁₇NO₃S₂ |
| Molecular Weight | 383.48 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
| Purity | Typically >95% |
| Storage | Store at -20°C, protected from light and moisture |
Mechanism of Action: Thiol-Specific Labeling
The methanethiosulfonate (MTS) group is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS reagent, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This reaction is highly specific for cysteine residues under mild pH conditions (typically pH 6.5-8.0).
The workflow for labeling a protein with this compound and subsequent analysis is depicted in the following diagram.
Experimental Protocols
4.1. Materials
-
Protein of interest containing one or more cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
This compound (Pyrene-ACE-MTS).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP).
-
Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography.
-
Reaction buffer (e.g., PBS, pH 7.4).
4.2. Procedure
-
Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography.
-
Probe Preparation: Prepare a stock solution of Pyrene-ACE-MTS (e.g., 10 mM) in anhydrous DMSO or DMF. This should be done immediately before use as MTS reagents can be sensitive to moisture.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark. The optimal incubation time and temperature should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 1-10 mM.
-
Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Characterization: The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the pyrene moiety (around 345 nm) and the protein (typically at 280 nm). The concentration of the labeled protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.
Data Presentation: Expected Fluorescence Properties
The fluorescence of the pyrene label is highly sensitive to its environment. Key parameters to measure include the emission spectrum, quantum yield, and fluorescence lifetime.
| Parameter | Description | Typical Values for Pyrene |
| Excitation Maximum (λex) | The wavelength of light that most efficiently excites the fluorophore. | ~345 nm |
| Monomer Emission (λem) | The characteristic structured emission from a single pyrene molecule. | Peaks typically around 375, 385, and 395 nm |
| Excimer Emission (λem) | A broad, unstructured emission resulting from the interaction of two closely spaced pyrene molecules. | Broad peak centered around 470 nm |
| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state. | Can be long, often in the range of tens to over 100 ns |
The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a key indicator of the proximity of two pyrene-labeled sites.
Visualization of Application Logic
The use of this compound in studying protein conformational changes is based on the principle that changes in protein structure will alter the distance or relative orientation of the attached pyrene probes, leading to a change in the observed fluorescence.
An In-depth Technical Guide to Pyrene-based Thiol-Reactive Fluorescent Probes
Introduction
This technical guide provides comprehensive information on a fluorescent probe system frequently utilized in biochemical and pharmacological research. The term "Pyrene-ACE-MTS" does not correspond to a standard chemical entity. However, based on the constituent parts of the name, it is highly probable that this refers to the reaction product of a pyrene-based fluorescent reporter molecule with N-acetylcysteine (ACE). A prevalent method for achieving such a linkage is through the use of N-(1-pyrenyl)maleimide, a thiol-reactive fluorescent probe. This document will, therefore, focus on the adduct formed between N-(1-pyrenyl)maleimide and N-acetylcysteine, a model for the labeling of cysteine-containing peptides and proteins. The "MTS" portion of the query may be a misnomer in this context, as maleimide is the functional group that reacts with thiols.
Pyrene and its derivatives are widely employed as fluorescent probes due to their unique photophysical properties.[1] The fluorescence emission spectrum of the pyrene monomer is sensitive to the polarity of its local environment.[2] Furthermore, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer known as an excimer, which exhibits a distinct, red-shifted fluorescence emission.[2][3] These characteristics make pyrene-based probes powerful tools for studying protein conformation, folding, and intermolecular interactions.[2][4]
Quantitative Data Summary
The following table summarizes the molecular formula and weight of the constituent molecules and their resulting adduct, which we will refer to as Pyrene-ACE for clarity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(1-pyrenyl)maleimide | C₂₀H₁₁NO₂ | 297.31[2][5] |
| N-acetylcysteine (ACE) | C₅H₉NO₃S | 163.19 |
| Pyrene-ACE Adduct | C₂₅H₂₀N₂O₅S | 460.50 |
Experimental Protocols
Labeling of Thiol-Containing Molecules with N-(1-pyrenyl)maleimide
This protocol describes a general procedure for the conjugation of N-(1-pyrenyl)maleimide to a thiol-containing molecule, such as N-acetylcysteine or a protein with accessible cysteine residues.[6][7][8]
Materials:
-
N-(1-pyrenyl)maleimide
-
Thiol-containing molecule (e.g., N-acetylcysteine, protein)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[7][8]
-
Reducing agent (optional, for proteins with disulfide bonds), e.g., TCEP (tris(2-carboxyethyl)phosphine)[7][8]
-
Quenching reagent, e.g., excess N-acetylcysteine or β-mercaptoethanol[9]
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[7][8]
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer. For proteins, a concentration of 1-10 mg/mL is recommended.[7][8]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: If using DTT as the reducing agent, it must be removed prior to the addition of the maleimide reagent.[10]
-
-
Preparation of the N-(1-pyrenyl)maleimide Solution:
-
Prepare a stock solution of N-(1-pyrenyl)maleimide in anhydrous DMSO or DMF, typically at a concentration of 10 mM.[10]
-
-
Conjugation Reaction:
-
Add the N-(1-pyrenyl)maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point for proteins.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][10]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, in excess to react with any unreacted N-(1-pyrenyl)maleimide.[9]
-
-
Purification of the Conjugate:
-
Determination of the Degree of Labeling:
-
The concentration of the pyrene-labeled protein can be determined by measuring the absorbance of the solution at 280 nm (for the protein) and at the maximum absorbance wavelength for the pyrene dye (typically around 340 nm).
-
The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[10]
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with N-(1-pyrenyl)maleimide.
Signaling Pathway for Conformational Change Detection
Caption: Using pyrene probes to detect protein conformational changes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. kinampark.com [kinampark.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Guide: Solubility of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate, a fluorescent compound utilized for the selective modification of sulfhydryl groups in enzymes and other proteins.[1] Understanding the solubility of this reagent is critical for its effective use in experimental settings, ensuring accurate concentration preparation and avoiding precipitation during assays.
Core Compound Properties
-
Compound Name: this compound
-
Alternate Names: Pyrene-ACE-MTS[2]
-
CAS Number: 384342-64-7[2]
-
Molecular Formula: C₂₀H₁₇NO₃S₂[2]
-
Molecular Weight: 383.48 g/mol [2]
Qualitative Solubility Data
Published data indicates that this compound exhibits the following general solubility characteristics:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble |
| Acetone | Soluble |
| Methanol | Slightly Soluble |
Note: The term "soluble" and "slightly soluble" are qualitative. Quantitative determination is recommended for precise experimental design.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol outlines a method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment of research compounds.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specified temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
High-purity organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Acetone)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of handling solvent-filled tubes
-
Calibrated pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg).
-
Record the exact weight of the compound added.
-
Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.
-
For further clarification, the collected supernatant can be filtered through a 0.22 µm solvent-compatible syringe filter. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.
-
Prepare a series of dilutions of the clear supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.
-
Analyze the calibration standards and the diluted supernatant samples by HPLC-UV or fluorescence spectroscopy. The pyrene moiety allows for sensitive detection using both methods.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of the diluted supernatant samples from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The results should be tabulated, expressing the solubility in both µg/mL and molarity (µM) for each solvent tested.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Mechanism of sulfhydryl modification by Pyrene-ACE-MTS.
References
An In-depth Technical Guide to the Stability and Storage of Pyrene-ACE-MTS
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pyrene-ACE-MTS" is not described in the currently available scientific literature. Therefore, this guide is based on the general principles of stability and storage for analogous compounds, namely pyrene-based fluorescent probes and acetylcholinesterase inhibitors. The quantitative data presented in the tables are illustrative examples and should not be considered as experimental results for "Pyrene-ACE-MTS".
This technical guide provides a comprehensive overview of the recommended stability and storage conditions for a hypothetical fluorescent acetylcholinesterase (ACE) inhibitor, Pyrene-ACE-MTS. Adherence to these guidelines is crucial for ensuring the compound's integrity, performance in assays, and for obtaining reproducible experimental results.
Core Properties and Recommended Storage
Pyrene-ACE-MTS is presumed to be a fluorescent molecule, likely susceptible to degradation from light, temperature, and certain chemical conditions. Based on common practices for similar compounds, the following storage conditions are recommended to maintain its stability.
Table 1: Recommended Storage Conditions for Pyrene-ACE-MTS
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C | Dry, inert gas (e.g., argon) | In the dark |
| Stock Solution | -20°C or -80°C | Tightly sealed | In the dark |
-
Solid Form: When stored as a solid, Pyrene-ACE-MTS should be kept at a constant low temperature to minimize thermal degradation. The use of a desiccator or storage under an inert atmosphere can prevent degradation due to moisture and oxidation.
-
Solution Form: Stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer) and stored in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can significantly impact stability, and therefore, it is advisable to consult any available literature for similar compounds or perform a solvent stability study.
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions that are more severe than the recommended storage conditions.
Table 2: Illustrative Forced Degradation Data for Pyrene-ACE-MTS (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolyzed ester/amide linkage |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | Hydrolyzed ester/amide linkage, ring opening |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 30% | Oxidized pyrene core (e.g., pyrenequinones) |
| Thermal | 7 days | 80°C | 10% | Isomerization products |
| Photolytic (UV/Vis light) | 24 hours | 25°C | 40% | Photodimers, oxidized products |
These illustrative data suggest that Pyrene-ACE-MTS is particularly sensitive to oxidation and photolytic degradation. The pyrene moiety is known to be susceptible to photo-oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of a compound like Pyrene-ACE-MTS.
3.1. Preparation of Stock and Working Solutions
-
Solid Handling: Before opening, allow the vial of solid Pyrene-ACE-MTS to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.
-
Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. Common solvents for pyrene-based compounds include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the solid in the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes to protect from light and store at -20°C or -80°C.
-
Working Solution Preparation: Prepare fresh working solutions daily by diluting the stock solution in the appropriate assay buffer.
3.2. Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of Pyrene-ACE-MTS (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the storage solvent as a control).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Photostability: Expose a solution to a calibrated light source (e.g., UV-A and visible light) for a defined duration. A control sample should be kept in the dark.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Characterize major degradation products using techniques like LC-MS/MS.
3.3. Long-Term Stability Study Protocol
-
Sample Preparation: Prepare multiple aliquots of the solid compound and a stock solution in the intended storage solvent.
-
Storage: Store the samples under the recommended conditions (-20°C, in the dark).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, assess the purity and concentration of Pyrene-ACE-MTS using a validated HPLC method. Also, evaluate its performance in the relevant biological assay (e.g., acetylcholinesterase inhibition assay).
-
Data Analysis: Plot the concentration or purity of the compound against time to determine the shelf-life and re-test period.
Signaling Pathways and Experimental Workflows
4.1. General Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a novel compound like Pyrene-ACE-MTS.
The Photophysical Virtuosity of Pyrene: An In-depth Technical Guide to its Application as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Pyrene and its derivatives have long been cornerstone fluorophores in the analytical arsenal of chemists, biochemists, and cell biologists. Their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and remarkable sensitivity to the local microenvironment, make them exceptionally versatile probes. This technical guide provides a comprehensive overview of the core photophysical properties of pyrene-based fluorescent probes, detailed experimental protocols for their characterization, and their application in elucidating complex biological signaling pathways.
Core Photophysical Properties of Pyrene-Based Probes
The fluorescence of pyrene is characterized by two principal phenomena: monomer emission and excimer formation. The monomer emission spectrum displays distinct vibronic bands, the relative intensities of which are sensitive to solvent polarity. This feature allows pyrene to act as a reporter on the polarity of its immediate surroundings. At higher concentrations or when two pyrene moieties are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form. This excimer fluoresces at a much longer wavelength, providing a ratiometric signal that can be used to monitor processes that alter the distance between pyrene units, such as conformational changes in proteins or lipid membrane dynamics.
Data Presentation: Photophysical Properties of Selected Pyrene Derivatives
The following tables summarize key photophysical data for pyrene and a selection of its derivatives, providing a comparative overview for probe selection and experimental design.
Table 1: Photophysical Properties of Pyrene in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| Cyclohexane | 334 | 373, 384, 393 | 0.60 | 450 |
| Toluene | 336 | 374, 385, 395 | 0.65 | - |
| Ethanol | 335 | 373, 384, 394 | 0.32 | 410 |
| Acetonitrile | 334 | 372, 383, 393 | - | - |
Table 2: Photophysical Properties of Functionalized Pyrene Derivatives
| Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| 1-Formylpyrene | Cyclohexane | 398 | 418 | < 0.01 | - |
| 1-Acetylpyrene | Cyclohexane | 385 | 405 | < 0.01 | - |
| 1-Pyrenecarboxylic acid | Dioxane | 380 | 400 | 0.19 | 16 |
| 1-Methoxycarbonylpyrene | Dioxane | 378 | 398 | 0.25 | - |
| 4-(Pyren-1-yl)butyric acid | Methanol | 344 | 378, 397 | - | 622 |
| Pyrene-1,6-dicarboxamide | Methanol | - | 395 | 0.32 | 19.5 |
Experimental Protocols
Accurate characterization of the photophysical properties of pyrene-based probes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.
Protocol 1: Relative Fluorescence Quantum Yield Measurement
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Sample of the pyrene-based probe
-
High-purity solvents
Procedure:
-
Prepare a series of dilute solutions: Prepare 5-6 solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample, ensuring identical instrument settings (e.g., slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single photon arrival times after pulsed excitation.[2]
Materials and Equipment:
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber
-
Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
-
-
Fluorescence lifetime standard (e.g., Ludox for instrument response function - IRF, and a fluorophore with a known lifetime for validation)
-
Sample of the pyrene-based probe
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., Ludox or a dilute solution of non-dairy creamer).
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the time profile of the excitation pulse and the response of the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the sample solution.
-
Set the excitation wavelength and collect the emission at the desired wavelength.
-
Acquire the fluorescence decay histogram until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model, taking the measured IRF into account. The general form of the decay is: I(t) = Σ α_i * exp(-t/τ_i) where I(t) is the intensity at time t, α_i is the amplitude of the i-th component, and τ_i is the lifetime of the i-th component.
-
The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.
-
Visualization of Signaling Pathways
Pyrene-based probes are powerful tools for visualizing and quantifying various biological signaling pathways. Their unique photophysical properties allow for the design of "turn-on," "turn-off," and ratiometric sensors for specific molecular events.
Apoptosis Detection via Caspase Activity
Apoptosis, or programmed cell death, is a fundamental process in development and disease. A key family of proteases involved in apoptosis are the caspases. Pyrene-based FRET (Förster Resonance Energy Transfer) probes can be designed to monitor caspase activity. In such a probe, two pyrene moieties are held in close proximity by a peptide linker containing a caspase recognition sequence. This results in strong excimer emission. Upon activation of the apoptotic pathway, caspases cleave the linker, separating the pyrene units and leading to a decrease in excimer emission and an increase in monomer emission.
Monitoring Protein Kinase Activity
Protein kinases play a pivotal role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. A pyrene-based probe for protein kinase activity can be designed by attaching a pyrene fluorophore to a peptide substrate. In the unphosphorylated state, the pyrene fluorescence may be quenched by a nearby amino acid residue (e.g., tryptophan). Upon phosphorylation by the kinase, a conformational change in the peptide can move the pyrene away from the quencher, resulting in an increase in fluorescence intensity.[3]
Probing SNARE-Mediated Membrane Fusion
Membrane fusion is a fundamental cellular process essential for events like neurotransmitter release and vesicle trafficking. The fusion is mediated by SNARE proteins. The dynamics of membrane fusion can be monitored using pyrene-labeled lipids. When vesicles containing pyrene-labeled phospholipids fuse with a target membrane, the dilution of the probes within the larger membrane area leads to a decrease in excimer formation and an increase in monomer fluorescence, providing a real-time readout of the fusion event.
References
A Technical Guide to Pyrene Monomer and Excimer Fluorescence: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pyrene, a polycyclic aromatic hydrocarbon, stands out as a powerful fluorescent probe due to its unique photophysical properties. Its ability to exhibit both monomer and excimer fluorescence makes it an exceptionally sensitive tool for elucidating molecular proximity, dynamics, and the microenvironment in a variety of systems, from simple solutions to complex biological membranes and drug delivery vehicles. This in-depth technical guide explores the core principles of pyrene fluorescence, provides detailed experimental protocols for its application, and presents key quantitative data to aid in experimental design and interpretation.
Core Principles of Pyrene Fluorescence
The fluorescence of pyrene is characterized by two distinct emission states: monomer and excimer. Understanding the transition between these states is fundamental to harnessing the full potential of pyrene as a molecular probe.
Monomer Emission: At low concentrations or when individual pyrene molecules are well-separated, excitation with UV light results in the emission of fluorescence from isolated, excited pyrene molecules, known as monomers.[1][2] The monomer emission spectrum is characterized by a structured profile with distinct vibronic bands, typically appearing between 375 nm and 410 nm.[1][3][4] The relative intensity of these bands, particularly the ratio of the first and third vibronic peaks (I1/I3), is highly sensitive to the polarity of the surrounding environment.[5] In polar environments, the I1 peak is more pronounced, while in nonpolar environments, the I3 peak intensity increases. This solvatochromic effect allows for the characterization of the local polarity of systems such as lipid bilayers and micellar cores.[5][6]
Excimer Formation and Emission: As the concentration of pyrene increases, or when two pyrene molecules are brought into close proximity (within approximately 10 Å), a different phenomenon occurs.[1][7][8] An excited-state pyrene monomer can interact with a ground-state monomer to form an excited-state dimer, or "excimer".[9][10] This excimer is a transient species that is only stable in the excited state. Upon relaxation to the ground state, the excimer dissociates, and the process is accompanied by the emission of a broad, structureless fluorescence band at a longer wavelength, typically centered around 450-500 nm.[3][9] The formation of this excimer is a diffusion-controlled process, meaning it is dependent on factors such as viscosity and temperature that affect the rate at which pyrene molecules can encounter each other.[3]
The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the proximity of pyrene molecules.[6][7] This property is invaluable for studying processes that involve changes in distance between labeled molecules, such as protein folding, lipid membrane dynamics, and the assembly or disassembly of drug delivery systems.[7][11][12]
Quantitative Data for Pyrene Fluorescence
The following tables summarize key quantitative data for pyrene monomer and excimer fluorescence to facilitate experimental design and analysis.
| Parameter | Pyrene Monomer | Pyrene Excimer | Reference(s) |
| Typical Emission Wavelength Range | 375 - 410 nm | 450 - 500 nm | [3][4] |
| Appearance | Structured, with distinct vibronic bands | Broad, structureless band | [3][9] |
| Formation Requirement | Isolated pyrene molecules | Two pyrene molecules in close proximity (~10 Å) | [1][7][8] |
| Sensitivity | Microenvironment polarity (I1/I3 ratio) | Intermolecular distance (IE/IM ratio) | [5][6] |
| Parameter | Value | Conditions | Reference(s) |
| Fluorescence Quantum Yield (Pyrene in Cyclohexane) | 0.32 | In cyclohexane | [13] |
| Excited State Lifetime | >100 ns | Varies with solvent | [1][14] |
| Molar Extinction Coefficient (at 335.2 nm) | 54,000 cm-1/M | In cyclohexane | [13] |
| Typical Excitation Wavelength | ~317-344 nm | Dependent on instrumentation and application | [13][15] |
| Distance for Excimer Formation | ~5 - 20 Å | Dependent on system and flexibility | [7][8] |
Experimental Protocols
Precise and reproducible measurements are crucial for obtaining meaningful data from pyrene fluorescence assays. Below are detailed protocols for sample preparation and data acquisition.
General Sample Preparation for Fluorescence Measurements
-
Stock Solution Preparation: Prepare a concentrated stock solution of pyrene in a high-purity organic solvent (e.g., ethanol, acetonitrile, or cyclohexane). Protect the solution from light to prevent photodegradation.
-
Working Solution Preparation:
-
For monomer emission studies (e.g., polarity measurements), dilute the stock solution to a final concentration where excimer formation is negligible (typically in the micromolar range, e.g., 5 µM).[16]
-
For excimer formation studies (e.g., membrane fluidity, drug release), the final concentration will depend on the system. For intermolecular excimer formation in solution, higher concentrations are needed.[11] For intramolecular excimer formation in labeled macromolecules, the labeling density is the critical factor.[7]
-
-
Sample Incubation: For studies involving biological systems (e.g., liposomes, cells), incubate the sample with the pyrene probe for a sufficient time to allow for incorporation and equilibration. The incubation time and temperature will be system-dependent.
-
Degassing (Optional but Recommended): Dissolved oxygen can quench pyrene fluorescence.[10][17] For sensitive measurements, especially of fluorescence lifetimes, it is advisable to degas the sample by purging with an inert gas like argon or nitrogen.[10]
Fluorescence Spectroscopy Data Acquisition
-
Instrument Setup:
-
Turn on the fluorimeter and allow the lamp to stabilize.[15][18]
-
Use a quartz cuvette for measurements in the UV range. Ensure the cuvette is clean and free of scratches.[15]
-
Set the excitation wavelength. A common choice is around 334-344 nm.[15][19]
-
Set the emission scan range to cover both monomer and excimer regions (e.g., 350 nm to 600 nm).[19]
-
Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching.[13][18]
-
-
Blank Measurement: Record the fluorescence spectrum of a blank sample (buffer or solvent without pyrene) to account for background signals.
-
Sample Measurement:
-
Place the sample cuvette in the fluorimeter.
-
Acquire the fluorescence emission spectrum.
-
To minimize photobleaching, limit the exposure time of the sample to the excitation light.[18]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
For polarity studies, calculate the I1/I3 ratio from the monomer emission peaks.
-
For proximity studies, calculate the IE/IM ratio by taking the intensity at the peak of the excimer emission and dividing it by the intensity of one of the monomer peaks (e.g., the peak at ~375 nm).[7]
-
Visualizing Pyrene Fluorescence Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to pyrene monomer and excimer fluorescence.
Applications in Research and Drug Development
The sensitivity of pyrene fluorescence to its local environment and proximity to other pyrene molecules has led to its widespread use in various research and development areas.
-
Membrane Fluidity and Dynamics: Pyrene excimer formation is a powerful tool to study the fluidity of lipid bilayers.[20][21] In a more fluid membrane, the lateral diffusion of pyrene-labeled lipids is faster, leading to a higher rate of excimer formation and an increased IE/IM ratio. This allows for the characterization of membrane properties and the effects of drugs or other molecules on membrane structure.[12][21]
-
Protein Conformation and Interactions: By labeling specific sites on a protein with pyrene, changes in protein conformation that bring these sites closer together can be monitored by the appearance of excimer fluorescence.[1][7] This has been used to study protein folding, unfolding, and protein-protein interactions.[1][7]
-
Drug Delivery and Release: Pyrene can be incorporated into drug delivery systems such as micelles, liposomes, and nanoparticles.[11][22] The state of the delivery system can be monitored by changes in pyrene fluorescence. For instance, a high local concentration of a pyrene-labeled drug or lipid within a carrier can result in strong excimer emission.[11] Upon release of the contents and subsequent dilution, the excimer fluorescence decreases, and monomer emission dominates, providing a real-time signal for drug release.[11][22]
-
Biosensing: The sensitivity of pyrene fluorescence has been exploited in the development of biosensors for various analytes, including metal ions and small molecules.[23][24][25][26] Binding of the target analyte can induce a conformational change in a pyrene-labeled receptor, leading to a change in the monomer or excimer fluorescence.[23][27]
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomer Emission and Excimer Emission of Pyrene Solution : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Micropolarities of lipid bilayers and micelles. 5. Localization of pyrene in small unilamellar phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Design of Pyrene–Fatty Acid Conjugates for Real-Time Monitoring of Drug Delivery and Controllability of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omlc.org [omlc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. A Pyrene@Micelle Sensor for Fluorescent Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 19. rsc.org [rsc.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Study of the Fluorescence Based Applications of Pyrene-Tagged Poly(N-vinyl-2-pyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. A pyrene-based simple but highly selective fluorescence sensor for Cu2+ ions via a static excimer mechanism - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methanethiosulfonate (MTS) Reagents for Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methanethiosulfonate (MTS) reagents, a class of sulfhydryl-reactive compounds that are indispensable tools for studying protein structure, function, and dynamics. Their high specificity for cysteine residues allows for targeted modification, providing invaluable insights into protein topology, conformational changes, and the lining of channels and binding pockets.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are chemical compounds characterized by the methanethiosulfonate group (-S-SO₂-CH₃). They exhibit high specificity for the sulfhydryl (thiol) group of cysteine residues in proteins.[1] This specific and rapid reaction, known as alkanethiolation, results in the formation of a disulfide bond.[1] The versatility of MTS reagents lies in the ability to synthesize them with various functional groups, enabling the introduction of different charges, sizes, and labels at specific protein sites.[1]
It is crucial to distinguish these sulfhydryl-reactive MTS reagents from the similarly abbreviated MTS tetrazolium salt ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)), which is used in colorimetric assays to measure cell proliferation.[1][2] This guide focuses exclusively on the methanethiosulfonate compounds used for cysteine modification.
Mechanism of Cysteine Modification
The reaction between an MTS reagent and a cysteine residue is a nucleophilic substitution. The sulfur atom of the ionized thiol group (thiolate) in cysteine acts as a nucleophile, attacking the sulfur atom of the MTS reagent. This leads to the displacement of the methanesulfinate leaving group and the formation of a disulfide bond between the cysteine residue and the functional group of the MTS reagent.[1] This reaction is highly specific for ionized thiols, making MTS reagents particularly effective for probing water-accessible cysteine residues.[1] The reaction is also reversible by the addition of reducing agents like dithiothreitol (DTT).[1]
Figure 1. Reaction of an MTS reagent with a cysteine residue.
Properties of Common MTS Reagents
A variety of MTS reagents with different physicochemical properties are commercially available. The choice of reagent is critical and depends on the specific experimental goals, such as probing the electrostatic environment of a protein region or assessing the accessibility of residues from the intracellular versus the extracellular space.
Quantitative Data for Commonly Used MTS Reagents
The following tables summarize key quantitative data for some of the most widely used MTS reagents.
| Reagent Name | Abbreviation | Charge at Neutral pH | Molecular Weight ( g/mol ) | Key Characteristics |
| (2-Aminoethyl) methanethiosulfonate hydrochloride | MTSEA | Positive | 179.68 | Membrane permeant to some extent.[3] |
| [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | MTSET | Positive | 264.21 | Generally considered membrane impermeant.[3][4] |
| Sodium (2-Sulfonatoethyl) methanethiosulfonate | MTSES | Negative | 224.24 | Membrane impermeant.[3][4] |
| Methyl methanethiosulfonate | MMTS | Neutral | 126.19 | Membrane permeant. |
Table 1: General Properties of Common MTS Reagents
| Reagent | Half-life at pH 7.0, 20°C | Half-life at pH 6.0, 20°C | Half-life at pH 7.5, Ambient Temp. | Relative Reactivity | Second-Order Rate Constant (k₂) with Thiols |
| MTSEA | ~12 min[5] | ~92 min[5] | ~15 min[6] | 2.5x less reactive than MTSET[5] | ~10⁵ M⁻¹s⁻¹[3][5] |
| MTSET | ~11.2 min[5] | ~55 min[5] | ~10 min[7] | Most reactive of the three charged reagents[5] | ~10⁵ M⁻¹s⁻¹[3][5] |
| MTSES | ~370 min[5] | - | ~20 min[8] | 10x less reactive than MTSET[5] | ~10⁵ M⁻¹s⁻¹[3][5] |
Table 2: Reactivity and Stability of Charged MTS Reagents
Applications in Research and Drug Development
MTS reagents are powerful tools in both basic research and drug discovery. Their primary application is the Substituted Cysteine Accessibility Method (SCAM) , which combines site-directed mutagenesis with chemical modification to map the accessibility of individual amino acid residues within a protein.[1][9]
Key applications include:
-
Mapping protein topology: Determining which parts of a membrane protein are exposed to the aqueous environment on either side of the membrane.[9]
-
Identifying channel and transporter pore-lining residues: Cysteines introduced into the pore of a channel will often be accessible to MTS reagents, and their modification can alter ion conduction.[10]
-
Probing conformational changes: Changes in protein conformation, such as those that occur during ion channel gating or receptor activation, can alter the accessibility of engineered cysteines to MTS reagents.[11] This allows for the study of protein dynamics in different functional states.
-
Drug discovery: Understanding the structure and accessibility of drug binding sites on proteins can aid in the rational design of new therapeutic agents.[1] SCAM can be used to identify residues that line a binding pocket and to assess how drug binding alters the conformation of the pocket.
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM)
The general workflow for a SCAM experiment involves site-directed mutagenesis, protein expression, MTS reagent labeling, and analysis of the modification.
Figure 2. General workflow of a Substituted Cysteine Accessibility Method (SCAM) experiment.
Detailed Protocol for SCAM using MTSEA-biotin and Western Blotting:
This protocol is adapted for cultured mammalian cells.[9]
-
Site-Directed Mutagenesis:
-
Create a "cysteine-less" version of your protein of interest by mutating all native, solvent-exposed cysteines to a non-reactive amino acid like serine or alanine.
-
Systematically introduce single cysteine residues at the positions you wish to investigate.
-
Verify all constructs by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Transfect the cells with the plasmid DNA encoding your cysteine mutant protein.
-
-
MTS Reagent Labeling:
-
Preparation of MTSEA-biotin: Prepare a fresh stock solution of MTSEA-biotin in a suitable solvent (e.g., DMSO) immediately before use. Dilute to the final working concentration (e.g., 1-2 mM) in an appropriate buffer like phosphate-buffered saline (PBS).
-
Labeling Intact Cells (for extracellular accessibility):
-
Wash the transfected cells with ice-cold PBS.
-
Incubate the cells with the MTSEA-biotin solution on ice for a defined period (e.g., 5-15 minutes).
-
Quench the reaction by adding a reducing agent like DTT or β-mercaptoethanol.
-
Wash the cells again with PBS to remove excess reagent and quenching agent.
-
-
Labeling Permeabilized Cells or Microsomes (for intracellular accessibility):
-
Prepare microsome fractions from the transfected cells.
-
Incubate the microsomes with the MTSEA-biotin solution on ice.
-
Follow the same quenching and washing steps as for intact cells.
-
-
-
Protein Solubilization and Biotinylated Protein Precipitation:
-
Lyse the cells or solubilize the microsomes in a buffer containing a suitable detergent (e.g., 1% SDS in PBS).
-
Incubate the lysate with streptavidin-conjugated beads (e.g., streptavidin-agarose) to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to your protein of interest.
-
Detect the protein using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Electrophysiology Protocol for Ion Channel Accessibility
This protocol provides a general framework for using MTS reagents to study ion channel function using patch-clamp electrophysiology.
-
Cell Preparation:
-
Express the cysteine mutant of your ion channel in a suitable cell line for electrophysiology (e.g., HEK293 cells or Xenopus oocytes).
-
-
Electrophysiological Recording:
-
Establish a whole-cell or excised-patch recording configuration.
-
Record baseline channel activity in response to an appropriate stimulus (e.g., a voltage step for voltage-gated channels or agonist application for ligand-gated channels).
-
-
MTS Reagent Application:
-
Prepare a fresh solution of the desired MTS reagent in the recording buffer.
-
Apply the MTS reagent to the appropriate side of the membrane (extracellular or intracellular) via perfusion.
-
Continuously record channel activity during the application of the MTS reagent.
-
-
Data Acquisition and Analysis:
-
Monitor for changes in current amplitude, kinetics, or other channel properties. A significant change indicates that the cysteine residue is accessible and its modification affects channel function.
-
Wash out the MTS reagent and continue recording to assess the irreversibility of the modification.
-
Optionally, apply a reducing agent like DTT to reverse the modification, confirming that the observed effect was due to disulfide bond formation.[1]
-
Data Interpretation and Considerations
-
State-Dependent Accessibility: The accessibility of a cysteine residue can depend on the conformational state of the protein. For example, a residue in an ion channel pore may only be accessible to an MTS reagent when the channel is in the open state.[11] By applying the MTS reagent in the presence and absence of a stimulus that opens the channel, one can probe these state-dependent conformational changes.
Figure 3. State-dependent modification of an ion channel pore residue.
-
Reagent Choice: The size, charge, and membrane permeability of the MTS reagent are critical considerations.
-
Rate of Modification: The rate of reaction can provide information about the accessibility of the cysteine residue. A slow rate of modification may indicate that the residue is partially buried or located in a sterically hindered environment.[3]
-
Controls: It is essential to use a cysteine-less version of the protein as a negative control to ensure that the observed effects are specific to the introduced cysteine. Additionally, some MTS reagents at high concentrations may have non-covalent effects on protein function, which should be controlled for.[12]
Conclusion
Methanethiosulfonate reagents are powerful and versatile tools for elucidating the structure-function relationships of proteins. When used in conjunction with site-directed mutagenesis, they provide a robust method for mapping protein topology, identifying functionally important residues, and probing dynamic conformational changes. A thorough understanding of their chemical properties and careful experimental design are crucial for obtaining reliable and insightful data that can advance both basic scientific understanding and the development of novel therapeutics.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with Pyrene-ACE-MTS
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the site-specific labeling of proteins with Pyrene-ACE-MTS, a thiol-reactive fluorescent probe. Pyrene is a versatile fluorophore whose emission spectrum is highly sensitive to the polarity of its local environment, making it an exceptional tool for investigating protein conformation, dynamics, and interactions.[1][2] The methanethiosulfonate (MTS) reactive group enables highly specific and efficient covalent labeling of cysteine residues via the formation of a disulfide bond.[3][4][5] This protocol is designed to guide researchers through the entire workflow, from protein preparation to the characterization of the final labeled product, enabling the exploration of protein structure-function relationships, protein-protein interactions, and protein-membrane interactions.[1][2]
The unique photophysical properties of pyrene allow for two primary modes of fluorescence analysis. The fine structure of its monomer emission spectrum is sensitive to the polarity of the probe's microenvironment.[1][2] Additionally, when two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a characteristic red-shifted fluorescence emission.[1][6] This property is particularly useful for monitoring protein folding, assembly, and conformational changes that bring labeled residues into close contact.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Protein of Interest | Purified, with at least one accessible cysteine residue |
| Pyrene-ACE-MTS | High purity, stored desiccated and protected from light |
| Reducing Agent (DTT or TCEP) | Freshly prepared, 10-100 mM stock solution |
| Labeling Buffer | e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0-7.5 |
| Quenching Reagent | e.g., L-cysteine or 2-mercaptoethanol |
| Purification System | Size-exclusion chromatography (SEC) or dialysis |
| Spectrophotometer | Capable of UV-Vis absorbance measurements |
| Fluorometer | Capable of fluorescence excitation and emission scans |
Experimental Protocols
Protein Preparation
Prior to labeling, it is crucial to ensure that the target cysteine residue(s) are in a reduced state.
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM.
-
Incubate the protein solution for 1 hour at room temperature or 4°C.
-
Remove the reducing agent immediately before labeling. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against the labeling buffer. This step is critical to prevent the reducing agent from reacting with the Pyrene-ACE-MTS.
Pyrene-ACE-MTS Reagent Preparation
Prepare the Pyrene-ACE-MTS solution immediately before use, as MTS reagents can hydrolyze in aqueous solutions.[4]
-
Allow the vial of Pyrene-ACE-MTS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the Pyrene-ACE-MTS in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution.
Protein Labeling Reaction
The following is a general guideline. The optimal conditions, particularly the molar excess of the labeling reagent, should be determined empirically for each protein.
-
Add the Pyrene-ACE-MTS stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended. The reaction is typically rapid, with significant labeling occurring within 30 minutes.[3]
-
Quench the reaction by adding a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will consume any unreacted Pyrene-ACE-MTS. Incubate for an additional 30 minutes.
Purification of the Labeled Protein
It is essential to remove the unreacted probe and the quenching reagent from the labeled protein.
-
Purify the labeled protein using size-exclusion chromatography (SEC). The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Alternatively, dialysis against an appropriate buffer can be used to remove small molecules. Use a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the protein of interest.
-
Collect the fractions containing the labeled protein.
Characterization of the Labeled Protein
Degree of Labeling (DOL) Calculation
The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of pyrene (approximately 344 nm, Amax).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the pyrene at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This should be determined experimentally for Pyrene-ACE-MTS.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Amax / εdye
Where:
-
εdye is the molar extinction coefficient of Pyrene-ACE-MTS at its Amax.
-
-
Calculate the Degree of Labeling (DOL) :
DOL = Dye Concentration / Protein Concentration
Fluorescence Spectroscopy
Confirm successful labeling and characterize the local environment of the pyrene probe by fluorescence spectroscopy.
-
Excite the labeled protein at a wavelength of approximately 344 nm.
-
Record the emission spectrum from approximately 360 nm to 600 nm.
-
Analyze the emission spectrum :
-
Monomer Emission : The presence of characteristic vibronic bands between ~375 nm and ~400 nm confirms the presence of the pyrene label. The ratio of the intensities of these bands can provide information about the polarity of the probe's environment.
-
Excimer Emission : A broad, unstructured emission band centered around 470 nm indicates the formation of pyrene excimers, signifying that two pyrene molecules are in close proximity.[1]
-
Experimental Workflows and Signaling Pathways
Caption: Workflow for labeling proteins with Pyrene-ACE-MTS.
Caption: Reaction mechanism of Pyrene-ACE-MTS with a protein cysteine.
Applications
The unique spectral properties of pyrene-labeled proteins make them valuable for a wide range of applications in research and drug development.
-
Conformational Change Analysis : Changes in the local environment of the pyrene probe upon ligand binding, protein folding, or interaction with other molecules can be monitored by shifts in its monomer fluorescence spectrum.[1][2]
-
Protein-Protein Interactions : The formation of an excimer upon the association of two pyrene-labeled proteins can be used to study dimerization and oligomerization.[1]
-
Protein-Membrane Interactions : The change in the polarity of the pyrene's environment upon insertion into a lipid bilayer can be detected by a shift in its fluorescence emission.
-
Drug Discovery : High-throughput screening assays can be developed to identify compounds that induce conformational changes in a target protein by monitoring changes in pyrene fluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Incomplete reduction of cysteines | Ensure complete removal of the reducing agent before labeling. Increase the concentration of the reducing agent or the incubation time. |
| Inaccessible cysteine residues | Perform labeling under partially denaturing conditions to expose buried cysteines. | |
| Hydrolyzed Pyrene-ACE-MTS | Prepare the Pyrene-ACE-MTS stock solution immediately before use. Store the solid reagent under desiccated conditions. | |
| Non-specific Labeling | Reaction with other nucleophilic residues | Perform the labeling reaction at a lower pH (6.5-7.0) to favor the reaction with the more nucleophilic thiol group. |
| Precipitation of Protein | High concentration of organic solvent | Minimize the volume of the Pyrene-ACE-MTS stock solution added to the protein solution. |
| Instability of the protein | Optimize buffer conditions (pH, ionic strength, additives). |
By following this detailed protocol and considering the potential applications and troubleshooting advice, researchers can effectively utilize Pyrene-ACE-MTS to gain valuable insights into the structure and function of their proteins of interest.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Probing Protein Conformation with Pyrene-ACE-MTS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrene is a powerful fluorescent probe utilized to investigate protein structure, dynamics, and interactions.[1][2][3] Its unique spectral properties are highly sensitive to the microenvironment, making it an exceptional tool for monitoring conformational changes in real-time.[1][4] Pyrene-ACE-MTS is a thiol-reactive derivative of pyrene, designed for site-specific labeling of cysteine residues in proteins. The methanethiosulfonate (MTS) group reacts specifically with free sulfhydryl groups to form a stable disulfide bond, tethering the pyrene fluorophore to a precise location on the protein. This allows for targeted interrogation of specific domains or regions of interest.
The utility of pyrene arises from two key photophysical characteristics: the polarity-sensitive nature of its monomer emission spectrum and its ability to form an "excimer" (excited-state dimer).[4][5] These features provide complementary information about the local environment and the proximity of labeled sites.
Principle of Detection
The fluorescence emission of a pyrene-labeled protein can manifest in two forms, which can be exploited to obtain structural information.[1]
-
Monomer Emission & Environmental Polarity: When a single pyrene molecule is excited, it emits a structured fluorescence spectrum with several vibronic bands (typically between 370 nm and 410 nm).[6] The intensity ratio of two of these bands (e.g., Band I at ~375 nm and Band III at ~385 nm) is highly sensitive to the polarity of the surrounding environment.[6]
-
In a polar (hydrophilic) environment, such as exposure to the aqueous solvent, the intensity of Band I is greater than Band III.
-
In a non-polar (hydrophobic) environment, such as being buried within a protein's core, the intensity of Band III increases relative to Band I.[5] This change can be used to monitor protein folding or conformational changes that alter the solvent exposure of the labeled residue.[5]
-
-
Excimer Emission & Spatial Proximity: When two pyrene molecules are in close spatial proximity (approximately 10 Å), an excited pyrene monomer can interact with a ground-state monomer to form an excimer.[1][3][4] This excimer exhibits a distinct, broad, and unstructured emission band at a longer wavelength (~460-550 nm).[1][6] The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive ruler for intramolecular and intermolecular distances. This is particularly useful for:
-
Intramolecular Monitoring: Labeling two cysteines within the same protein to monitor domain movements, folding, or conformational shifts that bring the two sites closer or move them apart.
-
Intermolecular Monitoring: Studying protein dimerization, oligomerization, or aggregation by labeling single cysteines on interacting protein units.[1]
-
Key Applications
-
Monitoring Protein Conformational Changes: Ligand binding, phosphorylation, or changes in environmental conditions (pH, temperature) can induce conformational changes that alter the local environment or the distance between two labeled sites, leading to measurable changes in the pyrene fluorescence spectrum.
-
Studying Protein Folding and Unfolding: The transition of a pyrene label from a solvent-exposed (unfolded) state to a buried (folded) state can be tracked by monitoring the monomer fluorescence.[5]
-
Investigating Protein-Protein and Protein-Lipid Interactions: Excimer fluorescence is a powerful tool to detect the association of protein subunits or the interaction of a protein with a lipid membrane.[1][2]
-
Drug Discovery and Screening: Pyrene-based assays can be used in high-throughput screening to identify compounds that bind to a target protein and induce a conformational change.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for experiments using pyrene-based probes.
Table 1: Spectroscopic Properties of Cysteine-Conjugated Pyrene
| Parameter | Value | Description |
| Excitation Maximum (λex) | ~340 - 345 nm | Optimal wavelength to excite the pyrene fluorophore. |
| Monomer Emission (λem) | 375 - 410 nm | Structured emission with multiple peaks (e.g., ~375, ~385, ~395 nm).[1][6] |
| Excimer Emission (λem) | ~460 - 550 nm | Broad, unstructured emission indicating proximity of two pyrene moieties.[1] |
| Molar Extinction Coefficient | High | Allows for measurements at physiologically relevant protein concentrations.[1][2] |
Table 2: Interpreting Fluorescence Data
| Metric | Calculation | Interpretation |
| Polarity (Py value) | Intensity Ratio (I₃ / I₁) | High Ratio: Non-polar, hydrophobic environment. Low Ratio: Polar, hydrophilic environment. |
| Proximity (E/M Ratio) | Intensity (Excimer at ~480 nm) / Intensity (Monomer at ~375 nm) | High Ratio: Labeled sites are in close proximity (<10 Å). Low Ratio: Labeled sites are distant. |
Experimental Workflow and Principles
The following diagrams illustrate the core principles and workflows associated with using Pyrene-ACE-MTS.
Caption: Principle of Pyrene Fluorescence for Sensing Protein Conformation.
Caption: High-level workflow for drug screening using a Pyrene-based assay.
Protocols
Protocol 1: Site-Specific Labeling of Proteins with Pyrene-ACE-MTS
This protocol details the steps for covalently attaching Pyrene-ACE-MTS to free cysteine residues on a target protein.
Materials:
-
Purified protein with one or more accessible cysteine residues.
-
Pyrene-ACE-MTS.
-
Dimethyl sulfoxide (DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Labeling Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2-7.5.
-
Quenching Solution: e.g., 1 M L-cysteine or β-mercaptoethanol.
-
Size-exclusion chromatography column or dialysis cassettes (e.g., 10 kDa MWCO).
-
Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of Pyrene-ACE-MTS in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 10 mM stock solution of TCEP in water. TCEP is preferred over DTT as it does not contain a thiol group that can react with the MTS reagent.
-
-
Protein Reduction (if necessary):
-
If the protein's cysteine residues are oxidized or form disulfide bonds, they must be reduced.
-
Add a 2 to 5-fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Note: If the protein is unstable in the presence of a reducing agent, this step may need optimization.
-
-
Labeling Reaction:
-
Immediately after reduction, dilute the protein to a final concentration of 10-50 µM in the Labeling Buffer.
-
While gently vortexing, add the Pyrene-ACE-MTS stock solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the probe over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light (e.g., wrapped in aluminum foil).
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 1-10 mM.
-
Incubate for an additional 30 minutes at room temperature to consume any unreacted Pyrene-ACE-MTS.
-
-
Purification of Labeled Protein:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Alternatively, perform extensive dialysis against the desired storage buffer (e.g., 3 x 1 L buffer changes over 24 hours).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at ~344 nm (for pyrene concentration).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of pyrene at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₄₄ × CF₂₈₀), where CF₂₈₀ is the correction factor (A₂₈₀/A₃₄₄ for the free dye).
-
-
Calculate the DOL:
-
DOL = (A₃₄₄ × ε_protein) / (Corrected A₂₈₀ × ε_pyrene), where ε is the molar extinction coefficient.
-
-
Caption: Step-by-step workflow for labeling proteins with Pyrene-ACE-MTS.
Protocol 2: Fluorescence Spectroscopy Analysis
This protocol describes how to acquire fluorescence emission spectra to analyze protein conformation.
Materials:
-
Purified, pyrene-labeled protein.
-
Fluorometer with temperature control.
-
Quartz cuvette.
-
Experimental Buffer.
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 344 nm.
-
Set the emission scan range from 360 nm to 600 nm to capture both monomer and potential excimer fluorescence.
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Adjust to optimize signal-to-noise while avoiding photobleaching.
-
-
Sample Preparation:
-
Dilute the labeled protein to a final concentration of 0.1 - 1.0 µM in the desired experimental buffer. Ensure the solution is clear and free of aggregates.
-
Place the sample in a quartz cuvette and allow it to equilibrate to the desired temperature inside the fluorometer's sample holder.
-
-
Data Acquisition:
-
Acquire a buffer blank spectrum and subtract it from the sample spectra.
-
Record the fluorescence emission spectrum of the labeled protein under baseline conditions.
-
To study a conformational change, add the ligand, denaturant, or interacting partner to the cuvette, mix gently, and allow it to equilibrate.
-
Record a new emission spectrum after the change has occurred. For kinetic studies, record spectra at multiple time points.
-
-
Data Analysis:
-
For Monomer/Polarity Analysis:
-
Identify the peak intensities for the first (~375 nm) and third (~385 nm) vibronic bands.
-
Calculate the I₃/I₁ ratio (Py value). Compare this value before and after the experimental change. An increase indicates a shift to a more hydrophobic environment.
-
-
For Excimer/Proximity Analysis:
-
Identify the peak intensity of the monomer emission (e.g., at 375 nm) and the peak intensity of the broad excimer emission (e.g., at 480 nm).
-
Calculate the E/M ratio. An increase indicates that the labeled sites have moved closer together, while a decrease indicates they have moved apart.
-
-
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Cysteine Labeling with 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the precise study of protein structure, function, and dynamics. Cysteine, with its unique thiol group, offers an ideal target for such modifications due to its relatively low abundance and high nucleophilicity.[1][2] 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Py-MTS) is a fluorescent labeling reagent designed for the specific and rapid modification of cysteine residues.[3][4][5][6] This reagent couples the environmentally sensitive fluorophore, pyrene, to a methanethiosulfonate (MTS) group, which reacts specifically with the sulfhydryl group of cysteine to form a stable disulfide bond.[7][8]
The pyrene moiety is a powerful fluorescent probe whose emission spectrum is highly sensitive to its local microenvironment.[9][10] This property allows for the investigation of protein conformational changes, folding and unfolding pathways, and protein-protein or protein-lipid interactions.[9][10] Furthermore, the ability of two pyrene molecules in close proximity to form an excited-state dimer (excimer) with a characteristic red-shifted emission provides a means to study protein oligomerization and dynamics.[9][11][12]
These application notes provide detailed protocols for the site-specific labeling of proteins with Py-MTS, characterization of the labeled protein, and applications in studying protein structure and interactions.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3][4][5] |
| Alternate Name | Pyrene-ACE-MTS | [3][5] |
| CAS Number | 384342-64-7 | [3][4][5] |
| Molecular Formula | C₂₀H₁₇NO₃S₂ | [3][4][5] |
| Molecular Weight | 383.48 g/mol | [3] |
| Appearance | Light Yellow-Green Solid | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage | Long-term storage at -20°C, protected from light and moisture. May be stored at room temperature for short periods. | [5] |
Experimental Protocols
Protein Preparation for Labeling
Successful labeling of cysteine residues requires that the target thiol groups are in a reduced state. Disulfide bonds within the protein must be reduced prior to labeling.
Materials:
-
Protein of interest with an accessible cysteine residue
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)
-
Desalting column or dialysis membrane (with appropriate molecular weight cutoff)
Protocol:
-
Dissolve the protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature or 4°C.
-
Remove the reducing agent immediately before labeling. This can be achieved by:
-
Gel Filtration: Pass the protein solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed labeling buffer.
-
Dialysis: Dialyze the protein solution against several changes of degassed labeling buffer.
-
Experimental workflow for Py-MTS labeling.
Cysteine Labeling with Py-MTS
The methanethiosulfonate group of Py-MTS reacts with the free thiol of a cysteine residue to form a disulfide bond.
Materials:
-
Reduced protein solution
-
Py-MTS
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling buffer (pH 7.2-7.5)
Protocol:
-
Prepare a 10-20 mM stock solution of Py-MTS in anhydrous DMSO immediately before use. Protect the solution from light.
-
While gently vortexing the reduced protein solution, add the Py-MTS stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the pyrene fluorophore.
-
Quench the reaction by adding a small molecule thiol such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess Py-MTS.
Reaction of Py-MTS with a cysteine residue.
Purification of the Labeled Protein
It is crucial to remove unreacted Py-MTS and the quenching reagent after the labeling reaction.
Protocol:
-
Gel Filtration: Pass the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against several changes of a large volume of storage buffer.
Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (approximately 344 nm, A₃₄₄).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the pyrene at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₄ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of Py-MTS / A₃₄₄ of Py-MTS). This should be determined experimentally for Py-MTS.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₃₄₄ / (ε_pyrene × Protein Concentration (M))
Where:
-
ε_pyrene is the molar extinction coefficient of pyrene at its absorbance maximum (approximately 40,000 M⁻¹cm⁻¹ at ~344 nm).
-
Quantitative Data Summary:
| Parameter | Symbol | Typical Value |
| Molar Extinction Coefficient of Pyrene | ε_pyrene | ~40,000 M⁻¹cm⁻¹ at ~344 nm |
| Excitation Maximum (Monomer) | λ_ex | ~344 nm |
| Emission Maximum (Monomer) | λ_em | ~375-395 nm |
| Excimer Emission Maximum | λ_em (excimer) | ~470 nm |
Applications in Research and Drug Development
Monitoring Protein Conformational Changes
The fluorescence emission spectrum of pyrene is sensitive to the polarity of its environment. When a protein undergoes a conformational change, the pyrene label may move to a more or less polar environment, resulting in a change in its fluorescence spectrum.
Protocol:
-
Acquire the fluorescence emission spectrum of the Py-MTS labeled protein in its initial conformational state (excite at ~344 nm, scan emission from 350 nm to 600 nm).
-
Induce a conformational change (e.g., by adding a ligand, changing temperature, or pH).
-
Acquire the fluorescence emission spectrum of the protein in its final conformational state.
-
Analyze the changes in the emission intensity and the fine structure of the pyrene monomer emission. A shift to a shorter wavelength (blue shift) indicates a more non-polar environment, while a shift to a longer wavelength (red shift) suggests a more polar environment.
Monitoring conformational changes with Py-MTS.
Detecting Protein-Protein Interactions and Oligomerization
When two protein molecules, each labeled with Py-MTS, interact and bring the pyrene moieties into close proximity (within ~10 Å), an excimer can form. This results in a new, broad, and red-shifted emission band centered at approximately 470 nm, with a corresponding decrease in the monomer fluorescence.
Protocol:
-
Label two interacting proteins (Protein A and Protein B) separately with Py-MTS.
-
Acquire the fluorescence emission spectrum of a mixture of labeled Protein A and unlabeled Protein B (control).
-
Acquire the fluorescence emission spectrum of a mixture of labeled Protein A and labeled Protein B.
-
An increase in the emission intensity at ~470 nm in the presence of both labeled proteins is indicative of a protein-protein interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteines. | Ensure complete removal of the reducing agent before labeling. Increase the concentration of the reducing agent or the incubation time. |
| Py-MTS degradation. | Prepare the Py-MTS stock solution fresh in anhydrous DMSO. Protect from light and moisture. | |
| Inaccessible cysteine residue. | Ensure the target cysteine is solvent-accessible. Consider introducing a cysteine at a more accessible site through site-directed mutagenesis. | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | Perform the labeling reaction at a pH closer to 7.0 to increase the specificity for the more nucleophilic thiol group. |
| Protein Precipitation | High concentration of DMSO or labeled protein. | Keep the final DMSO concentration in the reaction mixture below 10%. Work with protein concentrations in the recommended range. |
| No Excimer Formation | Labeled cysteines are too far apart in the protein complex. | Engineer cysteine residues at positions that are expected to be in close proximity in the protein complex. |
| Low labeling stoichiometry. | Optimize the labeling reaction to achieve a higher DOL. |
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 384342-64-7 [amp.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate_北京科量技术有限公司 [gjbzwzw.com]
- 7. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Protein Dynamics with Pyrene Excimer Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene is a powerful fluorescent probe for investigating protein dynamics, including conformational changes, folding and unfolding, and protein-protein interactions.[1] Its utility lies in its unique photophysical properties. A single, isolated pyrene molecule (monomer) emits fluorescence at shorter wavelengths (typically 375-400 nm). However, when two pyrene molecules are in close proximity (approximately 10 Å), an excited-state dimer, or "excimer," can form.[2][3] This excimer fluoresces at a longer, red-shifted wavelength (around 470 nm).[4] The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the distance between the two pyrene probes and, by extension, the protein domains or molecules to which they are attached.[3][5] This allows for the real-time monitoring of dynamic processes that alter the distance between labeled sites.[1]
This document provides detailed protocols for labeling proteins with pyrene, acquiring fluorescence data, and interpreting the results to study protein dynamics.
Principle of Pyrene Excimer Fluorescence
The formation of a pyrene excimer is a dynamic process that depends on the spatial proximity and relative orientation of two pyrene molecules.
Upon excitation, a pyrene monomer is promoted to an excited state. If another ground-state pyrene molecule is nearby, they can interact to form an excimer. The ratio of the resulting excimer and monomer fluorescence intensities provides a quantitative measure of their proximity.
Experimental Protocols
Protein Labeling with Pyrene
The choice of pyrene derivative for labeling depends on the available reactive groups on the protein. For proteins with accessible cysteine residues, a maleimide derivative is typically used. For proteins with accessible lysine residues, an N-hydroxysuccinimide (NHS) ester derivative is the reagent of choice.
This protocol is adapted for labeling proteins with thiol-reactive pyrene maleimide.[6][7][8][9]
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
N-(1-Pyrene)maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Pyrene Maleimide Stock Solution: Immediately before use, dissolve N-(1-pyrene)maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted pyrene maleimide by size-exclusion chromatography or dialysis. The pyrene-labeled protein will be in the first colored fraction to elute from the column.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein at 280 nm (A280) and at the pyrene absorbance maximum (~344 nm, A344).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of pyrene at 280 nm. A correction factor (CF) of approximately 0.127 is used for pyrene.[6]
-
Protein Concentration (M) = [A280 - (A344 x CF)] / εprotein
-
Calculate the concentration of pyrene using its molar extinction coefficient (εpyrene).
-
Pyrene Concentration (M) = A344 / εpyrene
-
DOL = Pyrene Concentration (M) / Protein Concentration (M)
-
This protocol is for labeling proteins with amine-reactive pyrene NHS-ester.[4][10][11][12][13]
Materials:
-
Protein of interest with accessible lysine residue(s)
-
1-Pyrenebutyric acid N-hydroxysuccinimide ester (Pyrene-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Pyrene-NHS Ester Stock Solution: Immediately before use, dissolve the pyrene-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the pyrene-NHS ester stock solution to the protein solution while gently vortexing.[10] Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature to quench any unreacted pyrene-NHS ester.[4][10]
-
Purification: Separate the pyrene-labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.
-
Determination of Degree of Labeling (DOL): Follow the same procedure as described in section 3.1.1, step 5.
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer capable of measuring fluorescence emission spectra and, ideally, time-resolved fluorescence decays.
Procedure:
-
Sample Preparation: Prepare samples of the pyrene-labeled protein in a suitable buffer at a concentration that gives a pyrene absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Spectra Acquisition:
-
Set the excitation wavelength to approximately 340 nm.[10]
-
Record the fluorescence emission spectrum from 350 nm to 600 nm.
-
The spectrum should show characteristic monomer emission peaks between 375 nm and 400 nm and, if excimer formation occurs, a broad excimer emission peak centered around 470 nm.[14][15]
-
-
Data Analysis: Calculation of the E/M Ratio:
-
The E/M ratio is calculated by dividing the fluorescence intensity at the peak of the excimer emission (IE, ~470 nm) by the intensity at the peak of a monomer emission band (IM, typically the first peak around 375 nm).[3]
-
E/M Ratio = IE / IM
-
Data Presentation and Interpretation
Quantitative Data Summary
The following tables summarize key quantitative data for pyrene and its application in studying protein dynamics.
Table 1: Photophysical Properties of Pyrene
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | |||
| Monomer (at ~335 nm) | 54,000 M-1cm-1 | Cyclohexane | [1] |
| Monomer (at ~346 nm) | 34,700 M-1cm-1 | Water | [16][17] |
| Aggregate (at ~343 nm) | 21,000 M-1cm-1 | Water | [16][17] |
| Fluorescence Quantum Yield (ΦF) | |||
| Monomer | 0.32 | Cyclohexane | [1] |
| Monomer | Up to 0.81 | Various | [18] |
| Fluorescence Lifetime (τ) | |||
| Monomer | ~458 ns | Deoxygenated Cyclohexane | [19] |
| Monomer | 194 ns | Deoxygenated Water | [19] |
| Monomer | 127 ns | Air-saturated Water | [19] |
| Excimer | 40-60 ns | Varies | [20] |
Table 2: Relationship Between E/M Ratio and Inter-pyrene Distance
| Protein System | Labeled Residues | Inter-Cα Distance (Å) from Structure | Measured E/M Ratio | Inferred Distance (Å) | Reference(s) |
| Apolipoprotein E3 | T57C and C112 | 5.7 (X-ray), 4.9 (NMR) | ~3.0 | 5.2 | [5][21] |
| Apolipoprotein E3 | Residues on helix 2 | ~20 | ~1.0 | ~20 | [5][21] |
Interpreting Changes in the E/M Ratio
Changes in the E/M ratio directly reflect changes in the distance between the pyrene-labeled sites on the protein.
-
An increase in the E/M ratio indicates that the two pyrene probes are moving closer together. This can be due to protein folding, a conformational change that brings two domains into proximity, or the association of two protein subunits.
-
A decrease in the E/M ratio signifies that the pyrene probes are moving further apart. This can result from protein unfolding, a conformational change that separates two domains, or the dissociation of a protein complex.
-
A stable E/M ratio suggests that the distance between the labeled sites remains constant under the experimental conditions.
Applications in Drug Development
The ability to monitor protein dynamics in real-time makes pyrene excimer fluorescence a valuable tool in drug development:
-
High-throughput screening: The technique can be adapted for high-throughput screening of compound libraries to identify molecules that induce specific conformational changes in a target protein.
-
Mechanism of action studies: It can be used to elucidate how a drug candidate modulates the dynamics of its target protein, providing insights into its mechanism of action.
-
Allosteric modulator discovery: By placing pyrene probes at sites distant from the active site, it is possible to screen for allosteric modulators that alter the protein's conformational landscape.
Conclusion
Pyrene excimer fluorescence is a versatile and sensitive technique for probing protein dynamics. By following the detailed protocols outlined in these application notes, researchers can effectively label proteins with pyrene, acquire high-quality fluorescence data, and interpret the results to gain valuable insights into a wide range of dynamic biological processes. This methodology holds significant promise for advancing our understanding of protein function and for accelerating the discovery and development of novel therapeutics.
References
- 1. omlc.org [omlc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. glenresearch.com [glenresearch.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Monomer Emission and Excimer Emission of Pyrene Solution : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 21. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrene-based Thiol-Reactive Probes in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances in the 1-10 nm range, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activities. This document provides detailed application notes and protocols for the use of thiol-reactive pyrene derivatives in FRET assays. Pyrene is a polycyclic aromatic hydrocarbon that serves as an excellent fluorescent donor in FRET experiments due to its distinct excitation and emission spectra, and its sensitivity to the local environment.
While the specific compound "Pyrene-ACE-MTS" was not found in extensive literature searches and may represent a highly specialized or proprietary probe, this document focuses on functionally equivalent and widely used thiol-reactive pyrene derivatives, such as N-(1-pyrenyl)iodoacetamide and pyrene maleimide. These probes enable the site-specific labeling of cysteine residues in proteins and other biomolecules, allowing for precise FRET-based measurements.
Principle of Pyrene-based FRET
FRET is a non-radiative energy transfer process from an excited donor fluorophore (e.g., pyrene) to a suitable acceptor fluorophore in close proximity. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler".
Key events in a pyrene-based FRET experiment include:
-
Excitation of the pyrene donor at its absorption maximum (around 340 nm).
-
If an acceptor is not in close proximity, the pyrene donor fluoresces at its characteristic emission wavelength.
-
If a suitable acceptor is within the Förster distance, the excited-state energy of the pyrene is transferred to the acceptor.
-
This energy transfer results in quenching of the pyrene donor's fluorescence and sensitized emission from the acceptor at its characteristic wavelength.
Changes in FRET efficiency, observed as changes in the donor or acceptor fluorescence intensity or donor fluorescence lifetime, can be directly correlated with changes in the distance between the labeled sites.
Data Presentation
Table 1: Photophysical Properties of Pyrene and Potential FRET Acceptors
| Fluorophore | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |
| Pyrene Derivative (Donor) | ~340 nm | ~375-400 nm | ~30,000 - 40,000 | 0.1-0.3 | Iodoacetamide, Maleimide |
| Perylene (Acceptor) | ~430 nm | ~450-480 nm | ~40,000 | ~0.9 | - |
| Rhodamine (e.g., TAMRA) (Acceptor) | ~541 nm[1] | ~567 nm[1] | ~84,000 - 90,000[1] | ~0.1[1] | Maleimide |
| Fluorescein (Acceptor) | ~495 nm | ~525 nm | ~75,000 | ~0.9 | - |
Table 2: FRET Pair Characteristics with Pyrene as the Donor
| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |
| Pyrene | Perylene | 22.3 | [2] |
| Pyrene | Rhodamine | Typically 40-60 Å | - |
| Pyrene | Fluorescein | Typically 40-50 Å | - |
Note: The Förster distance for Pyrene-Rhodamine and Pyrene-Fluorescein pairs can vary depending on the specific derivatives and local environment.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with a Thiol-Reactive Pyrene Probe
This protocol describes the labeling of a cysteine residue in a protein with a pyrene maleimide or iodoacetamide derivative.
Materials:
-
Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5). Note: Avoid buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol in the final labeling step.
-
Thiol-reactive pyrene probe (e.g., N-(1-pyrenyl)iodoacetamide or pyrene maleimide).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification.
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange prior to labeling. The protein concentration should ideally be in the range of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the thiol-reactive pyrene probe in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved pyrene probe to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dye.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 50-100 mM to react with any unreacted pyrene probe.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column. The first colored or fluorescent fraction to elute will contain the pyrene-labeled protein.
-
Alternatively, purify the labeled protein by extensive dialysis against the desired buffer.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the concentrations of the protein and the covalently attached pyrene by measuring the absorbance at 280 nm (for the protein) and ~340 nm (for pyrene). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.
-
Fluorescence Spectroscopy: Confirm successful labeling by acquiring a fluorescence emission spectrum. Excite the sample at ~340 nm and record the emission from ~350 nm to 550 nm. The characteristic structured emission of the pyrene monomer should be observed.
-
Protocol 2: FRET Measurement by Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of FRET between a pyrene-labeled protein (donor) and an acceptor-labeled interacting partner.
Materials:
-
Pyrene-labeled protein (Donor).
-
Acceptor-labeled interacting molecule.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
-
Assay buffer.
Procedure:
-
Sample Preparation:
-
Prepare samples containing: a. Donor-only (pyrene-labeled protein). b. Acceptor-only (acceptor-labeled molecule). c. Donor and Acceptor mixed at the desired concentrations.
-
-
Fluorescence Measurements:
-
Donor Emission Scan: Excite the samples at the pyrene excitation maximum (~340 nm) and record the emission spectrum from the donor's emission range up to the acceptor's emission range (e.g., 350 nm to 650 nm).
-
Acceptor Emission Scan: Excite the samples at the acceptor's excitation maximum to measure its direct emission.
-
-
Data Analysis:
-
Donor Quenching: Compare the fluorescence intensity of the pyrene donor in the donor-only sample to that in the presence of the acceptor. A decrease in donor intensity indicates FRET.
-
Sensitized Emission: In the sample containing both donor and acceptor, observe the emission spectrum when exciting at the donor's excitation wavelength. An enhanced emission peak corresponding to the acceptor's fluorescence, which is absent or significantly lower when exciting the acceptor-only sample at the same wavelength, is indicative of FRET.
-
FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizations
Caption: The basic principle of FRET between a pyrene donor and an acceptor.
Caption: Experimental workflow for protein labeling and FRET analysis.
Caption: Logical relationships in a FRET experiment.
References
Application Notes and Protocols for Membrane Protein Labeling Using 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Py-MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Py-MTS) is a fluorescent labeling reagent specifically designed for the modification of sulfhydryl groups in proteins. This compound is particularly valuable for studying the structure, function, and dynamics of membrane proteins. The methanethiosulfonate (MTS) group reacts selectively and rapidly with the thiol group of cysteine residues to form a stable disulfide bond. This targeted reactivity allows for the site-specific labeling of proteins, a technique often employed in the Substituted-Cysteine Accessibility Method (SCAM).[1]
The pyrene moiety of Py-MTS serves as a versatile fluorescent reporter. A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (within ~10 Å). This excimer exhibits a distinct, red-shifted fluorescence emission compared to the pyrene monomer. This property makes Py-MTS an excellent tool for probing protein conformational changes, subunit-subunit interactions, and the proximity of labeled cysteine residues within a protein or protein complex.
These application notes provide an overview of the use of Py-MTS in membrane protein research, including detailed protocols for protein labeling and data analysis, as well as a summary of its key properties.
Key Properties of this compound (Py-MTS)
A clear understanding of the physicochemical and spectral properties of Py-MTS is crucial for its effective application in experimental design.
| Property | Value | Reference |
| Alternate Name | Pyrene-ACE-MTS | [2] |
| CAS Number | 384342-64-7 | [2] |
| Molecular Formula | C₂₀H₁₇NO₃S₂ | [2] |
| Molecular Weight | 383.48 g/mol | [2] |
| Excitation Wavelength (Monomer) | ~345 nm | [3] |
| Emission Wavelength (Monomer) | ~375-400 nm | [3] |
| Emission Wavelength (Excimer) | ~470-510 nm | [3] |
| Solubility | Soluble in DMSO, Acetone | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
Applications in Membrane Protein Research
The unique properties of Py-MTS make it a powerful tool for investigating various aspects of membrane protein biology, particularly for ion channels and G-protein coupled receptors (GPCRs).
-
Probing Protein Structure and Topology: By systematically introducing cysteine mutations at different positions in a membrane protein and subsequently labeling them with Py-MTS, researchers can use the fluorescence signal to determine the accessibility of these residues to the aqueous environment. This approach, known as the Substituted-Cysteine Accessibility Method (SCAM), helps in mapping the protein's topology and identifying residues lining a channel or a binding pocket.[1]
-
Monitoring Conformational Changes: Changes in the local environment of the pyrene label upon protein conformational changes can lead to shifts in its fluorescence emission spectrum, intensity, and lifetime. This sensitivity allows for real-time tracking of protein dynamics in response to stimuli such as ligand binding or changes in membrane potential.
-
Studying Protein-Protein Interactions and Oligomerization: The formation of pyrene excimers upon the close approach of two Py-MTS-labeled cysteine residues provides a direct readout for protein dimerization or oligomerization. The ratio of excimer to monomer fluorescence intensity can be used to quantify the extent of protein-protein association.
-
Investigating Ligand Binding: The binding of a ligand to a membrane protein can induce conformational changes that alter the environment of a Py-MTS label, leading to a change in its fluorescence signal. This can be used to study ligand-receptor interactions and determine binding affinities.
Experimental Protocols
Protocol 1: Labeling of Purified Membrane Proteins with Py-MTS
This protocol describes the labeling of a purified membrane protein containing an accessible cysteine residue.
Materials:
-
Purified membrane protein with a single reactive cysteine in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.5)
-
This compound (Py-MTS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
Procedure:
-
Preparation of Py-MTS Stock Solution:
-
Dissolve Py-MTS in anhydrous DMSO to a final concentration of 10-20 mM. Prepare this solution fresh before each use to avoid hydrolysis.
-
-
Protein Preparation:
-
If the protein has been stored in the presence of reducing agents like DTT, it must be removed prior to labeling. This can be achieved by buffer exchange using a desalting column or dialysis against the Labeling Buffer.
-
If the cysteine residue to be labeled may be in an oxidized state, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP by a desalting column.
-
-
Labeling Reaction:
-
Adjust the protein concentration to 1-10 µM in the Labeling Buffer.
-
Add the Py-MTS stock solution to the protein solution to a final 10-20 fold molar excess of the reagent over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
-
Removal of Unreacted Py-MTS:
-
To stop the reaction and remove the excess, unreacted Py-MTS, pass the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Determination of Labeling Efficiency:
-
The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the pyrene at ~345 nm and the protein at 280 nm. The concentration of the bound pyrene can be calculated using its molar extinction coefficient (ε ≈ 40,000 M⁻¹cm⁻¹ at 345 nm).
-
Alternatively, mass spectrometry can be used to accurately determine the mass of the labeled protein, thereby confirming the covalent modification.
-
Protocol 2: Labeling of Cysteine-Mutant Membrane Proteins in Live Cells
This protocol is adapted for labeling cysteine residues on the extracellular surface of membrane proteins expressed in living cells.
Materials:
-
Adherent cells expressing the cysteine-mutant membrane protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Py-MTS stock solution (10-20 mM in DMSO)
-
Quenching solution: 10 mM L-cysteine in PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture:
-
Culture the cells to an appropriate confluency on culture plates or coverslips.
-
-
Cell Washing:
-
Gently wash the cells three times with ice-cold PBS to remove any serum proteins from the media.
-
-
Labeling Reaction:
-
Prepare a working solution of Py-MTS in PBS by diluting the stock solution to a final concentration of 10-100 µM.
-
Incubate the cells with the Py-MTS working solution for 15-30 minutes at room temperature in the dark.
-
-
Quenching and Washing:
-
Remove the Py-MTS solution and immediately add the quenching solution (10 mM L-cysteine in PBS) to the cells. Incubate for 5-10 minutes at room temperature to react with any unreacted Py-MTS.
-
Wash the cells three times with ice-cold PBS.
-
-
Analysis of Labeling:
-
For visualization, the cells can be fixed and imaged using a fluorescence microscope with appropriate filters for pyrene fluorescence.
-
To confirm labeling by biochemical methods, lyse the cells using a suitable lysis buffer. The cell lysate can then be analyzed by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence scanning before Coomassie staining or Western blotting.
-
Data Presentation and Analysis
Fluorescence Spectroscopy
Fluorescence spectra of the Py-MTS labeled protein should be recorded to characterize the labeling and to study protein conformational changes.
-
Excitation and Emission Scans: Record the fluorescence emission spectrum by exciting at ~345 nm. The monomer emission will have characteristic peaks between 375 nm and 400 nm. The excimer emission will appear as a broad, structureless band centered around 470-510 nm.
-
Monomer-Excimer Ratio: The ratio of the fluorescence intensity of the excimer to that of the monomer (I_E / I_M) is a sensitive measure of the proximity of the two pyrene labels. Changes in this ratio can be used to monitor conformational changes that bring the labeled cysteines closer together or move them further apart.
Quantitative Data Summary
| Parameter | Description | Typical Value/Range |
| Labeling Efficiency | The percentage of protein molecules that are successfully labeled with Py-MTS. | 50-90% |
| Monomer Emission Maxima | The wavelengths of the characteristic peaks of the pyrene monomer fluorescence. | 378, 398 nm |
| Excimer Emission Maximum | The wavelength of the peak of the broad excimer fluorescence. | ~480 nm |
| Fluorescence Lifetime (Monomer) | The average time the pyrene monomer remains in the excited state. | 10-100 ns |
| Fluorescence Lifetime (Excimer) | The average time the pyrene excimer remains in the excited state. | 40-70 ns |
Visualization of Experimental Workflow and Concepts
Diagram 1: General Workflow for Py-MTS Labeling of Purified Membrane Proteins
Caption: Workflow for labeling purified membrane proteins with Py-MTS.
Diagram 2: Principle of Pyrene Monomer and Excimer Fluorescence for Probing Protein Conformation
Caption: Pyrene monomer and excimer fluorescence principle.
Diagram 3: Workflow for Substituted-Cysteine Accessibility Method (SCAM)
References
- 1. interchim.fr [interchim.fr]
- 2. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Labeling [sigmaaldrich.com]
- 4. Conformational changes induced by ATP-hydrolysis in an ABC transporter: a molecular dynamics study of the Sav1866 exporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Protein-Protein Interactions with Pyrene-ACE-MTS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Pyrene-based fluorescent probes have emerged as powerful tools for elucidating these interactions. The unique photophysical properties of pyrene, particularly its ability to form an excited-state dimer known as an excimer, provide a sensitive spectroscopic ruler for monitoring protein proximity. This application note details the use of Pyrene-ACE-MTS, a thiol-reactive pyrene derivative, for the site-specific labeling of proteins to detect and quantify protein-protein interactions.
Pyrene exhibits a characteristic monomer fluorescence emission. However, when two pyrene molecules are brought into close proximity (approximately 10 Å), an excimer is formed, which results in a distinct, red-shifted fluorescence emission.[1] The ratio of excimer to monomer fluorescence intensity is a direct measure of the proximity of the labeled proteins, making it an ideal method for studying dimerization, oligomerization, and other protein association events.[1][2]
Note on Pyrene-ACE-MTS: While the methanethiosulfonate (MTS) group is a well-established thiol-reactive moiety for protein labeling, the precise structure of "Pyrene-ACE-MTS" is not widely documented in commercially available literature. For the protocols herein, "ACE" is assumed to be an acetamido linker connecting the pyrene fluorophore to the MTS reactive group. This configuration provides a flexible spacer and a specific reactive handle for cysteine residues.
Principle of Detection
The underlying principle of using Pyrene-ACE-MTS to detect protein-protein interactions relies on the change in the fluorescence spectrum of pyrene upon the association of two labeled protein molecules.
-
Labeling: Two interacting proteins of interest, Protein A and Protein B, are each covalently labeled with a Pyrene-ACE-MTS molecule at a specific cysteine residue.
-
No Interaction: When the labeled proteins are not interacting, the pyrene molecules are distant from each other in solution. Upon excitation, they exhibit characteristic monomer fluorescence with emission peaks typically around 375-400 nm.
-
Interaction: Upon binding of Protein A and Protein B, the pyrene molecules are brought into close spatial proximity.
-
Excimer Formation: This proximity allows for the formation of a pyrene excimer upon excitation, leading to a new, broad fluorescence emission band at a longer wavelength (typically centered around 470 nm).
-
Quantification: The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (E/M ratio) serves as a quantitative measure of the extent of protein-protein interaction. An increase in the E/M ratio directly correlates with an increase in the association of the labeled proteins.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained from protein-protein interaction studies using pyrene-based probes. The values presented are illustrative and will vary depending on the specific proteins and experimental conditions.
| Parameter | Description | Typical Value Range | Reference |
| Dissociation Constant (Kd) | A measure of the binding affinity between two proteins. A lower Kd indicates a stronger interaction. | 10 nM - 100 µM | --INVALID-LINK-- |
| Binding Constant (Kb) | The reciprocal of the dissociation constant (1/Kd), indicating the equilibrium constant for the binding reaction. | 1 x 105 - 1 x 108 M-1 | --INVALID-LINK-- |
| Excimer/Monomer (E/M) Ratio | The ratio of fluorescence intensity at the excimer emission maximum to that at a monomer emission maximum. It is proportional to the fraction of interacting proteins. | 0.1 - 5.0 | --INVALID-LINK-- |
| Stoichiometry (n) | The number of binding sites on a protein for its interacting partner. | 1, 2, or more | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Protein Preparation and Reduction
Objective: To prepare the protein of interest for labeling by ensuring a free and reactive thiol group on a cysteine residue.
Materials:
-
Protein of interest (with at least one cysteine residue)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Desalting column or dialysis tubing (with appropriate molecular weight cutoff)
Procedure:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
To reduce any existing disulfide bonds and ensure the cysteine thiol is free, add a 10-fold molar excess of DTT or TCEP.
-
Incubate the reaction mixture for 1 hour at room temperature or 4°C.
-
Remove the excess reducing agent.
-
For DTT: Use a desalting column pre-equilibrated with Reaction Buffer.
-
For TCEP: Dialyze the protein solution against the Reaction Buffer (3 x 1 L buffer changes for 2 hours each) at 4°C. TCEP does not need to be removed if using maleimide-based chemistry but should be removed for other thiol-reactive chemistries.
-
Protocol 2: Labeling of Protein with Pyrene-ACE-MTS
Objective: To covalently attach the Pyrene-ACE-MTS probe to the cysteine residue(s) of the target protein.
Materials:
-
Reduced protein from Protocol 1
-
Pyrene-ACE-MTS stock solution (e.g., 10 mM in anhydrous DMSO or DMF)
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution: 1 M β-mercaptoethanol or L-cysteine in water
-
Desalting column or dialysis tubing
Procedure:
-
Immediately after removing the reducing agent, determine the concentration of the reduced protein using a standard protein assay (e.g., Bradford or BCA).
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
To stop the labeling reaction, add the quenching solution to a final concentration of 10-20 mM and incubate for an additional 30 minutes at room temperature.
-
Remove the unreacted probe and quenching reagent by passing the solution through a desalting column or by extensive dialysis against the Reaction Buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the pyrene absorbance maximum (~345 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of pyrene at 280 nm.
Protocol 3: Detection of Protein-Protein Interaction
Objective: To monitor the interaction of two pyrene-labeled proteins by measuring changes in fluorescence.
Materials:
-
Pyrene-labeled Protein A and Protein B (from Protocol 2)
-
Interaction Buffer: A buffer known to support the interaction of interest (e.g., PBS, HEPES buffer)
-
Fluorescence spectrophotometer
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~345 nm.
-
Set the emission scan range from 360 nm to 600 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain good signal-to-noise without excessive photobleaching.
-
-
Baseline Measurement:
-
In a quartz cuvette, prepare a solution of pyrene-labeled Protein A at a known concentration (typically in the low micromolar to nanomolar range) in the Interaction Buffer.
-
Record the fluorescence emission spectrum. This spectrum will primarily show monomer emission.
-
-
Titration:
-
To the cuvette containing pyrene-labeled Protein A, make successive additions of a concentrated stock of pyrene-labeled Protein B.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensity at the monomer emission maximum (IM, e.g., at ~376 nm) and the excimer emission maximum (IE, e.g., at ~470 nm).
-
Calculate the E/M ratio (IE / IM) for each concentration of Protein B.
-
Plot the E/M ratio as a function of the concentration of Protein B. The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for detecting protein-protein interactions using Pyrene-ACE-MTS.
Caption: Principle of pyrene excimer fluorescence to detect PPIs upon signal induction.
References
Application Notes and Protocols for Fluorescence Spectroscopy of Pyrene-ACE-MTS
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general fluorescence properties of the pyrene fluorophore and its common conjugation chemistries. As of the date of this document, specific experimental data for a compound designated "Pyrene-ACE-MTS" is not publicly available. Therefore, the provided settings and procedures should be considered as a starting point and will require optimization for the specific molecular construct and experimental context.
Introduction
Pyrene is a versatile fluorescent probe widely utilized in biochemical and biophysical studies. Its fluorescence emission is highly sensitive to the local microenvironment, making it an excellent tool for investigating protein conformation, dynamics, and intermolecular interactions. A key feature of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (approximately 10 Å). This results in a distinct, red-shifted emission band, providing a spectroscopic ruler for intramolecular and intermolecular distances.
This document outlines the typical fluorescence spectroscopy settings for pyrene-labeled molecules and provides a generalized protocol for an enzyme assay, which can be adapted for a hypothetical Pyrene-ACE-MTS probe targeting Angiotensin-Converting Enzyme (ACE). The "MTS" designation suggests a methanethiosulfonate linker, which typically reacts with cysteine residues (thiols) on proteins.
Spectroscopic Properties of Pyrene
The fluorescence of pyrene can be observed in two primary forms: as a monomer with a structured emission spectrum, and as an excimer with a broad, unstructured emission spectrum at longer wavelengths.
Data Presentation: Recommended Spectrometer Settings for Pyrene Fluorescence
| Parameter | Monomer Emission | Excimer Emission | General Recommendation |
| Excitation Wavelength (λex) | 336 - 345 nm | 336 - 345 nm | Start with 345 nm and optimize.[1] |
| Emission Wavelength Range (λem) | 370 - 420 nm | 450 - 550 nm | Scan from 350 nm to 550 nm to capture both monomer and potential excimer fluorescence.[1] |
| Key Monomer Emission Peaks | ~375, ~385, ~395 nm | - | The ratio of these peaks (e.g., I384/I373) can indicate the polarity of the probe's environment. |
| Key Excimer Emission Peak | - | ~460 - 480 nm | The presence and intensity of this peak indicate proximity of pyrene moieties.[2] |
| Slit Widths (Excitation & Emission) | 2.5 - 5 nm | 2.5 - 5 nm | Narrower slits provide better resolution, while wider slits increase signal intensity. A good starting point is 5 nm for both.[1] |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based enzyme assay using a pyrene-labeled substrate or inhibitor.
Materials and Reagents
-
Pyrene-ACE-MTS probe: Stock solution in a suitable solvent (e.g., DMSO).
-
Angiotensin-Converting Enzyme (ACE): Purified enzyme of known concentration.
-
Assay Buffer: Buffer appropriate for ACE activity (e.g., Tris-HCl, HEPES) with necessary salts (e.g., NaCl) and cofactors (e.g., ZnCl₂). The pH should be optimized for enzyme activity.
-
Substrate: If Pyrene-ACE-MTS is an inhibitor, a suitable ACE substrate is required.
-
Microplates: 96-well or 384-well black, clear-bottom plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader or Spectrofluorometer.
Experimental Workflow for an ACE Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of Pyrene-ACE-MTS on ACE activity.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at the appropriate temperature.
-
Prepare a stock solution of the ACE substrate.
-
Prepare a stock solution of Pyrene-ACE-MTS in a suitable organic solvent like DMSO.
-
Prepare a working solution of ACE in assay buffer. The final concentration should be determined based on the linear range of the assay.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrometer or plate reader and allow the lamp to warm up.
-
Set the excitation wavelength to 345 nm and the emission wavelength to scan from 350 to 550 nm, or use specific wavelengths for monomer (~375 nm) and excimer (~470 nm) if performing a ratiometric measurement.[1]
-
Set the excitation and emission slit widths to 5 nm.[1]
-
If performing a kinetic assay, set the instrument to take readings at regular intervals.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the Pyrene-ACE-MTS inhibitor in assay buffer.
-
To the appropriate wells of the microplate, add the assay buffer.
-
Add the diluted Pyrene-ACE-MTS solutions to the sample wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Add the ACE working solution to all wells except the negative control.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at the optimal temperature for ACE activity to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ACE substrate to all wells.
-
Immediately place the plate in the fluorescence reader and begin measurements.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint assays, subtract the fluorescence of the negative control from all other readings.
-
Plot the percentage of ACE activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value of Pyrene-ACE-MTS.
-
Signaling Pathway and Logical Relationships
The interaction between an enzyme, a substrate, and an inhibitor can be represented as a signaling pathway. The following diagram illustrates the competitive inhibition of ACE as a logical model.
This diagram illustrates that the Pyrene-ACE-MTS inhibitor competes with the natural substrate for binding to the active site of ACE. Formation of the ACE-Inhibitor complex prevents the formation of the ACE-Substrate complex, thereby reducing the rate of product formation and the associated change in fluorescence.
Applications in Drug Development
Fluorescence-based assays using probes like a hypothetical Pyrene-ACE-MTS are valuable in drug development for:
-
High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential ACE inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Quantitatively assessing the potency of newly synthesized inhibitor analogs.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the kinetic data under different substrate concentrations.
-
Lead Optimization: Guiding the chemical modification of lead compounds to improve their inhibitory activity and other pharmacological properties.
References
Pyrene-ACE-MTS: Application Notes and Protocols for Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescence properties and experimental applications of pyrene-based fluorescent probes. While specific data for Pyrene-ACE-MTS is not broadly published, the following information is based on the well-characterized photophysical properties of the pyrene fluorophore, which dictates the functionality of its derivatives. Pyrene is a versatile fluorescent probe widely utilized in biological and chemical research due to its sensitivity to the local microenvironment and its ability to form excimers.
Spectroscopic Properties of Pyrene
Pyrene exhibits a distinct fluorescence profile characterized by both monomer and excimer emissions. The monomer emission is distinguished by a series of vibronic bands, while the excimer emission presents as a broad, unstructured band at a longer wavelength. This excimer formation occurs when two pyrene molecules are in close proximity (approximately 10 Å), making it a powerful tool for studying molecular interactions and conformational changes.[1]
Table 1: Spectral Characteristics of Pyrene
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~336 - 345 nm | The optimal excitation wavelength can vary slightly depending on the solvent and conjugation.[2][3] |
| Monomer Emission Wavelength (λem) | 375 - 410 nm | Characterized by five major vibronic bands. The ratio of these bands can indicate solvent polarity.[3][4] |
| Excimer Emission Wavelength (λem) | ~460 - 550 nm | A broad, featureless emission resulting from the interaction of an excited-state pyrene with a ground-state pyrene.[4] |
| Quantum Yield (in cyclohexane) | 0.32 | A measure of the efficiency of fluorescence.[5] |
| Fluorescence Lifetime | >100 ns | The long lifetime of the excited state allows for efficient excimer formation.[4] |
Experimental Protocols
General Protocol for Measuring Pyrene Fluorescence Spectra
This protocol outlines the general steps for acquiring fluorescence emission spectra of a pyrene-labeled sample.
Materials:
-
Pyrene-labeled sample (e.g., protein, peptide, lipid)
-
Appropriate buffer solution (e.g., PBS)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the pyrene-labeled sample in the desired buffer. A typical concentration for protein samples is 5-10 µg/ml.[3] Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]
-
Instrument Setup:
-
Data Acquisition:
-
Place a cuvette with the buffer solution (blank) in the fluorometer and record a spectrum.
-
Replace the blank with the pyrene-labeled sample and record the fluorescence emission spectrum.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
To compare different spectra, normalize the spectra to the emission intensity at 375 nm (the first monomeric peak).[3]
-
The ratio of the excimer intensity (around 460 nm) to the monomer intensity (at 375 nm), known as the E/M ratio, can be calculated to quantify the extent of excimer formation.[3][6]
-
Protocol for Labeling Cysteine Residues in Proteins with Pyrene Maleimide
This protocol describes a common method for covalently attaching a pyrene probe to cysteine residues in a protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
N-(1-pyrene)maleimide (NPM)
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Quenching reagent (e.g., excess cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds, pre-incubate it with a reducing agent like DTT or TCEP to ensure the cysteine thiol groups are available for labeling.[4]
-
Labeling Reaction:
-
Dissolve the protein in the reaction buffer.
-
Prepare a stock solution of N-(1-pyrene)maleimide in a suitable organic solvent (e.g., DMSO or DMF).
-
Add the pyrene maleimide solution to the protein solution. A molar ratio of 5- to 20-fold excess of the dye to the protein is a good starting point for optimization.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
-
Quenching: Add a quenching reagent to the reaction mixture to stop the labeling reaction by reacting with any unreacted pyrene maleimide.
-
Purification: Remove the unreacted probe and quenching reagent from the labeled protein using a purification method such as size-exclusion chromatography or dialysis.[1]
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the pyrene at its absorbance maximum (around 340 nm).[1]
-
Confirm successful labeling by acquiring the fluorescence emission spectrum of the purified protein, as described in Protocol 2.1.
-
Diagrams
Caption: Principle of Pyrene Monomer and Excimer Fluorescence.
Caption: Using Pyrene Excimer Formation to Detect Protein Proximity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Pyrene fluorescence: a potential tool for estimation of short-range lateral mobility in membranes of living renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Labeling Efficiency of Pyrene-ACE-MTS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-ACE-MTS is a fluorescent labeling reagent designed to specifically target sulfhydryl groups (thiols) in proteins, peptides, and other biomolecules. This reagent combines the environmentally sensitive fluorescence of the pyrene moiety with the highly specific thiol-reactivity of the methanethiosulfonate (MTS) group. The MTS group reacts with cysteine residues to form a stable disulfide bond, effectively tethering the pyrene probe to the protein of interest.[1][2] The fluorescence of pyrene is sensitive to the polarity of its microenvironment, making it a valuable tool for studying protein conformation, folding, and interactions.[3][4] This document provides detailed protocols for labeling proteins with Pyrene-ACE-MTS and for quantifying the labeling efficiency, also known as the Degree of Labeling (DOL).
Principle of Labeling
The labeling reaction involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the sulfur atom of the MTS group of Pyrene-ACE-MTS. This results in the formation of a disulfide bond and the release of methanesulfinic acid.[1]
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to protein, reaction time, temperature, and pH. The following tables provide a summary of expected labeling efficiencies under different experimental conditions. These are illustrative examples based on typical protein labeling experiments and should be optimized for each specific protein and application.
Table 1: Effect of Dye-to-Protein Molar Ratio on Labeling Efficiency
| Dye:Protein Molar Ratio | Reaction Time (hours) | Temperature (°C) | pH | Degree of Labeling (DOL) | Labeling Efficiency (%)* |
| 5:1 | 2 | 25 | 7.5 | 0.8 | 80 |
| 10:1 | 2 | 25 | 7.5 | 1.5 | 75 |
| 20:1 | 2 | 25 | 7.5 | 2.8 | 70 |
| 40:1 | 2 | 25 | 7.5 | 4.5 | 56 |
*Calculated assuming an average of 2 available cysteine residues per protein for this hypothetical example.
Table 2: Effect of Reaction Time on Labeling Efficiency
| Dye:Protein Molar Ratio | Reaction Time (hours) | Temperature (°C) | pH | Degree of Labeling (DOL) | Labeling Efficiency (%)* |
| 20:1 | 0.5 | 25 | 7.5 | 1.2 | 30 |
| 20:1 | 1 | 25 | 7.5 | 2.0 | 50 |
| 20:1 | 2 | 25 | 7.5 | 2.8 | 70 |
| 20:1 | 4 | 25 | 7.5 | 3.2 | 80 |
*Calculated assuming an average of 2 available cysteine residues per protein for this hypothetical example.
Experimental Protocols
Protocol 1: Labeling of a Protein with Pyrene-ACE-MTS
This protocol describes a general procedure for labeling a protein containing accessible cysteine residues with Pyrene-ACE-MTS.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-8.0
-
Pyrene-ACE-MTS
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reducing agent (optional, e.g., TCEP-HCl)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of a reducing agent like TCEP-HCl. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols and will compete with the protein for labeling.
-
-
Pyrene-ACE-MTS Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Pyrene-ACE-MTS in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. A starting point of a 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Separate the labeled protein from unreacted Pyrene-ACE-MTS and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored fraction to elute contains the labeled protein.
-
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of pyrene (approximately 344 nm, Amax).
-
-
Calculation of Protein Concentration:
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene dye at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
A280: Absorbance of the labeled protein at 280 nm.
-
Amax: Absorbance of the labeled protein at the pyrene absorbance maximum (~344 nm).
-
CF: Correction factor (A280 of the free dye / Amax of the free dye). For pyrene, this is approximately 0.22.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL is calculated as the molar ratio of the dye to the protein.
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Amax: Absorbance of the labeled protein at the pyrene absorbance maximum (~344 nm).
-
εdye: Molar extinction coefficient of Pyrene-ACE-MTS at its absorbance maximum (for pyrene, approximately 40,000 M-1cm-1 at 344 nm).
-
-
Visualizations
Caption: Experimental workflow for labeling and quantifying Pyrene-ACE-MTS on a target protein.
Caption: Reaction scheme of Pyrene-ACE-MTS with a protein thiol group.
References
Application Notes and Protocols for Mitochondrial Superoxide Detection in Live-Cell Imaging using MitoSOX™ Red
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a byproduct of cellular respiration. While essential in low concentrations for signaling pathways, its overproduction is a key factor in oxidative stress, leading to cellular damage and implication in a range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate detection and quantification of mitochondrial superoxide in living cells are crucial for understanding disease mechanisms and for the development of novel therapeutics.
MitoSOX™ Red is a fluorogenic dye specifically designed for the sensitive and selective detection of superoxide within the mitochondria of live cells. This cell-permeant reagent is a powerful tool for researchers investigating mitochondrial function and oxidative stress. Its unique properties allow for real-time visualization and quantification of mitochondrial superoxide production, making it an invaluable asset in cellular biology and drug discovery.
Principle of Detection
MitoSOX™ Red is a derivative of hydroethidine that contains a triphenylphosphonium (TPP) cation. This positively charged TPP moiety facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential. Once localized in the mitochondrial matrix, MitoSOX™ Red is selectively oxidized by superoxide to form 2-hydroxyethidium. This oxidized product then intercalates with mitochondrial DNA (mtDNA), leading to a significant enhancement of its fluorescence, which can be detected by fluorescence microscopy or flow cytometry. The specificity of MitoSOX™ Red for superoxide over other reactive oxygen and nitrogen species (RONS) makes it a reliable indicator of mitochondrial superoxide levels.[1][2][3]
Data Presentation
The following tables summarize the key physicochemical and spectral properties of MitoSOX™ Red, along with recommended parameters for its use in live-cell imaging.
Table 1: Physicochemical and Spectral Properties of MitoSOX™ Red
| Property | Value |
| Molecular Formula | C₄₃H₄₃IN₃P |
| Molecular Weight | 759.70 g/mol |
| Excitation Wavelength (Conventional) | ~510 nm[2][4][5] |
| Emission Wavelength | ~580 nm[2][4][5] |
| Optimal Excitation (Superoxide-specific) | ~400 nm[1][3] |
| Solubility | Soluble in DMSO |
| Appearance | Yellow to brown solid |
Table 2: Recommended Staining and Imaging Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 5 µM | Optimal concentration should be determined empirically for each cell type. Higher concentrations can be toxic.[4] |
| Incubation Time | 10 - 30 minutes | Longer incubation times may lead to non-specific staining.[1][4] |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining.[1] |
| Wash Steps | 3 times with warm buffer | Thorough washing is crucial to remove unbound probe and reduce background fluorescence.[1][4] |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the mechanism of MitoSOX™ Red for the detection of mitochondrial superoxide.
Caption: Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide using Fluorescence Microscopy
This protocol provides a general procedure for staining adherent cells with MitoSOX™ Red for visualization by fluorescence microscopy.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg of the reagent in 13 µL of anhydrous DMSO.[1][4] This stock solution is unstable and should be prepared fresh or aliquoted and stored at -20°C, protected from light.[4]
-
Prepare a 500 nM to 5 µM working solution by diluting the stock solution in pre-warmed (37°C) HBSS/Ca/Mg. The optimal concentration should be determined empirically.[4]
-
-
Cell Staining:
-
Washing:
-
Image Acquisition:
Controls:
-
Positive Control: To induce mitochondrial superoxide production, treat cells with an agent like Antimycin A (a complex III inhibitor) at a concentration of 1-10 µM for 30-60 minutes prior to or during staining.
-
Negative Control: To confirm the specificity for superoxide, pre-treat cells with a superoxide scavenger, such as a cell-permeant superoxide dismutase (SOD) mimetic, before adding the MitoSOX™ Red probe.
Protocol 2: Quantitative Analysis of Mitochondrial Superoxide by Flow Cytometry
This protocol outlines the steps for quantifying mitochondrial superoxide in a cell population using flow cytometry.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
Suspension cells or adherent cells harvested and resuspended
-
HBSS/Ca/Mg or other suitable buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with pre-warmed buffer.
-
Resuspend the cells in pre-warmed buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare MitoSOX™ Red stock and working solutions as described in the microscopy protocol. A working concentration of 1-5 µM is typically used for flow cytometry.[6]
-
-
Cell Staining:
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with gentle agitation.[1]
-
-
Washing:
-
Wash the cells three times by centrifugation (e.g., 400 x g for 5 minutes) and resuspension in pre-warmed buffer.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use an excitation laser of 488 nm or 561 nm and detect the emission in the appropriate channel for red fluorescence (e.g., PE or a similar channel with a bandpass filter around 585 nm).
-
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for using MitoSOX™ Red in live-cell imaging.
Caption: General experimental workflow for MitoSOX™ Red live-cell imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing | Increase the number and duration of washing steps. |
| Dye concentration too high | Optimize the MitoSOX™ Red concentration by performing a titration. | |
| Weak or No Signal | Insufficient superoxide production | Use a positive control (e.g., Antimycin A) to confirm the assay is working. |
| MitoSOX™ Red concentration too low | Increase the working concentration within the recommended range. | |
| Incorrect filter sets used | Ensure the microscope or flow cytometer is configured with the correct excitation and emission filters. | |
| Phototoxicity/Cell Death | Light exposure too high | Reduce the intensity and duration of light exposure. Use a lower magnification objective when possible. |
| Dye concentration too high | Lower the working concentration of MitoSOX™ Red. | |
| Non-specific Staining | Probe oxidation by other species | Use the superoxide-specific excitation wavelength (~400 nm) for imaging.[7] |
| Incubation time too long | Reduce the incubation time. |
Conclusion
MitoSOX™ Red is a highly effective and specific probe for the detection of mitochondrial superoxide in live cells. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can obtain reliable and quantifiable data on the role of mitochondrial oxidative stress in various biological processes and disease models. The versatility of this probe for use in both fluorescence microscopy and flow cytometry makes it an indispensable tool for scientists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The selective detection of mitochondrial superoxide by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pyrene Derivatives in Biological Sensing: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrene derivatives in biological sensing. Pyrene and its derivatives are versatile fluorescent probes widely employed in the detection of a variety of analytes, including metal ions, nucleic acids, and proteins. Their unique photophysical properties, such as high fluorescence quantum yield, long fluorescence lifetime, and the ability to form excited-state dimers known as excimers, make them powerful tools in the development of sensitive and selective biosensors.[1][2]
This guide will delve into the principles behind different pyrene-based sensing strategies, including fluorescence quenching, excimer formation, and Förster Resonance Energy Transfer (FRET). Detailed experimental protocols for key applications are provided, along with a summary of quantitative data to facilitate the comparison of different sensor systems.
Detection of Metal Ions
Pyrene-based chemosensors have been extensively developed for the detection of various metal ions. The interaction of the pyrene derivative with a metal ion can lead to a change in its fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal.[3][4][5]
Application Note: "Turn-Off" Fluorescent Sensor for Cu²⁺ and Fe²⁺
A Schiff base ligand derived from pyrene, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), acts as a selective "turn-off" fluorescent sensor for Cu²⁺ and Fe²⁺ ions.[3] The binding of these ions to the PMDP probe leads to fluorescence quenching, allowing for their quantitative detection. This sensor has demonstrated high selectivity and sensitivity in a DMSO/HEPES buffer solution.[3] The binding stoichiometry between PMDP and both Cu²⁺ and Fe²⁺ has been determined to be 1:2.[3]
Signaling Pathway
Quantitative Data
| Probe | Analyte | Detection Limit (LOD) | Binding Constant (Ksv) | Solvent System | Reference |
| PMDP | Cu²⁺ | 0.42 μM | 7.3 x 10⁵ M⁻¹ | DMSO/HEPES (0.01 M, pH 7.4) | [3] |
| PMDP | Fe²⁺ | 0.51 μM | 6.9 x 10⁵ M⁻¹ | DMSO/HEPES (0.01 M, pH 7.4) | [3] |
| PYB | Cu²⁺ | 0.835 μM | 799.65 M⁻¹ | DMF/HEPES-NaOH (1:1, pH 7.4) | [5] |
| PYS | Cu²⁺ | 9.3 x 10⁻² μM | 7.5 x 10⁴ L/mol | Ethanol/HEPES (8:2, pH 7.4) | [4] |
Experimental Protocol: Detection of Cu²⁺ and Fe²⁺ using PMDP
Materials:
-
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) probe
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., Cd²⁺, Cu²⁺, Fe²⁺, Mn²⁺, Co²⁺, Na⁺, Ni²⁺, Hg²⁺, Zn²⁺, K⁺, V⁵⁺, Mg²⁺, Cu⁺, and Fe³⁺)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the PMDP probe in DMSO.
-
Sample Preparation: For fluorescence measurements, prepare a 60 μM solution of PMDP in a DMSO/HEPES buffer (10 mM, pH 7.4).
-
Titration:
-
To the PMDP solution, incrementally add aliquots of the stock solution of the target metal ion (Cu²⁺ or Fe²⁺).
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
-
Fluorescence Measurement:
-
Excite the solution at 350 nm.
-
Record the fluorescence emission spectra. A decrease in fluorescence intensity will be observed upon the addition of Cu²⁺ or Fe²⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
The binding constant (Ksv) can be determined using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, and [Q] is the concentration of the quencher (metal ion).[3]
-
Detection of Nucleic Acids
Pyrene's ability to form excimers makes it an excellent tool for developing probes that can signal the presence of specific nucleic acid sequences. These probes often utilize a conformational change upon target binding to bring two or more pyrene molecules into close proximity, leading to a shift from monomer to excimer fluorescence.[1][6][7]
Application Note: Pyrene Excimer-Based Molecular Beacons for DNA Detection
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a complementary target sequence. By labeling the 5' end of a molecular beacon with two pyrene moieties and the 3' end with a quencher (e.g., DABCYL), a highly sensitive DNA probe can be constructed.[1][7] In the absence of the target DNA, the hairpin structure keeps the pyrene excimer quenched. Upon hybridization to the target, the hairpin opens, separating the pyrenes from the quencher and resulting in a strong excimer fluorescence signal.[1][7]
Signaling Pathway
Quantitative Data
| Probe Type | Analyte | Detection Limit (LOD) | Key Feature | Reference |
| Dual pyrene-labeled molecular beacon | Target DNA | Sub-nanomolar | Excimer signaling with high signal-to-background ratio | [1] |
| Dual pyrene-labeled probes | Complementary DNA | Not specified | Color change from blue (monomer) to green-white (excimer) | [6] |
Experimental Protocol: DNA Detection with Pyrene-Labeled Molecular Beacons
Materials:
-
Dual pyrene-labeled molecular beacon with a 3' quencher
-
Target DNA sequence
-
Tris-HCl buffer (20 mM Tris-HCl, 25 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Probe and Target Preparation: Dissolve the purified molecular beacon and target DNA in DNase-free water to prepare stock solutions.
-
Hybridization Assay:
-
In a microcentrifuge tube, mix the molecular beacon probe with varying concentrations of the target DNA in the Tris-HCl buffer.
-
Incubate the mixture at room temperature to allow for hybridization.
-
-
Fluorescence Measurement:
-
Excite the solution at 350 nm.
-
Record the fluorescence emission spectra from approximately 360 nm to 600 nm.
-
In the absence of the target, you will observe minimal fluorescence. In the presence of the target, a strong excimer emission peak will appear around 480-500 nm.[6]
-
-
Data Analysis:
-
Plot the excimer fluorescence intensity at its maximum wavelength against the concentration of the target DNA.
-
The limit of detection can be determined from the calibration curve.
-
Detection of Proteins
Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules, can be functionalized with pyrene to create highly selective protein sensors. Similar to molecular beacons, these aptasensors often rely on a target-induced conformational change that leads to pyrene excimer formation.[2][8]
Application Note: Light-Switching Aptasensor for Platelet-Derived Growth Factor (PDGF)
An aptamer that specifically binds to platelet-derived growth factor (PDGF) can be labeled with a pyrene molecule at both its 3' and 5' ends.[2] In the absence of PDGF, the aptamer exists in an open conformation, and only pyrene monomer fluorescence is observed. Upon binding to PDGF, the aptamer undergoes a conformational change, bringing the two pyrene molecules into close proximity and resulting in the formation of a pyrene excimer, which emits light at a longer wavelength.[2] This "light-switching" mechanism allows for the sensitive and selective detection of PDGF.[2][8]
Signaling Pathway
Quantitative Data
| Probe Type | Analyte | Detection Limit (LOD) | Key Feature | Reference |
| Dual pyrene-labeled aptamer | PDGF-BB | Picomolar range | Fluorescence wavelength switches from ~400 nm to 485 nm | [2][8] |
Experimental Protocol: Detection of PDGF using a Pyrene-Labeled Aptasensor
Materials:
-
Dual pyrene-labeled PDGF aptamer
-
PDGF-BB protein standard
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Fluorescence spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the pyrene-labeled aptamer and PDGF-BB in the binding buffer.
-
Binding Assay:
-
In a suitable container (e.g., a cuvette or microplate well), add a fixed concentration of the aptamer probe.
-
Add varying concentrations of the PDGF-BB standard to the aptamer solution.
-
Incubate the mixture for a sufficient time to allow for binding to occur (e.g., 30 minutes at room temperature).
-
-
Fluorescence Measurement:
-
Excite the sample at a wavelength appropriate for pyrene monomer excitation (e.g., 345 nm).
-
Record the emission spectra, typically from 360 nm to 600 nm.
-
Observe the decrease in the monomer emission peaks (around 378 nm and 398 nm) and the increase in the excimer emission peak (around 485 nm) with increasing PDGF concentration.[2]
-
-
Data Analysis:
-
Calculate the ratio of the excimer to monomer fluorescence intensity (I_excimer / I_monomer).
-
Plot this ratio against the concentration of PDGF to generate a calibration curve.
-
Determine the limit of detection from the calibration curve.
-
FRET-Based Sensing
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A pyrene derivative can act as a donor or an acceptor in a FRET pair, enabling the development of ratiometric fluorescent probes.
Application Note: FRET-Based Sensor for Al³⁺
A hybrid molecule containing pyrene and rhodamine can act as a FRET-based sensor for Al³⁺. In this system, pyrene acts as the FRET donor and rhodamine as the acceptor. The binding of Al³⁺ to the sensor modulates the FRET efficiency, leading to a change in the ratio of donor to acceptor emission. This allows for the ratiometric detection of Al³⁺, which is advantageous as it is less susceptible to fluctuations in probe concentration and excitation intensity.[9]
Signaling Pathway
Quantitative Data
| Probe | Analyte | Detection Limit (LOD) | Key Feature | Reference |
| Rhodamine-pyrene conjugate | Al³⁺ | 0.02 μM | Tri-color emissive response, suitable for living cell imaging | [9] |
| T2NH-P5P | Al³⁺ | Not specified | FRET "on-off" behavior | [10] |
Experimental Protocol: FRET-Based Detection of Al³⁺
Materials:
-
Rhodamine-pyrene conjugate probe
-
Stock solution of Al³⁺
-
Appropriate buffer solution (as specified in the literature for the particular probe)
-
Fluorescence spectrophotometer capable of ratiometric measurements
Procedure:
-
Probe Preparation: Prepare a stock solution of the FRET probe in a suitable solvent.
-
Titration:
-
To a solution of the FRET probe in the buffer, add increasing concentrations of Al³⁺.
-
Allow the solution to equilibrate after each addition.
-
-
Fluorescence Measurement:
-
Excite the pyrene donor at its excitation maximum (e.g., around 325-345 nm).
-
Record the fluorescence emission spectrum, covering the emission ranges of both the pyrene donor and the rhodamine acceptor.
-
Observe the decrease in the donor emission and the simultaneous increase in the acceptor emission as the Al³⁺ concentration increases.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission intensity to the donor emission intensity (I_acceptor / I_donor).
-
Plot this ratio against the Al³⁺ concentration to create a calibration curve for ratiometric sensing.
-
Determine the limit of detection from the calibration curve.
-
This document provides a foundational understanding and practical guidance for utilizing pyrene derivatives in biological sensing. For specific applications, it is crucial to consult the primary literature for detailed optimization of experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]
- 4. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FRET based tri-color emissive rhodamine–pyrene conjugate as an Al3+ selective colorimetric and fluorescence sensor for living cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. 2-Aminotryptanthrin derivative with pyrene as a FRET-based fluorescent chemosensor for Al3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Pyrene-ACE-MTS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when labeling proteins with Pyrene-ACE-MTS, a thiol-reactive fluorescent probe. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve optimal labeling efficiency in their experiments.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal labeling with Pyrene-ACE-MTS.
Key Areas for Troubleshooting:
-
Protein Preparation and Thiol Availability: The labeling reaction is dependent on the presence of free thiol groups (-SH) on the protein.
-
Reaction Buffer Conditions: The pH and composition of the reaction buffer are critical for the efficiency and specificity of the maleimide-thiol conjugation.
-
Pyrene-ACE-MTS Probe Integrity: The stability and concentration of the fluorescent probe directly impact the outcome of the labeling reaction.
-
Reaction Stoichiometry and Conditions: The molar ratio of the probe to the protein, as well as the reaction time and temperature, must be optimized.
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Pyrene-ACE-MTS?
The optimal pH for the reaction between a maleimide group (on Pyrene-ACE-MTS) and a thiol group (on the protein) is between 6.5 and 7.5. At a pH below 6.5, the reaction rate is significantly slower because the thiol group is less nucleophilic. Above pH 7.5, the maleimide group can react with primary amines (like lysine residues), leading to non-specific labeling, and the maleimide ring becomes more susceptible to hydrolysis.[1]
Q2: My protein has disulfide bonds. How can I label it with Pyrene-ACE-MTS?
To label proteins with internal disulfide bonds, you must first reduce the disulfide bonds to generate free thiols.[2] A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP). Dithiothreitol (DTT) can also be used, but it is critical to remove any excess reducing agent before adding Pyrene-ACE-MTS, as the thiols in the reducing agent will compete with the protein's thiols for the maleimide probe.[3] TCEP is often preferred as it is less likely to interfere with the labeling reaction itself.[3]
Q3: Which buffers should I use and which should I avoid?
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS at a pH between 6.5 and 7.5 are excellent choices.
-
Buffers to Avoid: Avoid buffers containing primary or secondary amines, such as Tris, at pH values above 7.5, as they can compete in the reaction. It is also crucial to avoid any buffers that contain thiol compounds, such as DTT or β-mercaptoethanol.
Q4: How can I determine the labeling efficiency (Degree of Labeling - DOL)?
The Degree of Labeling (DOL), which represents the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of pyrene (approximately 345 nm).
The calculation is as follows:
-
Protein Concentration (M):
-
Corrected A280 = A280 - (A345 * CF)
-
Where CF is the correction factor (A280 of free dye / Amax of free dye).
-
-
Protein Concentration (M) = Corrected A280 / (εprotein * path length)
-
εprotein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Dye Concentration (M):
-
Dye Concentration (M) = A345 / (εdye * path length)
-
The molar extinction coefficient (ε) for pyrene maleimide at 345 nm is approximately 40,000 M-1cm-1.[4] However, it is always best to consult the manufacturer's specifications for the exact value for Pyrene-ACE-MTS.
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Q5: My labeled protein has low fluorescence. What could be the issue?
Low fluorescence in a labeled protein, despite an acceptable DOL, can be due to several factors:
-
Fluorescence Quenching: The pyrene fluorophore is sensitive to its local environment.[5][6] If the pyrene molecule is in a quenching environment on the protein surface, its fluorescence can be diminished. Common quenchers include iodide ions and dissolved oxygen.[7]
-
Excimer Formation: If two pyrene molecules are in close proximity (less than 10 Å), they can form an "excimer," which has a red-shifted emission compared to the monomer.[8] This can be an issue if the protein is heavily labeled or if multiple labeled proteins aggregate.
-
Probe Degradation: Ensure that the Pyrene-ACE-MTS is stored correctly (protected from light and at the recommended temperature) to prevent degradation.[7]
-
Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for pyrene. For monomer emission, excitation is typically around 345 nm, with emission between 375-410 nm.[7]
The following diagram illustrates the signaling pathway of pyrene fluorescence and potential issues:
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful protein labeling with maleimide-based probes.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific and efficient thiol-maleimide reaction. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Should be optimized for the specific protein.[2] |
| Molar Ratio (Probe:Protein) | 5:1 to 20:1 | A molar excess of the probe drives the reaction to completion.[2] |
Table 2: Common Buffer Systems
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Commonly used and generally compatible. |
| HEPES | 20 - 50 mM | 6.8 - 8.2 | Good buffering capacity in the optimal pH range. |
| MOPS | 20 - 50 mM | 6.5 - 7.9 | Another suitable non-amine, non-thiol buffer. |
Experimental Protocol: Labeling a Protein with Pyrene-ACE-MTS
This protocol provides a general guideline for labeling a protein with Pyrene-ACE-MTS. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
Pyrene-ACE-MTS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) - if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2).
-
-
Prepare Pyrene-ACE-MTS Stock Solution:
-
Dissolve Pyrene-ACE-MTS in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the Pyrene-ACE-MTS stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add a quenching reagent, such as L-cysteine, to a final concentration of 1-10 mM to react with any excess Pyrene-ACE-MTS.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein (typically the first colored fractions).
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) as described in FAQ 4 .
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation.
-
The following diagram outlines the experimental workflow:
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. omlc.org [omlc.org]
- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phenanthridine–pyrene conjugates as fluorescent probes for DNA/RNA and an inactive mutant of dipeptidyl peptidase enzyme [beilstein-journals.org]
- 6. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
how to reduce non-specific binding of Pyrene-ACE-MTS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding associated with the fluorescent probe Pyrene-ACE-MTS.
Frequently Asked Questions (FAQs)
Q1: What is Pyrene-ACE-MTS and what are its primary causes of non-specific binding?
Pyrene-ACE-MTS is a specialized fluorescent probe designed for specific labeling applications. Its structure consists of two key components that, while essential for its function, are also the primary drivers of non-specific binding (NSB):
-
Pyrene Moiety: A polycyclic aromatic hydrocarbon that is highly fluorescent. Its significant hydrophobicity allows it to readily insert into lipid membranes and bind to hydrophobic pockets on proteins and other surfaces like plastic microplates.[1] This is a major source of background signal.
-
Methanethiosulfonate (MTS) Group: This is a thiol-reactive group designed to form a stable disulfide bond with a specific, accessible cysteine residue on a target protein.[2] However, it can also react non-specifically with other accessible cysteine thiols on off-target proteins, leading to unwanted labeling.[3][4]
Q2: What is the impact of high non-specific binding on experimental results?
High non-specific binding obscures the true signal from the intended target, leading to a poor signal-to-noise ratio (S/N).[5][6][7] This can result in:
-
Reduced Assay Sensitivity: The ability to detect subtle or low-level specific binding is compromised.
-
Poor Reproducibility: Inconsistent non-specific interactions between experiments can lead to unreliable and variable data.
Q3: What are the principal strategies to reduce non-specific binding of Pyrene-ACE-MTS?
A multi-faceted approach is typically required. The core strategies involve optimizing the assay protocol to minimize both hydrophobic and off-target thiol interactions. This includes:
-
Buffer Optimization: Adding blocking agents and detergents to the assay buffer.[8][9]
-
Protocol Modification: Adjusting probe concentration, incubation times, and wash steps.[10][11]
-
Pre-treatment of Sample: Blocking non-specific thiol groups on off-target proteins before adding the probe.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High background fluorescence is observed in no-protein or buffer-only controls.
This problem suggests the probe is binding non-specifically to the surfaces of your assay vessel (e.g., microplate wells) or interacting with buffer components.
-
Potential Cause: Hydrophobic interactions between the pyrene moiety and the plastic surface.
-
Solution: Introduce blocking agents and/or non-ionic surfactants into your assay buffer.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Concentration | Signal (No-Protein Control) | Background Reduction (%) |
| None | - | 15,200 RFU | 0% |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 8,100 RFU | 46.7% |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 4,500 RFU | 70.4% |
| Casein | 0.5% (w/v) | 3,900 RFU | 74.3% |
| Tween-20 | 0.05% (v/v) | 6,200 RFU | 59.2% |
| BSA (1%) + Tween-20 (0.05%) | - | 2,100 RFU | 86.2% |
This table presents hypothetical data to illustrate the potential effectiveness of different blocking agents.
Experimental Protocol: Optimizing Blocking Agents
-
Preparation: Prepare a series of assay buffers containing different blocking agents (e.g., BSA, casein) and/or non-ionic surfactants (e.g., Tween-20, Triton X-100) at various concentrations.[8][9]
-
Incubation: Add your working concentration of Pyrene-ACE-MTS to the wells of a microplate containing only the different assay buffers (no protein).
-
Equilibration: Incubate the plate for the standard duration of your assay (e.g., 60 minutes at room temperature), protected from light.[12]
-
Measurement: Measure the fluorescence intensity using the appropriate excitation/emission wavelengths for pyrene.
-
Analysis: Identify the buffer composition that results in the lowest fluorescence signal, as this indicates the most effective prevention of non-specific surface binding.
Issue 2: High signal is observed in negative biological controls (e.g., cells lacking the target protein or samples treated with an inhibitor).
This issue points to the probe binding to off-target molecules within the biological sample itself.
-
Potential Cause 1: The MTS group is reacting with abundant, accessible cysteine residues on non-target proteins.[3]
-
Potential Cause 2: The hydrophobic pyrene moiety is binding to other proteins or lipids.
-
Solution: Implement a pre-blocking step to cap free thiols with a non-fluorescent reagent before adding Pyrene-ACE-MTS. Additionally, optimize the probe concentration to favor binding to the high-affinity target site.
Experimental Protocol: Pre-blocking Off-Target Thiols
-
Reagent Preparation: Prepare a fresh stock solution of a thiol-reactive blocking agent such as N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).[3]
-
Pre-incubation: Add the blocking agent (e.g., 1 mM NEM) to your biological sample. Incubate for 30-60 minutes at room temperature. This allows the agent to react with and block the most accessible, non-specific thiol groups.
-
Removal (Optional but Recommended): If possible, remove the excess blocking agent by buffer exchange, dialysis, or using a desalting column. This prevents potential reaction with your target or the probe itself.
-
Probe Labeling: Proceed with the addition of Pyrene-ACE-MTS as per your standard protocol. The specific binding to the target cysteine should be preserved, while non-specific labeling is significantly reduced.
Diagram: Troubleshooting Workflow for NSB
Caption: A logical workflow for diagnosing and resolving non-specific binding issues.
Issue 3: The specific signal is weak, resulting in a poor signal-to-noise ratio.
Even with blocking agents, a low specific signal can be masked by residual background. Optimizing the probe concentration is critical.[11][13]
-
Potential Cause: The probe concentration is too high, leading to saturation of non-specific sites and a high baseline signal that obscures the specific binding.
-
Solution: Perform a titration experiment to find the optimal Pyrene-ACE-MTS concentration that maximizes the signal-to-noise ratio.
Table 2: Titration of Pyrene-ACE-MTS Concentration
| Probe Conc. (nM) | Signal (Target Protein) | Signal (Negative Control) | Signal-to-Noise Ratio (S/N) |
| 200 | 45,100 RFU | 18,500 RFU | 2.4 |
| 100 | 38,600 RFU | 9,800 RFU | 3.9 |
| 50 | 31,500 RFU | 4,200 RFU | 7.5 |
| 25 | 24,800 RFU | 2,500 RFU | 9.9 |
| 12.5 | 14,200 RFU | 1,800 RFU | 7.9 |
| 6.25 | 7,900 RFU | 1,400 RFU | 5.6 |
This table presents hypothetical data showing that the highest probe concentration does not necessarily yield the best S/N ratio.
Experimental Protocol: Probe Concentration Titration
-
Setup: Prepare two sets of samples in your optimized assay buffer: one with your target protein ("Specific") and one negative control ("Non-Specific").
-
Titration: Create a serial dilution of Pyrene-ACE-MTS (e.g., from 200 nM down to 6.25 nM).
-
Incubation: Add each concentration of the probe to both the "Specific" and "Non-Specific" samples. Incubate according to your protocol, protected from light.
-
Measurement: Read the fluorescence intensity for all samples.
-
Analysis: For each concentration, calculate the S/N ratio by dividing the signal from the "Specific" sample by the signal from the "Non-Specific" sample. The optimal concentration is the one that provides the highest S/N ratio, not necessarily the highest absolute signal.[5]
Diagram: Mechanisms of Probe Binding
Caption: Illustration of desired specific binding vs. undesired non-specific interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 7. Signal-to-Noise Considerations [evidentscientific.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Optimizing Pyrene-ACE-MTS Concentration for Protein Labeling
Welcome to the technical support center for Pyrene-ACE-MTS protein labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Pyrene-ACE-MTS for their experimental needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyrene-ACE-MTS and how does it work?
Pyrene-ACE-MTS is a fluorescent probe used for labeling proteins. It consists of a pyrene fluorophore, which is sensitive to its microenvironment, and a methanethiosulfonate (MTS) reactive group. The MTS group specifically reacts with the thiol (sulfhydryl) group of cysteine residues on a protein to form a disulfide bond.[1][2] This covalent attachment allows for the targeted labeling of proteins at specific cysteine sites.
Q2: What are the optimal pH conditions for labeling with Pyrene-ACE-MTS?
For efficient labeling, the reaction buffer should have a pH between 7.2 and 8.0.[3] At a lower pH, the thiol group is more likely to be protonated and less reactive, while a significantly higher pH can lead to the hydrolysis of the MTS reagent itself.[3]
Q3: What is the recommended molar ratio of Pyrene-ACE-MTS to protein?
A good starting point for optimization is a 10- to 20-fold molar excess of Pyrene-ACE-MTS over the concentration of reactive thiols (cysteine residues).[4] However, the optimal ratio may need to be determined empirically for your specific protein and experimental conditions.[4] While a 1:1 stoichiometry of pyrene to cysteine is often ideal, using higher ratios can be necessary to drive the reaction to completion, though caution is advised to avoid non-specific labeling.[5][6]
Q4: How long should the labeling reaction be incubated?
Typical incubation times range from 30 minutes to 2 hours at room temperature.[3] If the reaction is proceeding slowly, the incubation time can be extended. For proteins that are not stable at room temperature, the reaction can be performed at 4°C, but may require a longer incubation period of up to 24-48 hours.[3]
Q5: How can I stop the labeling reaction?
The labeling reaction can be quenched by adding a small molecule thiol-containing reagent, such as L-cysteine or β-mercaptoethanol (BME).[5] These reagents will react with any excess Pyrene-ACE-MTS, preventing further labeling of the protein.[5] A final concentration of 50 mM L-cysteine incubated for 20 minutes at room temperature is an effective quenching method.[5]
Q6: How do I remove unreacted Pyrene-ACE-MTS after labeling?
Unreacted probe can be removed using several methods, including:
-
Dialysis: Suitable for larger sample volumes.[4]
-
Desalting Columns/Spin Columns: A rapid and efficient method for smaller sample volumes.[4]
-
Buffer Exchange: Involves repeated concentration and dilution of the sample with a fresh buffer.[4]
Q7: How can I determine the degree of labeling (DOL)?
The degree of labeling is the average number of dye molecules conjugated to a protein molecule.[7] It can be calculated using absorbance measurements of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm).[8] A correction factor is needed to account for the absorbance of the pyrene dye at 280 nm.[9][10]
The formula for calculating DOL is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_max)[7]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of the pyrene dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_max = Molar extinction coefficient of the pyrene dye at its λ_max.
-
CF = Correction factor (A_280 of the dye / A_max of the dye).[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and less reactive thiols. | Ensure the reaction buffer pH is between 7.2 and 8.0.[3] |
| Insufficient Pyrene-ACE-MTS Concentration: The molar ratio of the probe to the protein is too low. | Increase the molar excess of Pyrene-ACE-MTS. A 10- to 40-fold molar excess is a good starting range.[3] | |
| Short Incubation Time: The reaction has not had enough time to reach completion. | Increase the incubation time. For less stable proteins, consider a longer incubation at 4°C.[3] | |
| Inaccessible Cysteine Residue: The target cysteine is buried within the protein's structure. | Consider partial denaturation of the protein if your experimental design allows. Ensure that any ligands or substrates that might shield the cysteine are absent.[3] | |
| Hydrolyzed Pyrene-ACE-MTS: The MTS reagent has degraded due to moisture or improper storage. | Prepare fresh solutions of Pyrene-ACE-MTS immediately before use. Store the stock reagent in a desiccator at -20°C and warm to room temperature before opening.[1][8] | |
| High Background/Non-specific Labeling | Excessive Pyrene-ACE-MTS Concentration: A very high molar excess of the probe can lead to modification of other residues or non-specific binding. | Perform a titration experiment to determine the lowest effective concentration of Pyrene-ACE-MTS.[3] |
| Prolonged Incubation Time: Leaving the reaction for too long can increase the chances of non-specific labeling. | Optimize the incubation time to find the point of sufficient specific labeling without excessive background. | |
| Inadequate Quenching: The reaction was not effectively stopped, allowing for continued non-specific labeling. | Ensure a sufficient concentration of a quenching agent (e.g., 10-20 mM DTT or 50 mM L-cysteine) is added and allowed to react.[3][5] | |
| Protein Aggregation/Precipitation | High Protein Concentration: Increased proximity of protein molecules can promote aggregation. | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, concentrate the protein after labeling.[11] |
| Hydrophobic Nature of Pyrene: The addition of the hydrophobic pyrene molecule can increase the nonpolar character of the protein surface, leading to aggregation.[11] | Include stabilizing excipients in the buffer. Consider using a more hydrophilic variant of the pyrene label if available. | |
| Over-labeling: A high degree of labeling can significantly alter the protein's surface properties and increase its propensity to aggregate.[11] | Optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[11] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Pyrene-ACE-MTS
This protocol provides a general guideline. Optimization of specific conditions is recommended for each protein of interest.
Materials:
-
Purified protein containing at least one cysteine residue in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0).
-
Pyrene-ACE-MTS.
-
Anhydrous DMSO.
-
Reducing agent (e.g., TCEP).
-
Quenching solution (e.g., L-cysteine).
-
Desalting column.
Procedure:
-
Protein Preparation: If the protein has formed disulfide bonds, reduce it by incubating with a 2-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with the reaction buffer.
-
Pyrene-ACE-MTS Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of Pyrene-ACE-MTS in anhydrous DMSO.[3]
-
Labeling Reaction: a. Dilute the protein to a final concentration of 1-10 µM in the reaction buffer.[3] b. Add the Pyrene-ACE-MTS stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution (e.g., L-cysteine to a final concentration of 50 mM) and incubate for 20 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted Pyrene-ACE-MTS and quenching reagent by passing the reaction mixture through a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~340 nm.
Visualizations
Caption: Experimental workflow for labeling proteins with Pyrene-ACE-MTS.
Caption: Troubleshooting logic for Pyrene-ACE-MTS protein labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. ttuhsc.edu [ttuhsc.edu]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of Pyrene-Labeled Proteins
<
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate photobleaching of pyrene-labeled proteins during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and what causes it in pyrene-labeled samples?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like pyrene, which results in the loss of its ability to fluoresce.[1][2] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the pyrene molecule.[3] Factors that accelerate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.[3]
Q2: What are the consequences of photobleaching in my experiments?
A2: Photobleaching can severely compromise the quality and reliability of fluorescence microscopy data. The primary consequence is a rapid decay of the fluorescent signal, which leads to a poor signal-to-noise ratio (SNR).[4] This can result in the misinterpretation of data, false-negative results, and difficulty in quantifying fluorescence intensity, especially in time-lapse imaging or when studying dynamic cellular processes.[2][5]
Q3: My pyrene-labeled protein shows a broad, red-shifted emission. What is this?
A3: This is likely due to the formation of pyrene excimers.[1][6] An excimer is a short-lived dimer formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity (around 10 Å).[1][7] Excimers emit light at a longer wavelength (around 470-500 nm) compared to the pyrene monomer (375-400 nm).[1][6] This can occur at high labeling concentrations or when labeled proteins aggregate.[8]
Q4: How can I distinguish between pyrene monomer and excimer fluorescence?
A4: Pyrene monomer and excimer emissions have distinct spectral profiles. The monomer emission shows characteristic structured vibronic bands, while the excimer emission is a broad, structureless band at a longer wavelength.[1] You can use a spectrometer or specific fluorescence filter sets to differentiate between the two signals.
Q5: My control cells (unlabeled) are showing fluorescence. How do I correct for this?
A5: This background signal is likely due to cellular autofluorescence, caused by endogenous molecules like NADH and flavins.[1][8] To correct for this, you should always image a control sample of unstained cells using the identical imaging settings as your experimental sample.[1] This background image can then be subtracted from your experimental images using image analysis software.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: The pyrene fluorescence signal is decaying very rapidly during image acquisition.
This is a classic sign of significant photobleaching.[1] Follow these steps to mitigate the issue:
-
Reduce Excitation Light Intensity: This is the most critical factor.[9]
-
Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[3]
-
Employ neutral density (ND) filters to attenuate the light source without changing its spectral properties.[2][3] Modern LED light sources often allow for precise intensity control.[2][10]
-
-
Minimize Exposure Time:
-
Use the shortest possible camera exposure time for each image.[1][4]
-
For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[5]
-
Keep the shutter closed when not actively acquiring images to prevent unnecessary light exposure.[1]
-
-
Use Antifade Reagents:
-
For fixed samples, use a commercial antifade mounting medium.[1][3][9] These reagents contain scavengers that neutralize reactive oxygen species.[11][12]
-
For live-cell imaging, supplement your imaging medium with antifade reagents specifically designed for live cells, such as Trolox or commercial solutions like ProLong™ Live Antifade Reagent.[5][13]
-
-
Reduce Oxygen Levels:
Problem 2: The signal-to-noise ratio is poor, and the background is high.
High background can be caused by several factors, including autofluorescence, non-specific probe binding, or probe aggregation.[8]
-
Optimize Probe Concentration:
-
Improve Washing Steps:
-
Perform Background Correction:
-
As mentioned in the FAQ, always acquire images of unlabeled control samples and subtract the background fluorescence during image analysis.[1]
-
Problem 3: The ratio of excimer-to-monomer (E/M) fluorescence is changing during my experiment.
A changing E/M ratio can indicate photobleaching-induced artifacts or changes in protein conformation or aggregation.
-
Differential Photobleaching: The pyrene monomer and excimer may have different photobleaching rates. It is crucial to establish the photostability of both species under your specific experimental conditions.
-
Control for Environmental Factors: Ensure that the pH and ionic strength of your buffer remain stable, as changes can affect both protein conformation and pyrene's photophysical properties.
-
Validate with Control Experiments: To distinguish between intermolecular and intramolecular excimer formation, you can perform a dilution experiment. Mix your pyrene-labeled protein with an increasing amount of unlabeled protein. A decrease in the excimer signal upon dilution indicates that it originates from intermolecular interactions.[7]
Quantitative Data Tables
Table 1: Comparison of Common Antifade Reagents
| Reagent Name | Common Abbreviation | Primary Mechanism | Recommended Concentration | Notes |
| n-Propyl gallate | NPG | Free radical scavenger | 2% (w/v) | Can be difficult to dissolve; may have anti-apoptotic effects in live cells.[11][12][14] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Singlet oxygen quencher | 2.5% (w/v) | Less effective but also less toxic than PPD; may have anti-apoptotic properties.[11][14][15] |
| p-Phenylenediamine | PPD | Free radical scavenger | 0.1% (w/v) | Highly effective but can be toxic and may quench some fluorophores or react with cyanine dyes.[11][12][14] |
| Trolox | Trolox | Reduces triplet state, ROS scavenger | 0.1 - 2 mM | Vitamin E analog, cell-permeable, suitable for live-cell imaging.[5] |
Table 2: Key Photophysical Properties of Pyrene
| Property | Typical Value | Conditions / Notes |
| Excitation Maxima (Monomer) | ~343 nm | Other peaks exist at ~313 nm and ~326 nm.[6] |
| Emission Maxima (Monomer) | ~377 nm, 397 nm | Exhibits characteristic vibronic fine structure.[6] |
| Emission Maximum (Excimer) | ~480 nm | Broad, structureless emission band.[6] |
| Fluorescence Quantum Yield | 0.32 - 0.65 | Highly dependent on solvent polarity and local environment.[16][17] |
Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium (Fixed Cells)
-
Cell Fixation & Permeabilization: Grow and treat cells on coverslips. Fix with 4% paraformaldehyde for 10 minutes, then wash three times with Phosphate Buffered Saline (PBS). Permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS).
-
Labeling: Incubate the fixed cells with the pyrene-labeled protein solution for the desired time, protected from light.
-
Washing: Wash the coverslips 3-5 times with PBS to remove all unbound protein.[8]
-
Mounting: Carefully aspirate the final wash buffer. Place a small drop (5-10 µL) of an antifade mounting medium (e.g., one containing NPG or DABCO) onto a clean microscope slide.
-
Coverslip Placement: Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Sealing: Gently press to remove excess medium. Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing & Storage: Allow the medium to cure as per the manufacturer's instructions (typically at room temperature in the dark). Store slides at 4°C, protected from light.
Protocol 2: Optimizing Microscope Settings to Minimize Photobleaching
-
Sample Focusing: Use transmitted light (e.g., DIC or phase contrast) to find the focal plane and the region of interest. This avoids unnecessary fluorescence excitation during setup.[2]
-
Set Initial Acquisition Parameters: Switch to the fluorescence channel. Start with the lowest possible excitation light intensity (e.g., 1-5% laser power or use a high-value ND filter) and a moderate exposure time.
-
Adjust Gain/Offset: Increase the camera gain to amplify the signal electronically rather than increasing the excitation light. Adjust the offset/black level appropriately.
-
Optimize Exposure vs. Intensity: Find the best balance between excitation intensity and exposure time. Often, a slightly longer exposure time with lower light intensity is less damaging than a short exposure with high intensity.[4]
-
Use Binning (Optional): If higher sensitivity is needed and some spatial resolution can be sacrificed, use camera pixel binning (e.g., 2x2) to increase the signal-to-noise ratio, which may allow for a further reduction in exposure or intensity.
-
Acquire Data: Once settings are optimized, acquire only the necessary data. Use time-lapse settings that minimize total light dose and avoid continuous illumination.[3][5]
Visualizations
Caption: Workflow for minimizing photobleaching in fluorescence microscopy.
Caption: Troubleshooting logic for rapid fluorescence signal decay.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. keyence.com [keyence.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Probes™ ProLong™ Live Antifade Reagent, for live cell imaging | Fisher Scientific [fishersci.ca]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. omlc.org [omlc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Pyrene Excimer Fluorescence Data
Welcome to the technical support center for pyrene excimer fluorescence. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the interpretation of pyrene fluorescence data.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I am observing a broad, red-shifted emission peak around 480 nm that I did not expect.
Question: What is causing this unexpected peak and how can I minimize it if it's an artifact?
Answer: This is a classic sign of pyrene excimer formation. An excimer is an "excited-state dimer" that forms when an excited pyrene molecule comes into close proximity (typically < 10 Å) with a ground-state pyrene molecule.[1][2] This phenomenon can be a powerful tool for studying molecular proximity, but it can also be an artifact of high local probe concentration.[3][4]
Troubleshooting Steps:
-
Optimize Probe Concentration: The most common cause of unintended excimer formation is excessive probe concentration.[3] Perform a concentration titration to find the lowest effective concentration that provides a sufficient monomer signal without significant excimer formation.[3]
-
Control Labeling Stoichiometry: If you are covalently labeling a biomolecule (e.g., a protein), aim for a low probe-to-protein molar ratio to minimize the chance of multiple pyrene molecules being in close proximity on the same molecule.[3]
-
Check for Aggregation: High concentrations can lead to the aggregation of pyrene-labeled molecules, which also promotes excimer formation.[4][5] Consider sample dilution or centrifugation to remove aggregates.[6]
-
Verify Sample Purity: Impurities in your sample or solvents can sometimes lead to unexpected fluorescence. Ensure high purity of all reagents.[7][8]
Issue 2: The ratio of excimer to monomer (E/M) fluorescence is inconsistent between experiments.
Question: Why is my E/M ratio not reproducible, and how can I improve consistency?
Answer: The E/M ratio is highly sensitive to environmental and experimental conditions. Inconsistency often points to subtle variations in the experimental setup.
Troubleshooting Steps:
-
Control Temperature: The kinetics of excimer formation are temperature-dependent. Ensure that all measurements are performed at a consistent, controlled temperature.[7]
-
Deoxygenate Samples: Dissolved oxygen is an efficient quencher of the excited pyrene monomer, which can affect its lifetime and, consequently, the probability of forming an excimer.[9][10] For quantitative and reproducible results, deoxygenate your samples by purging with an inert gas like argon or nitrogen.[9]
-
Standardize Instrumental Settings: Ensure that fluorometer settings (e.g., excitation and emission slit widths, PMT voltage) are identical for all measurements.[6][7]
-
Monitor for Photobleaching: Pyrene is susceptible to photobleaching (irreversible photochemical destruction) upon prolonged exposure to excitation light.[3] Minimize light exposure by using the lowest necessary excitation intensity and shortest possible acquisition times.[3]
Issue 3: I don't see an excimer peak, even though I expect my labeled molecules to be close.
Question: What factors could prevent excimer formation when proximity is expected?
Answer: The absence of an excimer peak can be as informative as its presence. It suggests that the pyrene moieties are not meeting the specific requirements for excimer formation.
Troubleshooting Steps:
-
Check Proximity and Orientation: Excimer formation requires the pyrene molecules to be not only close (~3-5 Å) but also in a specific, near-parallel, face-to-face orientation.[6] The local environment may be too rigid or sterically hindered, preventing the necessary conformational arrangement.[6]
-
Increase Labeled Species Concentration: If studying intermolecular interactions, the concentration of the labeled species may be too low for frequent encounters.[6]
-
Consider Probe Flexibility: The length and flexibility of the linker attaching the pyrene to your molecule of interest can influence its ability to form an excimer. A more flexible linker might be required.[1]
-
Rule out Quenching: Check if any component in your buffer or sample is quenching the pyrene fluorescence, preventing the excited state from lasting long enough to form an excimer.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for pyrene monomer and excimer? A1: Pyrene monomer is typically excited around 345 nm. It displays a characteristic structured emission with several vibronic peaks, most prominently around 375 nm and 395 nm.[1][2][6] The excimer is excited at the same wavelength but shows a broad, structureless emission peak centered around 470-500 nm.[1][3][6]
Q2: How is the Excimer-to-Monomer (E/M) ratio calculated and what does it represent? A2: The E/M ratio is typically calculated by dividing the fluorescence intensity at the peak of the excimer emission (e.g., ~475 nm) by the intensity at a prominent monomer peak (e.g., ~375 nm).[1][3] This ratio provides a semi-quantitative measure of the proximity of pyrene probes. A higher E/M ratio generally indicates that more pyrene molecules are in close enough proximity to form excimers.[1][11]
Q3: What is the "Py value" (I₁/I₃ ratio) and how is it different from the E/M ratio? A3: The "Py value" refers to the intensity ratio of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the monomer emission spectrum.[6] This ratio is sensitive to the polarity of the microenvironment surrounding the pyrene probe, not its proximity to other pyrenes.[2][6] In polar environments, the I₁/I₃ ratio is high, while in nonpolar environments, it is low. This is a distinct measurement from the E/M ratio, which measures proximity.
Q4: Can pyrene excimer fluorescence be used for quantitative distance measurements? A4: While the E/M ratio is a powerful indicator of proximity (≤ 10 Å), converting it into a precise, absolute distance is challenging.[2] Studies have shown an inverse correlation between the E/M ratio and the distance between two pyrene probes, but the relationship is also influenced by factors like probe flexibility and local environment.[1][11] It is best used as a "spectroscopic ruler" to measure relative changes in distance.
Quantitative Data Summary
For quick reference, the following tables summarize key spectral properties and potential artifacts.
Table 1: Spectral Characteristics of Pyrene
| Species | Typical Excitation λ (nm) | Typical Emission λ (nm) | Spectral Features |
|---|---|---|---|
| Monomer | ~345 | ~375, ~385, ~395 | Structured, with sharp vibronic peaks[1][2] |
| Excimer | ~345 | ~470 - 500 | Broad, structureless, red-shifted band[1][3] |
Table 2: Common Artifacts and Their Sources
| Artifact | Potential Source | Recommended Action |
|---|---|---|
| High Background | Autofluorescence from biological samples, contaminated buffers/cuvettes.[3][5] | Subtract background from unstained controls; use high-purity reagents.[3] |
| Photobleaching | High excitation intensity, long exposure time.[3] | Reduce excitation power, use antifade reagents, minimize exposure.[3] |
| Inner Filter Effect | High sample absorbance (turbidity or concentration).[7] | Dilute the sample, use front-face fluorescence geometry.[12] |
| Light Scattering | Presence of large particles, aggregates, or vesicles.[13] | Centrifuge or filter the sample before measurement.[6] |
Experimental Protocols
Protocol: Monitoring Membrane Fusion via Pyrene Excimer Fluorescence
This protocol describes a lipid-mixing assay to monitor the fusion of two vesicle populations, one labeled with a pyrene-lipid conjugate and the other unlabeled. Fusion results in the dilution of the pyrene probe in the membrane, leading to a decrease in excimer fluorescence and an increase in monomer fluorescence.[14]
Materials:
-
Pyrene-labeled lipid (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine)
-
Unlabeled lipids (e.g., POPC, DOPC)
-
Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[15]
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)[15]
-
Fluorometer with temperature control
Methodology:
-
Prepare Labeled Vesicles:
-
Co-dissolve the pyrene-labeled lipid and unlabeled lipids in chloroform/methanol (e.g., at a 1:9 molar ratio).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Place under vacuum for >2 hours to remove residual solvent.[15]
-
Hydrate the lipid film with buffer to a final lipid concentration of 1-2 mM.
-
Create unilamellar vesicles by extruding the suspension 10-15 times through a 100 nm polycarbonate membrane.[15]
-
-
Prepare Unlabeled Vesicles:
-
Follow the same procedure as above, but using only unlabeled lipids.
-
-
Set up the Fusion Assay:
-
Turn on the fluorometer and allow the lamp to stabilize.[6] Set the excitation wavelength to 345 nm and record emission spectra from 360 nm to 550 nm. Set excitation and emission slit widths to appropriate values (e.g., 5 nm).[1]
-
In a fluorescence cuvette, add the labeled vesicles to the desired final concentration (e.g., 50 µM total lipid).
-
Record a baseline fluorescence spectrum. You should observe a significant excimer peak (~475 nm) due to the high local concentration of the pyrene probe.
-
-
Initiate and Monitor Fusion:
-
Add the unlabeled vesicles to the cuvette (e.g., at a 9-fold excess relative to the labeled vesicles).
-
Induce fusion using the appropriate trigger (e.g., addition of Ca²⁺ for synaptotagmin-mediated fusion, or a viral fusogen and a pH drop).[16]
-
Continuously monitor the fluorescence emission at the monomer (~375 nm) and excimer (~475 nm) peaks over time.
-
-
Data Analysis:
-
As fusion proceeds, the pyrene probes will diffuse into the unlabeled membranes. This dilution separates the probes, causing the excimer intensity (Iₑ) to decrease and the monomer intensity (Iₘ) to increase.
-
Plot the E/M ratio (Iₑ / Iₘ) as a function of time. The rate of decrease in the E/M ratio reflects the rate of membrane fusion.
-
For normalization, after the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt all vesicles and obtain a signal corresponding to infinite dilution (maximum monomer, minimum excimer).[17]
-
Visualizations
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 14. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Membrane Binding and Oligomerization of the Lipopeptide A54145 Studied by Pyrene Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Pyrene-ACE-MTS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrene-based fluorescent probes for Angiotensin-Converting Enzyme (ACE) activity assessment, potentially in conjunction with downstream MTS-based cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is "Pyrene-ACE-MTS" and how does it relate to my experiments?
A: "Pyrene-ACE-MTS" is not a single chemical compound but likely describes a sequential experimental workflow. This workflow typically involves:
-
Pyrene-ACE: The use of a pyrene-based fluorescent probe to measure the enzymatic activity of Angiotensin-Converting Enzyme (ACE). These probes are often designed to exhibit changes in their fluorescence properties (such as aggregation-induced emission, or AIE) upon cleavage by ACE.
-
MTS Assay: A subsequent colorimetric assay to evaluate cell viability or cytotoxicity.[1][2] This is often performed after treating cells with compounds that modulate ACE activity to understand the downstream cellular consequences.
Q2: My pyrene-based ACE probe is showing significant aggregation and precipitation. What are the common causes?
A: Aggregation of pyrene-based probes is a common issue stemming from the planar and hydrophobic nature of the pyrene moiety, which promotes π–π stacking.[3][4] Several factors can exacerbate this issue:
-
High Probe Concentration: Exceeding the critical aggregation concentration (CAC) of the probe will lead to spontaneous self-assembly.[5]
-
Solvent Polarity: Pyrene derivatives are often sparingly soluble in aqueous buffers required for enzymatic assays.
-
Ionic Strength and pH: The salt concentration and pH of the assay buffer can influence the solubility and aggregation state of the probe.
-
Presence of Other Molecules: Interactions with other components in the assay, such as the ACE enzyme itself or potential inhibitors, can sometimes induce aggregation.
Q3: How can I prevent or resolve the aggregation of my pyrene probe?
A: Here are several strategies to mitigate aggregation:
-
Optimize Probe Concentration: Determine the optimal working concentration of your probe through serial dilutions to stay below its CAC while maintaining a sufficient signal-to-noise ratio.
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent like DMSO or ethanol can help to improve the solubility of the pyrene probe in the aqueous assay buffer. However, be cautious as high concentrations of organic solvents can inhibit enzyme activity.
-
Incorporate Detergents: Non-ionic detergents, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%) can help to prevent non-specific aggregation.
-
Buffer Optimization: Experiment with different buffer compositions, pH levels, and ionic strengths to find conditions that favor probe solubility.
-
Sonication: Briefly sonicating the probe solution before use can help to break up pre-formed aggregates.
Q4: My fluorescence signal is weak or inconsistent in my Pyrene-ACE assay. What should I check?
A: Weak or inconsistent fluorescence signals can arise from several sources. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include instrument settings, reagent stability, and proper experimental execution.[6][7][8][9]
Q5: Can the pyrene probe interfere with the downstream MTS assay?
A: It is possible. Pyrene compounds can exhibit cytotoxicity at higher concentrations. It is crucial to run appropriate controls, including cells treated with the pyrene probe alone (at the same concentration used in the ACE assay) to assess its intrinsic effect on cell viability as measured by the MTS assay.
Troubleshooting Guides
Issue 1: Pyrene Probe Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Visible precipitate in the stock solution or assay well. | Probe concentration is too high. | Decrease the final probe concentration in the assay. |
| Poor solubility in the aqueous buffer. | Prepare the stock solution in a suitable organic solvent (e.g., DMSO) and add a small, optimized amount of co-solvent to the final assay buffer. | |
| Inconsistent fluorescence readings across replicates. | Non-uniform aggregation. | Briefly sonicate the probe solution before adding it to the assay. Incorporate a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). |
| High background fluorescence. | Light scattering from aggregates. | Centrifuge the probe solution before use to pellet larger aggregates. Optimize the probe concentration. |
Issue 2: Inconsistent or Low Fluorescence Signal in ACE Assay
| Symptom | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio. | Sub-optimal probe or enzyme concentration. | Titrate both the pyrene probe and ACE enzyme to determine optimal concentrations. |
| Incompatible buffer conditions. | Verify that the buffer pH and ionic strength are optimal for ACE activity. | |
| Inactive enzyme. | Use a fresh aliquot of ACE enzyme. Ensure proper storage conditions (-80°C in appropriate buffer). | |
| High variability between replicate wells. | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations. | Ensure the plate is incubated at a stable, optimal temperature for the enzyme. | |
| Instrument settings are not optimized. | Adjust the gain/sensitivity settings on the fluorometer. Ensure the correct excitation and emission wavelengths are used. |
Issue 3: Artifacts in the MTS Assay
| Symptom | Possible Cause | Recommended Solution |
| High background absorbance in control wells. | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Interference from the pyrene probe. | Run a control with the pyrene probe alone to assess its effect on the MTS reagent and cell viability. | |
| Low absorbance readings in all wells. | Insufficient cell number or incubation time. | Optimize cell seeding density and MTS incubation time. |
| Cell death due to probe or treatment toxicity. | Perform a dose-response curve for the pyrene probe and any ACE inhibitors used. |
Experimental Protocols
Protocol: Monitoring ACE Activity with a Pyrene-Based AIE Probe
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the pyrene-based probe in anhydrous DMSO.
-
Prepare a stock solution of recombinant human ACE (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 8.0).
-
Prepare the assay buffer: 50 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 8.0.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the ACE enzyme solution to the desired final concentration (e.g., 10-100 ng/mL). For negative controls, add 10 µL of assay buffer.
-
If testing inhibitors, add 10 µL of the inhibitor solution at various concentrations. For positive controls, add 10 µL of the vehicle (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the pyrene probe solution (diluted in assay buffer to the desired final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the aggregated and non-aggregated forms of the probe over a time course (e.g., every 5 minutes for 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for Pyrene-ACE-MTS studies.
Caption: Plausible signaling pathway involving ACE inhibition.
References
- 1. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]
- 2. promega.com [promega.com]
- 3. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thermofisher.com [thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
effect of pH on 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate reactivity
Welcome to the technical support center for 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-MTS). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent labeling reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a particular focus on the effect of pH on reactivity.
FAQs: Understanding the Role of pH in Pyrene-MTS Reactivity
Q1: What is the optimal pH for reacting this compound with cysteine residues on a protein?
A1: While specific optimal conditions can be protein-dependent, a pH range of 7.0 to 8.5 is generally recommended for the reaction of methanethiosulfonate (MTS) reagents with cysteine residues. The reactivity of the target thiol group is highly pH-dependent. The thiol group (-SH) is in equilibrium with its more reactive deprotonated form, the thiolate anion (-S⁻). As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction rate. For most proteins, a pH of 7.0-7.2 provides a good balance between thiol reactivity and protein stability.[1]
Q2: How does pH affect the stability of the this compound reagent itself?
A2: MTS reagents can be susceptible to hydrolysis at very high pH values. While moderately alkaline conditions favor the reaction with thiols, extremely high pH (above 9) should be avoided to prevent significant degradation of the reagent. It is recommended to prepare stock solutions of Pyrene-MTS in an anhydrous organic solvent like DMF or DMSO and to add it to the aqueous reaction buffer immediately before starting the labeling reaction.
Q3: Can I perform the labeling reaction at an acidic pH?
A3: Performing the labeling reaction at an acidic pH (e.g., below 6.5) is generally not recommended. At acidic pH, the concentration of the highly reactive thiolate anion is very low, which will significantly slow down the rate of the labeling reaction.[2] In cases where protein stability is a major concern at neutral or alkaline pH, a longer incubation time or a higher reagent concentration might be necessary at a slightly acidic pH, but this is often less efficient.
Q4: What is the chemical reaction that occurs between Pyrene-MTS and a cysteine residue?
A4: this compound reacts with the sulfhydryl group of a cysteine residue to form a disulfide bond. The methanethiosulfonate is a good leaving group, facilitating the nucleophilic attack of the cysteine's thiolate anion.
Caption: Reaction of Pyrene-MTS with a cysteine residue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH may be too low, reducing the concentration of the reactive thiolate anion. | - Ensure the reaction buffer is within the optimal pH range of 7.0-8.5. - Verify the pH of your buffer immediately before the reaction. - Consider increasing the pH slightly (e.g., to 8.0) if protein stability allows. |
| Reagent Degradation: The Pyrene-MTS reagent may have hydrolyzed due to improper storage or handling. | - Prepare fresh stock solutions of Pyrene-MTS in anhydrous DMF or DMSO. - Avoid prolonged exposure of the stock solution to moisture. - Add the reagent to the reaction buffer immediately before use. | |
| Presence of Reducing Agents: The presence of reducing agents like DTT or β-mercaptoethanol in the protein solution will compete with the cysteine residues for the Pyrene-MTS. | - Remove any reducing agents from the protein solution by dialysis, desalting columns, or buffer exchange prior to labeling. | |
| Protein Precipitation during Labeling | pH-induced Instability: The chosen reaction pH may be close to the isoelectric point of the protein, causing it to precipitate. | - Determine the isoelectric point (pI) of your protein. - Adjust the labeling pH to be at least one pH unit away from the pI. - If possible, perform a small-scale trial at different pH values to assess protein stability. |
| High Reagent Concentration: A high concentration of the organic solvent from the Pyrene-MTS stock solution can denature and precipitate the protein. | - Keep the final concentration of the organic solvent (e.g., DMF or DMSO) in the reaction mixture below 10% (v/v). - Add the reagent to the protein solution slowly while gently mixing. | |
| Inconsistent Results | Buffer Variability: Inconsistent preparation of the reaction buffer can lead to pH variations between experiments. | - Use a reliable pH meter and calibrate it regularly. - Prepare a large batch of the reaction buffer to be used across multiple experiments to ensure consistency. |
| Temperature Fluctuations: Reaction rates are temperature-dependent. | - Perform the labeling reaction at a consistent, controlled temperature. Room temperature (20-25°C) is often suitable. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions, including protein concentration, reagent molar excess, and incubation time, should be determined empirically for each specific protein.
Materials:
-
Protein containing free cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound (Pyrene-MTS).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Desalting column or dialysis equipment for removing excess reagent.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any reducing agents. If necessary, perform buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Pyrene-MTS in anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the Pyrene-MTS stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Add the calculated volume of the Pyrene-MTS stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Removal of Excess Reagent:
-
Separate the labeled protein from the unreacted Pyrene-MTS using a desalting column or by dialysis against the desired storage buffer.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the pyrene label (typically around 340 nm) and the protein (at 280 nm).
-
Caption: Experimental workflow for protein labeling.
Signaling Pathways and Logical Relationships
The core principle governing the reactivity of Pyrene-MTS is the pH-dependent equilibrium of the target cysteine's sulfhydryl group. This relationship can be visualized as follows:
Caption: Logical relationship between pH and reaction rate.
References
removing unreacted Pyrene-ACE-MTS from a protein sample
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted Pyrene-ACE-MTS from protein samples after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted Pyrene-ACE-MTS from my protein sample?
Removing unreacted fluorescent dye is essential for accurate downstream analysis.[1][2] Excess, unbound Pyrene-ACE-MTS can lead to high background fluorescence, which interferes with imaging applications and leads to inaccurate calculations of labeling efficiency or dye-to-protein ratios.[1][2] It can also potentially interact non-specifically with other components in subsequent experiments.
Q2: What are the primary methods for removing small molecules like Pyrene-ACE-MTS from protein samples?
The most common and effective methods leverage the size difference between the small dye molecule (Pyrene-ACE-MTS) and the much larger protein. These techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size as they pass through a column packed with porous beads.[3][4][5] Larger molecules (proteins) elute first, while smaller molecules (unreacted dye) are delayed.[4]
-
Dialysis: A semi-permeable membrane with a specific molecular weight cutoff (MWCO) allows small, unreacted dye molecules to diffuse out into a large volume of buffer, while retaining the larger, labeled protein.[6]
-
Desalting / Spin Columns: A rapid form of gel filtration where a spin column format is used to quickly separate large proteins from small molecules like salts and dyes in minutes.[1][2][6]
-
Protein Precipitation: Methods using agents like acetone or trichloroacetic acid (TCA) can precipitate the protein out of the solution, leaving the soluble unreacted dye in the supernatant.[7] However, this method often denatures the protein and may make re-solubilizing it difficult.[7]
Q3: Which purification method is best for my experiment?
The optimal method depends on your protein's stability, the sample volume, the required level of purity, and the available equipment. For sensitive proteins where maintaining native structure is crucial, size-exclusion chromatography or dialysis are ideal.[4] For speed and convenience with common sample volumes, desalting spin columns are highly effective.[2]
Q4: How do I know if the unreacted dye has been successfully removed?
You can assess the removal efficiency by measuring the absorbance or fluorescence of the flow-through or dialysis buffer. During size-exclusion chromatography, you should see two distinct peaks on the chromatogram: an early peak for the protein and a later, broader peak for the small dye molecule. For spin columns and dialysis, the final purified protein solution should have minimal fluorescence that is not attributable to the covalently bound dye.
Method Comparison
The choice of purification method involves trade-offs in speed, sample volume, and potential protein loss. The table below summarizes the key features of the most common techniques.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Desalting / Spin Columns | Protein Precipitation |
| Principle | Separation based on molecular size using a porous resin column.[5][8] | Passive diffusion of small molecules across a semi-permeable membrane.[6] | Rapid, gravity or centrifuge-based size exclusion.[2][6] | Differential solubility causing protein to precipitate.[7] |
| Speed | Moderate (30-90 minutes) | Slow (overnight to 48 hours) | Fast (under 15 minutes). | Fast (approx. 1-2 hours).[7] |
| Protein Recovery | High | High, but potential for loss on membrane surface. | High, with low-binding resins available.[1] | Variable, can be low due to incomplete re-solubilization.[7] |
| Dye Removal Efficiency | Very High | High, dependent on buffer volume and changes. | High, may require a second pass for high dye concentrations.[9] | High |
| Sample Dilution | Yes | Yes, slight increase in volume. | Minimal | No, sample is concentrated.[7] |
| Protein Denaturation | Unlikely, uses mild physiological buffers.[3][4] | Unlikely | Unlikely | Highly likely.[7] |
| Best For | High-purity applications, sensitive proteins, analytical characterization.[3][5] | Large sample volumes, gentle removal of contaminants. | Rapid cleanup of multiple samples, high-throughput workflows.[2] | Concentrating dilute samples, applications where denaturation is acceptable.[7] |
Troubleshooting Guide
Encountering issues during purification is common. This guide helps diagnose and solve frequent problems.
Problem 1: High Background Fluorescence in Final Sample
-
Possible Cause: Incomplete removal of unreacted Pyrene-ACE-MTS.
-
Solution:
-
For Spin Columns: The amount of dye may have exceeded the column's capacity. Try passing the sample through a second spin column.[9] Some dyes may require double processing for complete removal.[10]
-
For Dialysis: Increase the volume of the dialysis buffer, increase the number of buffer changes, or extend the dialysis time.
-
For SEC: Ensure the column bed volume is sufficient for good separation (typically at least 10x the sample volume). Optimize the flow rate to improve resolution.
-
Problem 2: Low Protein Recovery
-
Possible Cause: Protein has precipitated or aggregated during the process.
-
Possible Cause: Non-specific binding of the protein to the column resin or dialysis membrane.
-
Solution:
-
Ensure all buffers are compatible with your protein's stability requirements (pH, ionic strength).
-
For SEC and spin columns, use commercially available low-binding resins.[1]
-
For precipitation, try different re-solubilization buffers, potentially including mild detergents or chaotropic agents if compatible with downstream applications.
-
Problem 3: No Labeled Protein Detected After Purification
-
Possible Cause: The initial labeling reaction was unsuccessful.
-
Possible Cause: The protein degraded or precipitated entirely during purification.
-
Solution:
-
Before purification, confirm the success of the labeling reaction using techniques like SDS-PAGE (checking for a mobility shift) or spectrophotometry.
-
Troubleshoot the labeling reaction conditions (e.g., pH, molar excess of dye, incubation time).
-
Run a control sample of unlabeled protein through the same purification process to check for protein loss.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting common purification problems.
Experimental Protocols & Workflow
General Experimental Workflow
The overall process involves the initial labeling reaction followed by a purification step to isolate the labeled protein.
Caption: Workflow for purifying Pyrene-labeled proteins.
Protocol 1: Size-Exclusion Chromatography (SEC)
-
Column Preparation: Select an SEC resin with a fractionation range appropriate for your protein. Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the protein labeling reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[8]
-
Elution: Begin flowing the equilibration buffer through the column at a constant, recommended flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the column effluent using a UV detector (at 280 nm for protein and ~340 nm for pyrene).
-
Analysis: The protein-dye conjugate will elute first in earlier fractions. The smaller, unreacted Pyrene-ACE-MTS will elute later. Analyze the collected fractions by spectrophotometry or SDS-PAGE to identify and pool the fractions containing the purified, labeled protein.
Protocol 2: Dialysis
-
Membrane Preparation: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein) but larger than the dye. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Sample Loading: Load the protein sample into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 200 times the sample volume of the desired buffer (e.g., PBS, pH 7.4). Stir the buffer gently with a stir bar at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight. For maximum efficiency, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The sample is now in the new buffer, and the unreacted dye has diffused out into the buffer reservoir.
Protocol 3: Desalting Spin Columns
-
Column Preparation: Invert the spin column several times to resuspend the resin. Remove the bottom closure and place the column into a collection tube.
-
Resin Equilibration: Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,000 x g) to remove the storage buffer. Place the column into a new collection tube. Add your equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this wash step 2-3 times.
-
Sample Loading: Place the equilibrated column into a fresh collection tube. Slowly apply the protein labeling reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at the recommended speed to collect the purified protein sample.[10] The eluate contains the labeled protein, while the unreacted Pyrene-ACE-MTS remains in the column resin.
-
Storage: Store the purified, labeled protein appropriately, protected from light.[10]
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Pyrene-Based Fluorescence and MTS Viability Assays
Disclaimer: No standardized experimental protocol for a combined "Pyrene-ACE-MTS" assay was identified in our search. "Pyrene-ACE" is not a recognized, commercially available kit or a standard acronym in the published literature. Therefore, this technical support center provides guidance on improving the signal-to-noise ratio for the two distinct components that may be involved in such an experiment: Pyrene-based fluorescence assays and the MTS cell viability assay .
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their experimental data when working with pyrene-labeled molecules and assessing cellular metabolic activity using MTS.
Part 1: Improving Signal-to-Noise Ratio in Pyrene Fluorescence Experiments
Pyrene is a versatile fluorescent probe whose emission spectrum is highly sensitive to its local environment. A key feature is its ability to form "excimers" (excited dimers) when two pyrene molecules are in close proximity, resulting in a distinct, red-shifted fluorescence emission compared to the monomer. This property can be exploited for ratiometric measurements, which can significantly improve the signal-to-noise ratio by minimizing background interference.[1]
Frequently Asked Questions (FAQs) for Pyrene Fluorescence
Q1: What are the primary factors that negatively impact the signal-to-noise ratio in my pyrene probe experiments?
A1: Several factors can diminish your signal-to-noise ratio, including:
-
Probe Impurity: The presence of unlabeled molecules or free pyrene dye can increase background noise.
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible degradation of the pyrene fluorophore, leading to a decreased signal.
-
Fluorescence Quenching: Other molecules in your solution, such as dissolved oxygen or iodide ions, can de-excite the pyrene molecule without light emission, thus reducing the signal.[2]
-
Background Fluorescence/Autofluorescence: Intrinsic fluorescence from your sample (e.g., cells, proteins) or buffer components can mask the pyrene signal.
-
Suboptimal Experimental Conditions: Factors like solvent polarity, pH, and temperature can significantly alter the fluorescence properties of pyrene.
Q2: How can I minimize background fluorescence and autofluorescence?
A2: To reduce unwanted background signals, consider the following:
-
If working with cellular samples, you might use a red-shifted pyrene derivative to distinguish its emission from the common blue-green autofluorescence.
-
Utilize a buffer with low intrinsic fluorescence.
-
Thoroughly purify your labeled probe to eliminate any unbound pyrene dye, which is a primary source of non-specific signal.
Q3: My fluorescence signal is unstable. What could be the cause?
A3: Signal instability is often due to:
-
Photobleaching: Minimize the sample's exposure to the excitation light. You can achieve this by reducing the intensity of the light source, shortening the exposure time, and only illuminating the sample during data acquisition.
-
Light Scattering: The presence of aggregates or particulates in your sample can cause light scattering. To remedy this, centrifuge or filter your sample. Degassing the sample can also be beneficial.
Troubleshooting Guide for Pyrene Fluorescence
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Signal Intensity | Low labeling efficiency of the pyrene probe. | Optimize the labeling reaction by adjusting the molar ratio of pyrene dye to your molecule, as well as the reaction time and temperature. | Increased incorporation of the pyrene probe, leading to a stronger signal. |
| Fluorescence quenching. | Identify and remove potential quenchers from your buffer. Common quenchers include oxygen and iodide ions.[2] Degassing the solution can help remove dissolved oxygen.[2] | An increase in fluorescence intensity as non-radiative decay pathways are minimized.[2] | |
| Incorrect excitation or emission wavelengths. | Verify the excitation and emission maxima for your specific pyrene derivative and experimental conditions. For monomer emission, excite around 345 nm and detect between 375-410 nm. For excimer emission, detect around 480 nm.[2] | Optimal signal detection by aligning with the fluorophore's spectral properties.[2] | |
| High Background Noise | Presence of free, unbound pyrene dye. | Thoroughly purify your labeled probe to remove any unbound pyrene. | A significant reduction in background fluorescence. |
| Autofluorescence from cellular samples. | Use a red-shifted pyrene derivative to move the emission away from the common autofluorescence region. Alternatively, use a buffer with low intrinsic fluorescence. | A clearer signal with reduced interference from endogenous fluorophores. | |
| Signal Instability | Photobleaching of the pyrene probe. | Minimize the exposure of your sample to the excitation light. Reduce the intensity of the excitation source and decrease the exposure time. | A more stable fluorescence signal over the course of the experiment. |
| Light scattering from particulates. | Centrifuge or filter your sample to remove aggregates. Degassing the sample can also help. | A smoother baseline and reduced noise in your fluorescence measurements. |
Experimental Protocol: General Pyrene Fluorescence Measurement
-
Instrument Setup: Use a spectrofluorometer equipped with a suitable excitation source, such as a xenon arc lamp or a laser. Use a quartz cuvette for measurements in the UV-visible range.
-
Sample Preparation: Prepare your sample in a buffer that is transparent at the chosen excitation and emission wavelengths. Ensure the sample is free of bubbles and particulates.
-
Excitation: Set the excitation wavelength to approximately 345 nm.[2]
-
Emission Scan:
-
To measure monomer fluorescence , scan the emission from approximately 360 nm to 450 nm.
-
To measure excimer fluorescence , scan the emission from approximately 420 nm to 600 nm.
-
-
Data Analysis:
-
For monomer analysis, you can determine the intensities of the first (I₁) and third (I₃) vibronic peaks to assess the local polarity.
-
For excimer analysis, calculate the ratio of the excimer peak intensity (Iₑ) to a monomer peak intensity (Iₘ) (e.g., Iₑ/Iₘ) to quantify the extent of excimer formation.
-
Visualization of Pyrene Fluorescence Workflow
Caption: Workflow for a typical pyrene fluorescence experiment.
Part 2: Improving Signal-to-Noise Ratio in MTS Cell Viability Assays
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. The assay measures the metabolic activity of cells, where viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.[3] The intensity of the color is directly proportional to the number of viable cells.[3]
Frequently Asked Questions (FAQs) for MTS Assays
Q1: What are the main sources of noise and variability in an MTS assay?
A1: Common sources of error and noise include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Cell Health and Confluency: Using unhealthy or overly confluent cells can result in a poor signal. It's best to treat cells when they are in their growth phase.[4]
-
Reagent Instability: MTS reagents can be light-sensitive.[4] Proper storage and handling are crucial.
-
Interference from Test Compounds: Some compounds may directly react with the MTS reagent or interfere with the absorbance reading.
-
Phenol Red in Media: Phenol red can interfere with absorbance readings and should be avoided in the media used for the assay.[4]
Q2: How long should I incubate my cells with the MTS reagent?
A2: The optimal incubation time can vary depending on the cell line. It's recommended to perform a time-course experiment to determine the ideal incubation period. Incubation times that are too short may not allow for sufficient formazan production, while overly long incubations can lead to signal saturation.[4]
Q3: My blank wells (media only) have high absorbance readings. What should I do?
A3: High background in blank wells can be due to contamination of the media or reagents. Ensure you are using fresh, high-quality, and sterile-filtered reagents. If your media contains phenol red, switch to a phenol red-free formulation.[4]
Troubleshooting Guide for MTS Assays
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Signal (Absorbance) | Low cell number or viability. | Ensure you are plating an optimal number of healthy, viable cells. | A robust signal that is proportional to the number of viable cells. |
| Inactive MTS reagent. | Use fresh, properly stored MTS reagent. Protect it from light.[4] | Consistent and reliable formazan production. | |
| Incorrect wavelength settings on the plate reader. | Verify that you are measuring the absorbance at the correct wavelength for the formazan product (typically 490-500 nm).[5] | Accurate measurement of the colorimetric signal. | |
| High Background Noise | Contaminated reagents or media. | Use fresh, high-quality, and sterile-filtered reagents and media. | Reduced background absorbance and improved signal-to-noise ratio. |
| Phenol red in the culture medium. | Use phenol red-free media for the assay.[4] | Elimination of interference from the pH indicator. | |
| Sub-optimal microplate choice. | For colorimetric assays, use clear, flat-bottom plates. For fluorescence-based assays, black plates are recommended to minimize background, and for luminescence, white plates to maximize the signal. | Reduced crosstalk and background signal. | |
| High Variability Between Replicate Wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well. | Low well-to-well variability and more reproducible data. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media. | More consistent results across the plate. |
Experimental Protocol: Standard MTS Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with your test compound (e.g., the pyrene-labeled molecule) and incubate for the desired exposure period.
-
MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions. This typically involves dissolving the MTS powder in a buffered solution, sometimes with an electron coupling reagent like PES.[5]
-
MTS Incubation: Add the MTS reagent to each well (typically 20 µL per 100 µL of culture medium) and incubate for 1 to 4 hours at 37°C.[5]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Subtract the average absorbance of the blank wells (media with MTS reagent but no cells) from all other readings. Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary for MTS Assay
| Parameter | Recommended Value/Range | Reference |
| MTS Final Concentration | 0.33 mg/ml | [6] |
| Incubation Time with MTS | 1 - 4 hours | [5][6] |
| Absorbance Wavelength | 490 - 500 nm | [5] |
Visualization of MTS Assay Workflow
Caption: General workflow for a cell viability MTS assay.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. materialneutral.info [materialneutral.info]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with light and moisture sensitivity of Pyrene-ACE-MTS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrene-ACE-MTS. This sensitive fluorescent probe is designed for specific applications in studying acetylcholinesterase (ACE), and its efficacy is highly dependent on proper handling to mitigate its inherent light and moisture sensitivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with Pyrene-ACE-MTS.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Photobleaching of the Pyrene Moiety: Prolonged exposure to ambient or excitation light can degrade the pyrene fluorophore.[1] | - Minimize light exposure at all stages of the experiment. Work in a dimly lit room and use foil to cover tubes and plates.[2][3][4] - Use fresh solutions of the probe for each experiment. - When imaging, use the lowest possible excitation intensity and shortest exposure time necessary to obtain a signal.[5] |
| Hydrolysis of the MTS group: The methanethiosulfonate (MTS) group is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH, preventing its reaction with the target thiol group on the protein.[6][7][8][9] | - Prepare aqueous solutions of Pyrene-ACE-MTS immediately before use.[6][7][9] - Use buffers with a slightly acidic to neutral pH (6.0-7.4) for the labeling reaction to balance MTS stability and thiol reactivity. - Perform labeling reactions at 4°C to slow down hydrolysis. | |
| Inefficient Labeling: The target protein may not be properly reduced, or the probe concentration may be too low. | - Ensure the cysteine residue on the target protein is reduced prior to labeling using a mild reducing agent like TCEP. If using DTT, it must be removed before adding the probe.[2] - Optimize the molar ratio of the probe to the protein. A 10-20 fold molar excess of the probe is often recommended.[2] | |
| Fluorescence Quenching: The local environment of the labeled protein can quench the pyrene fluorescence.[10][11][12] | - Perform a buffer screen to identify conditions that minimize quenching. - Compare the fluorescence of the labeled protein to a free pyrene control to assess for quenching effects. | |
| High Background Fluorescence | Excess Unbound Probe: Unreacted Pyrene-ACE-MTS that has not been removed will contribute to background signal. | - Purify the labeled protein using dialysis or a suitable gel filtration column to remove excess probe after the labeling reaction.[3] - Include thorough wash steps in your experimental protocol to remove unbound probe from your samples.[5] |
| Nonspecific Binding: The probe may be binding to other components in your experimental system. | - Add a blocking agent, such as BSA, to your buffer to reduce nonspecific binding. - Include a control experiment with a protein that lacks the target cysteine residue to assess the level of nonspecific binding. | |
| Autofluorescence: Biological samples can exhibit natural fluorescence. | - Image an unstained control sample to determine the level of autofluorescence. - If autofluorescence is high, consider using a different emission filter or spectral unmixing if your imaging system allows. | |
| Inconsistent or Irreproducible Results | Degradation of Stock Solution: The solid probe or stock solutions may have degraded due to improper storage. | - Store the lyophilized Pyrene-ACE-MTS solid desiccated at -20°C and protected from light.[4][6][7][9][13] - Prepare stock solutions in an anhydrous solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][14] - Before opening, allow the vial to warm to room temperature to prevent condensation.[4][6] |
| Variability in Labeling Efficiency: Inconsistent reaction times or temperatures can lead to variable labeling. | - Standardize the labeling reaction time and temperature across all experiments. - Ensure consistent mixing of the probe and protein. | |
| Instability of the ACE Inhibitor Moiety: The acetylcholinesterase inhibitor component may degrade under certain conditions. | - Follow any specific storage and handling recommendations for the particular ACE inhibitor class. Some can be unstable over time.[15][16][17] |
Frequently Asked Questions (FAQs)
Q1: How should I store Pyrene-ACE-MTS?
A1: Pyrene-ACE-MTS is sensitive to light and moisture.
-
Solid Form: Store the lyophilized solid in a desiccator at -20°C, protected from light.[4][6][7][9][13]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light.[7][14] Avoid repeated freeze-thaw cycles.[14] Before opening a vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[4][6]
Q2: How stable are aqueous solutions of Pyrene-ACE-MTS?
A2: The methanethiosulfonate (MTS) group is prone to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. While solutions in distilled water may be stable for a few hours at 4°C, it is strongly recommended to prepare aqueous working solutions immediately before use.[6][7] For example, at pH 7.5, some MTS reagents can have a half-life as short as 20 minutes.[8]
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH is a balance between the reactivity of the thiol group on the protein and the stability of the MTS group on the probe. Thiol groups are more reactive at higher pH, but the MTS group is more stable at lower pH. A pH range of 6.5-7.5 is generally recommended for the labeling reaction.
Q4: My protein has a disulfide bond. How do I label it with Pyrene-ACE-MTS?
A4: To label a cysteine involved in a disulfide bond, you must first reduce the disulfide. A 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used. If you use dithiothreitol (DTT), it is crucial to remove the excess DTT before adding Pyrene-ACE-MTS, as the probe will react with the DTT.[2] This can be achieved through dialysis or a desalting column.
Q5: How can I confirm that my protein is labeled?
A5: You can confirm labeling using a few different methods:
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the purified, labeled protein. You should observe the characteristic pyrene fluorescence.
-
Mass Spectrometry: Analyze the molecular weight of the labeled protein. You should see an increase in mass corresponding to the addition of the Pyrene-ACE-MTS molecule.
-
Activity Assay: If the labeling is expected to alter the activity of your protein, you can perform a functional assay to observe this change.
Quantitative Data Summary
The stability of the thiol-reactive MTS group is critical for successful labeling. The following table summarizes the stability of MTS reagents under different conditions.
| Parameter | Condition | Stability/Reactivity | Reference |
| Storage (Solid) | -20°C, Desiccated, Protected from light | Stable for 6-12 months | [2][13] |
| Storage (DMSO Stock) | -20°C or -80°C, Aliquoted | Stable for several months | [7][8][14] |
| Aqueous Solution Stability | pH 7.5, Room Temperature | Half-life can be as short as 20 minutes for some MTS reagents. | [8] |
| Reactivity with Thiols | Mild Conditions | High, on the order of 10⁵ M⁻¹s⁻¹ | [6][7] |
Experimental Protocols
General Protocol for Labeling a Protein with Pyrene-ACE-MTS
This protocol provides a general workflow. Specific conditions such as protein concentration, probe concentration, and reaction time should be optimized for your particular protein and experiment.
-
Protein Preparation:
-
If your protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
If using DTT, the protein must be purified to remove the DTT prior to labeling.
-
The protein should be in a suitable buffer, preferably deoxygenated, at a pH between 6.5 and 7.5.
-
-
Probe Preparation:
-
Allow the vial of lyophilized Pyrene-ACE-MTS to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Immediately before use, dilute the stock solution into the reaction buffer to the desired final concentration.
-
-
Labeling Reaction:
-
Protect the reaction from light by wrapping the tube in aluminum foil or working in a dark room.
-
Add the diluted Pyrene-ACE-MTS solution to the protein solution to achieve a 10- to 20-fold molar excess of the probe.
-
Incubate the reaction for 1-2 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with the excess Pyrene-ACE-MTS.
-
-
Purification:
-
Remove the unreacted probe and quenching reagent by dialysis or gel filtration (e.g., a Sephadex G-25 column) against a suitable buffer.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).
-
Measure the fluorescence of the labeled protein to confirm labeling and assess the labeling efficiency.
-
Visualizations
Caption: Experimental workflow for labeling a target protein with Pyrene-ACE-MTS.
Caption: Primary degradation pathways for Pyrene-ACE-MTS.
References
- 1. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CPM, Thiol-reactive fluorescent probe (CAS 76877-33-3) | Abcam [abcam.com]
- 14. Storage of dye labeled probes [biosyn.com]
- 15. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Validation & Comparative
A Comparative Analysis of Pyrene-Based Maleimides for Advanced Bioconjugation and Sensing Applications
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for experimental success. This guide provides a comprehensive comparison of pyrene-based maleimide dyes, offering an objective analysis of their performance and applications in bioconjugation, protein conformational analysis, and proximity sensing. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate informed decisions in choosing the optimal pyrene maleimide for specific research needs.
Pyrene and its derivatives are highly valued in fluorescence spectroscopy due to their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and pronounced sensitivity to the local microenvironment.[1] A key feature of pyrene is its ability to form excited-state dimers, known as excimers, which exhibit a characteristic red-shifted emission.[1] This phenomenon is highly dependent on the proximity of pyrene molecules, making it a powerful tool for studying molecular interactions and conformational changes.[2] The maleimide functional group allows for specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins.[3]
Quantitative Comparison of Pyrene Maleimide Derivatives
The following table summarizes the key photophysical and chemical properties of selected pyrene maleimide derivatives. These properties are critical for designing and interpreting fluorescence-based assays.
| Property | N-(1-pyrene)maleimide (NPM) | Pyrene-4-maleimide | Pyrene PEG Maleimide | General Considerations for Pyrene-ACE-MTS |
| Excitation Wavelength (λex) | ~338-340 nm[2][4] | ~340 nm[5] | ~339 nm[4] | Likely in the 330-350 nm range, characteristic of the pyrene chromophore. |
| Emission Wavelength (λem) - Monomer | ~376, 396, 416 nm[6] | ~370 nm (monomer)[5] | ~384 nm[4] | Expect characteristic vibronic fine structure in the 370-420 nm range. |
| Emission Wavelength (λem) - Excimer | ~460-550 nm[2] | ~460-550 nm[5] | Dependent on proximity | Dependent on the ability of the linker to allow pyrene stacking. |
| Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ at 338 nm (in methanol)[2] | 7,858 ± 474 M⁻¹cm⁻¹ (reacted with mercaptoethanol)[5] | Not specified | Will depend on the specific chemical structure. |
| Fluorescence Quantum Yield (Φf) | Low in aqueous solution, increases upon reaction with thiols.[5][6] | 0.131 ± 0.006 (reacted with mercaptoethanol)[5] | Brighter and more stable than some other dyes.[4] | Should exhibit an increase in quantum yield upon conjugation. |
| Linker | Direct attachment | 4-carbon methylene linker[5] | Polyethylene glycol (PEG) linker[4] | The "ACE-MTS" designation likely refers to the linker structure, which would dictate solubility, flexibility, and steric hindrance. |
| Solubility | Low aqueous solubility, requires organic co-solvents (DMSO, DMF).[3] | Water-soluble[5] | Good water solubility.[4] | The "ACE-MTS" linker will determine its solubility profile. MTS (methanethiosulfonate) groups can sometimes improve water solubility. |
| Reactivity | Highly selective for thiol groups.[3] | Reacts with thiols.[5] | Reacts with free thiol groups at pH 6.5-7.5.[4] | Expected to be thiol-reactive. |
Experimental Protocols
General Protocol for Protein Labeling with Pyrene Maleimide
This protocol provides a general procedure for the covalent labeling of cysteine residues in proteins with pyrene maleimide derivatives.
Materials:
-
Protein of interest containing at least one free cysteine residue.
-
Pyrene maleimide derivative (e.g., N-(1-pyrene)maleimide).
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, free of thiols).[3]
-
Anhydrous DMSO or DMF for dissolving the pyrene maleimide.[7]
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.[2][8]
-
Purification column (e.g., size-exclusion chromatography) for removing excess dye.[7]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds and expose free cysteine residues.[8] If using DTT, it must be removed prior to adding the maleimide dye.[2]
-
Dye Preparation: Prepare a 10 mM stock solution of the pyrene maleimide in anhydrous DMSO or DMF.[7]
-
Labeling Reaction: Add a 10-20 fold molar excess of the pyrene maleimide stock solution to the protein solution.[8] The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Remove the unreacted pyrene maleimide from the labeled protein using size-exclusion chromatography or dialysis.[7]
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the pyrene at its maximum absorbance wavelength (around 340 nm).[2]
Workflow for Proximity Sensing using Pyrene Excimer Fluorescence
This workflow outlines the steps to investigate protein conformational changes or protein-protein interactions using pyrene excimer fluorescence.
Signaling Pathways and Logical Relationships
Mechanism of Thiol-Maleimide Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups at neutral pH.
Principle of Excimer-Based Proximity Sensing
The formation of a pyrene excimer is dependent on the close proximity (~10 Å) of two pyrene molecules.[2] This principle can be exploited to monitor changes in molecular distances.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Pyrene PEG Maleimide [nanocs.net]
- 5. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Unveiling Mitochondrial Dynamics: A Comparative Guide to Pyrene-ACE-MTS and Other Fluorescent Viscosity Probes
For researchers, scientists, and drug development professionals, understanding the intricate microenvironment of mitochondria is paramount. Mitochondrial viscosity, a key biophysical parameter, plays a critical role in cellular processes and is increasingly implicated in various pathologies. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these viscous changes within living cells. This guide provides a comprehensive comparison of Pyrene-ACE-MTS, a pyrene-based fluorescent probe, with other commonly used alternatives for monitoring mitochondrial viscosity.
This comparison will delve into the photophysical properties, advantages, and limitations of Pyrene-ACE-MTS and its counterparts, supported by available data and detailed experimental protocols. The aim is to equip researchers with the necessary information to select the most appropriate fluorescent probe for their specific experimental needs.
The Significance of Mitochondrial Viscosity
Mitochondria, the powerhouses of the cell, are involved in a multitude of cellular functions, including ATP synthesis, reactive oxygen species (ROS) generation, and apoptosis.[1] The efficiency of these processes is intrinsically linked to the viscosity of the mitochondrial matrix. Abnormal mitochondrial viscosity has been associated with a range of diseases, including neurodegenerative disorders, diabetes, and cancer, making it a crucial parameter to monitor for both basic research and drug discovery.[1][2]
Pyrene-ACE-MTS: A Pyrene-Based Approach to Viscosity Sensing
Pyrene and its derivatives are well-established fluorescent probes known for their sensitivity to the polarity of their microenvironment.[3] A key characteristic of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene moieties are in close proximity, resulting in a distinct, red-shifted emission compared to the monomer emission.[4] This property can be harnessed to probe changes in viscosity.
While specific data for Pyrene-ACE-MTS is not extensively available in the public domain, its advantages can be inferred from the general properties of pyrene-based probes. The "ACE" in its name likely refers to an acetoxymethyl ester, a common functional group used to enhance cell permeability. The "MTS" designation suggests a mitochondria-targeting signal, likely a lipophilic cation such as triphenylphosphonium (TPP+), which facilitates accumulation within the negatively charged mitochondrial matrix.[5][6]
The proposed mechanism for viscosity sensing by a pyrene-based probe like Pyrene-ACE-MTS involves the restriction of intramolecular rotation or vibration in a viscous environment. This restriction can lead to an increase in fluorescence quantum yield and a longer fluorescence lifetime, providing a detectable signal that correlates with viscosity.
Comparative Analysis of Fluorescent Probes for Mitochondrial Viscosity
To provide a clear comparison, this guide will examine Pyrene-ACE-MTS alongside other prominent classes of fluorescent probes for mitochondrial viscosity, including those based on BODIPY (boron-dipyrromethene) and other scaffolds.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of various mitochondrial viscosity probes. Data for Pyrene-ACE-MTS is not available in the reviewed literature and is marked as "Data not available."
| Probe Name/Class | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Fold-Increase in Fluorescence (in viscous medium) | Reference |
| Pyrene-ACE-MTS (Pyrene-based) | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Mito-V (Rhodamine-based) | ~550 | ~575 | Data not available | Data not available | Significant increase | [A targetable fluorescent probe for imaging of mitochondrial viscosity in living cells] |
| BODIPY-based Probes | ~480-520 | ~510-550 | Varies | Varies | ~10-100 fold | [Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors] |
| NI-VIS (Quinoline-based) | ~405 | ~650 | Data not available | Data not available | Significant increase | [2] |
| Mito-ND (NIR Probe) | ~650 | ~700-750 | Data not available | Data not available | Sensitive response | [7] |
Note: The performance of fluorescent probes can be highly dependent on the specific chemical structure and the experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the underlying principles and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Viscosity Sensing Mechanism of a Molecular Rotor
Caption: General mechanism of viscosity sensing by molecular rotor fluorescent probes.
Experimental Workflow for Mitochondrial Viscosity Measurement
Caption: A typical workflow for measuring mitochondrial viscosity using a fluorescent probe.
Detailed Experimental Protocols
While a specific protocol for Pyrene-ACE-MTS is not available, the following general protocol can be adapted for most mitochondrial viscosity probes. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
General Protocol for Staining Cells with a Mitochondrial Viscosity Probe
Materials:
-
Fluorescent probe (e.g., Pyrene-ACE-MTS) stock solution (typically 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope (confocal or fluorescence lifetime imaging microscope - FLIM)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific period (typically 15-60 minutes). This step should be optimized for each probe and cell type.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For quantitative analysis, fluorescence lifetime imaging (FLIM) is often preferred over intensity-based measurements as it is less susceptible to artifacts from probe concentration and photobleaching.
-
Data Analysis: Analyze the acquired images to quantify changes in fluorescence intensity, lifetime, or the ratio of two emission wavelengths (for ratiometric probes). These changes can then be correlated with changes in mitochondrial viscosity.
Advantages and Limitations
Pyrene-ACE-MTS (inferred)
Advantages:
-
High Quantum Yield: Pyrene-based probes generally exhibit high fluorescence quantum yields, leading to bright signals.[8]
-
Long Fluorescence Lifetime: The long lifetime of pyrene's excited state is advantageous for lifetime-based measurements, which are more robust than intensity-based methods.[3]
-
Sensitivity to Microenvironment: Pyrene's fluorescence is highly sensitive to the polarity and viscosity of its surroundings.[3]
-
Excimer Formation: The potential for excimer formation provides a ratiometric sensing capability, which can improve the accuracy of measurements.[4]
Limitations:
-
Limited Public Data: A significant drawback is the lack of comprehensive, publicly available data on the specific photophysical properties and performance of Pyrene-ACE-MTS.
-
Potential for Phototoxicity: Like many fluorescent probes, prolonged exposure to excitation light can lead to the generation of reactive oxygen species and phototoxicity.
-
Complex Photophysics: The photophysics of pyrene, including monomer and excimer emission, can be complex to analyze.
Other Fluorescent Probes
BODIPY-based Probes:
-
Advantages: High photostability, sharp emission peaks, and tunable spectral properties.
-
Limitations: Some BODIPY-based rotors can be sensitive to temperature and polarity in addition to viscosity, which can complicate data interpretation. [Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors]
Rhodamine-based Probes (e.g., Mito-V):
-
Advantages: Good photostability and brightness.
-
Limitations: Can be susceptible to changes in mitochondrial membrane potential.
Near-Infrared (NIR) Probes (e.g., Mito-ND):
-
Advantages: Deeper tissue penetration and reduced phototoxicity and autofluorescence, making them suitable for in vivo imaging.[7]
-
Limitations: May have lower quantum yields compared to probes in the visible spectrum.
Conclusion
The selection of a fluorescent probe for monitoring mitochondrial viscosity is a critical decision that depends on the specific research question, the experimental system, and the available instrumentation. While Pyrene-ACE-MTS, based on the well-established chemistry of pyrene, holds promise as a sensitive probe, the current lack of detailed public data necessitates careful validation by individual researchers.
This guide provides a framework for comparing Pyrene-ACE-MTS with other available probes. For researchers embarking on studies of mitochondrial viscosity, it is recommended to consult the primary literature for the most up-to-date information and to empirically test and validate the chosen probe in their specific experimental context. The continued development of novel fluorescent probes with improved photophysical properties and targeting specificity will undoubtedly further illuminate the critical role of mitochondrial viscosity in health and disease.
References
- 1. advancechemjournal.com [advancechemjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A new NIR emission mitochondrial targetable fluorescent probe and its application in detecting viscosity changes in mouse liver and kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Unveiling Protein Modification: A Comparative Guide to Validating Pyrene-Based Labeling Sites by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in protein analysis and modification, the precise identification of labeling sites is paramount. This guide provides a comprehensive comparison of mass spectrometry for the validation of cysteine-specific pyrene labeling, using Pyrene-Maleimide as a representative reagent, against alternative methodologies. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.
The covalent attachment of fluorescent probes, such as those based on a pyrene scaffold, to specific amino acid residues within a protein is a powerful technique for studying protein structure, function, and dynamics. Pyrene-based reagents that target cysteine residues, such as Pyrene-Maleimide, are widely utilized due to the unique chemical reactivity of the thiol group in cysteine.[1][2][3] The maleimide moiety reacts specifically with the sulfhydryl group of cysteine residues under mild conditions, forming a stable thioether bond.[3][4]
Following the labeling reaction, it is crucial to verify that the probe is attached to the intended cysteine residue(s) and to determine the efficiency of the labeling. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and sensitivity in identifying the exact location of the modification.[5]
The Power of Mass Spectrometry in Labeling Site Validation
Mass spectrometry-based proteomics provides a robust workflow for identifying labeled peptides and, by extension, the modified amino acid residues. The most common approach is the "bottom-up" strategy, which involves the enzymatic digestion of the labeled protein into a complex mixture of peptides. These peptides are then separated, typically by liquid chromatography (LC), and analyzed by a mass spectrometer.
The mass of the pyrene label results in a predictable mass shift in the peptide to which it is attached. By identifying the peptide with this specific mass modification, the site of labeling can be pinpointed. Tandem mass spectrometry (MS/MS) further confirms the peptide sequence and the precise location of the modification by fragmenting the peptide and analyzing the resulting fragment ions.[6][7]
Experimental Workflow: Mass Spectrometry Validation
Caption: Workflow for validating Pyrene-Maleimide labeling by mass spectrometry.
Detailed Experimental Protocols
I. Protein Labeling with Pyrene-Maleimide
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2). If the protein has disulfide bonds that need to be reduced to expose cysteines for labeling, incubate with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent prior to labeling using a desalting column.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of Pyrene-Maleimide (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted Pyrene-Maleimide.
-
Removal of Excess Label: Remove the unreacted label and quenching agent by dialysis or using a desalting column.
II. Mass Spectrometry Analysis
-
SDS-PAGE: Separate the labeled protein from any remaining impurities by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Digestion: Excise the protein band of interest from the gel. Destain, reduce, and alkylate the cysteine residues (those not labeled with pyrene). Digest the protein overnight with a protease of known specificity, typically trypsin.[8]
-
Peptide Extraction: Extract the resulting peptides from the gel matrix.
-
LC-MS/MS: Analyze the extracted peptides using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and introduced into the mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search algorithm (e.g., Mascot, Sequest). The search parameters should include the mass of the Pyrene-Maleimide adduct on cysteine as a variable modification. The identification of a peptide containing this mass shift confirms the labeling site.[9]
Comparison with Alternative Methods
While mass spectrometry is the definitive method for labeling site validation, other techniques can provide complementary or preliminary information.
| Parameter | Mass Spectrometry (Bottom-Up) | Edman Degradation | Spectroscopic Analysis | Site-Directed Mutagenesis |
| Principle | Identification of mass-shifted peptides after enzymatic digestion.[6] | Sequential removal and identification of N-terminal amino acids. | Measurement of changes in absorbance or fluorescence upon labeling. | Systematic replacement of cysteine residues to infer the labeling site. |
| Specificity | High; provides the exact location of the label.[5] | Limited to the N-terminus; cannot identify internal labeling sites. | Low; indicates labeling has occurred but not the specific site. | Indirect; confirms the involvement of a specific cysteine but doesn't exclude others. |
| Sensitivity | High; can detect low levels of labeling. | Moderate; requires relatively pure protein. | Moderate to high, depending on the probe's quantum yield. | Dependent on the functional assay used. |
| Throughput | High; can analyze complex mixtures. | Low; a serial and time-consuming process. | High; suitable for rapid screening. | Low; requires the creation and expression of multiple protein variants. |
| Information Provided | Labeling site, labeling efficiency (quantitative MS).[10] | N-terminal sequence. | Overall labeling stoichiometry. | Functional importance of a specific cysteine residue. |
| Limitations | Requires specialized equipment and expertise. | Ineffective for N-terminally blocked proteins. | Does not provide site-specific information. | Labor-intensive and can alter protein structure/function. |
Logical Relationship of Validation Methods
Caption: Logical flow of protein labeling validation techniques.
Conclusion
For the unambiguous validation of Pyrene-Maleimide and other cysteine-reactive labeling sites, mass spectrometry stands as the most powerful and comprehensive technique.[5] Its ability to pinpoint the exact location of modification with high sensitivity and specificity is unmatched by other methods. While spectroscopic analysis can offer a quick confirmation of successful labeling and site-directed mutagenesis can provide valuable functional insights, neither can replace the definitive site identification provided by mass spectrometry. For researchers requiring precise and reliable characterization of their labeled proteins, a mass spectrometry-based approach is the recommended and most robust solution.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Thiol-Reactive Probes: Pyrene-ACE-MTS vs. Fluorescein-Based Alternatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols are paramount for understanding cellular redox homeostasis, drug metabolism, and various disease states. This guide provides an objective comparison of Pyrene-ACE-MTS and fluorescein-based thiol-reactive probes, offering insights into their respective performance characteristics based on available experimental data.
Thiol-reactive fluorescent probes are indispensable tools for real-time visualization and quantification of cellular thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[1] The ideal probe offers high selectivity, sensitivity, photostability, and a significant fluorescence response upon reacting with thiols. This guide delves into a comparative analysis of two major classes of thiol probes: those based on the pyrene fluorophore, exemplified by Pyrene-ACE-MTS, and the widely used fluorescein-based probes.
Performance Characteristics at a Glance
The selection of a fluorescent probe is dictated by its photophysical properties, which directly impact experimental outcomes. Below is a summary of key quantitative data for pyrene and fluorescein-based thiol-reactive probes.
| Property | Pyrene-Based Probes (General) | Fluorescein-Based Probes | Key Considerations |
| Excitation Wavelength (λex) | ~340 nm | ~490 nm | Pyrene's shorter excitation wavelength may require specialized equipment and can cause more cellular autofluorescence. |
| Emission Wavelength (λem) | Monomer: ~375-400 nm, Excimer: ~450-500 nm | ~520 nm | Pyrene's ability to form excimers provides a ratiometric sensing capability.[2][3] |
| Quantum Yield (Φ) | High (can approach 1.0 for some derivatives)[2][4] | High (e.g., 0.65-0.91 for thiol adducts)[5] | The "turn-on" response (fold increase in quantum yield upon thiol binding) is a critical factor for signal-to-noise ratio. |
| Fluorescence Lifetime (τ) | Long (tens to hundreds of nanoseconds)[2][6] | Short (~4 ns)[7] | Pyrene's long lifetime is advantageous for fluorescence lifetime imaging microscopy (FLIM) applications.[2] |
| Photostability | Generally high | Moderate (prone to photobleaching)[8] | Pyrene's greater photostability allows for longer imaging experiments. |
| Environmental Sensitivity | Highly sensitive to local environment (polarity, viscosity)[2] | pH-sensitive (pKa ~6.4)[8][9] | Pyrene's sensitivity can be used to probe the microenvironment, while fluorescein's pH dependence must be controlled for in experiments. |
Delving Deeper: A Head-to-Head Comparison
Pyrene-ACE-MTS: Leveraging Excimer Formation and Environmental Sensitivity
Advantages of Pyrene-Based Probes:
-
Ratiometric Measurement: The dual emission of monomer and excimer allows for ratiometric imaging, which can correct for variations in probe concentration and illumination intensity, providing more quantitative data.[3]
-
High Signal-to-Noise Ratio: Some pyrene-based probes exhibit a significant "turn-on" response upon reacting with thiols.
-
Long Fluorescence Lifetime: The long lifetime of the pyrene excited state is ideal for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM), which can provide information about the probe's local environment.[2][6]
-
Environmental Sensing: The fluorescence of pyrene is sensitive to the polarity and viscosity of its microenvironment, offering additional layers of information in cellular studies.[2]
-
High Photostability: Pyrene derivatives are generally more photostable than fluorescein, allowing for more extended imaging periods.
Limitations:
-
Shorter Excitation Wavelength: The UV excitation of pyrene can induce higher levels of cellular autofluorescence and may be more phototoxic to cells compared to visible light excitation.
-
Potential for Aggregation-Caused Quenching (ACQ): At high concentrations, pyrene can exhibit ACQ, where fluorescence is quenched.[11] However, this can be overcome by designing probes with aggregation-induced emission (AIE) properties.[11][12]
Fluorescein-Based Probes: The Established Workhorse
Fluorescein and its derivatives are among the most widely used fluorophores for biological imaging due to their high absorptivity, excellent fluorescence quantum yields, and excitation in the visible range.[8][9] Thiol-reactive fluorescein probes typically employ reactive groups like maleimide or iodoacetamide to covalently bind to thiols.[8]
Advantages of Fluorescein-Based Probes:
-
Visible Light Excitation: Excitation with blue light (~490 nm) is less phototoxic to cells and results in lower autofluorescence compared to UV excitation.[8]
-
High Quantum Yield: Fluorescein derivatives exhibit high fluorescence quantum yields, leading to bright signals.[5][9]
-
Good Water Solubility: Many fluorescein-based probes have excellent water solubility, simplifying their use in biological buffers.[8]
-
Well-Established Protocols: A vast body of literature exists detailing the use of fluorescein-based probes, providing a wealth of established protocols.[1]
Limitations:
-
pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH, with a pKa around 6.4.[8][9] This requires careful pH control in experiments to ensure accurate quantification.
-
Photobleaching: Fluorescein is susceptible to photobleaching, which can limit the duration of imaging experiments.[8][9]
-
Spectral Overlap: The emission spectrum of fluorescein can overlap with that of other common fluorophores, potentially complicating multicolor imaging experiments.
Experimental Methodologies
The following are generalized protocols for the use of thiol-reactive fluorescent probes. Optimization of probe concentration and incubation times is recommended for specific cell types and experimental conditions.
General Protocol for Cellular Thiol Imaging
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe (e.g., Pyrene-ACE-MTS or a fluorescein-based probe) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Cell Culture: Plate cells on an appropriate imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading: Dilute the probe stock solution to the desired final concentration in a serum-free medium or buffer. Remove the cell culture medium and incubate the cells with the probe-containing solution.
-
Incubation: Incubate the cells for a sufficient time to allow for probe uptake and reaction with intracellular thiols. This time should be optimized for each probe and cell type.
-
Washing: Remove the probe-containing solution and wash the cells several times with a warm buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound probe.[1]
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For pyrene, use a UV excitation filter and two emission filters to capture monomer and excimer fluorescence. For fluorescein, use a blue excitation filter and a green emission filter.
Ratiometric Imaging Protocol (for Pyrene-Based Probes)
-
Follow steps 1-5 of the general protocol.
-
Image Acquisition: Acquire two images sequentially or simultaneously at the two emission wavelengths corresponding to the monomer and excimer forms of the pyrene probe.
-
Image Analysis: Calculate the ratio of the fluorescence intensities of the two emission channels on a pixel-by-pixel basis. The resulting ratiometric image will represent the relative concentration and local environment of cellular thiols.
Visualizing the Science: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: General mechanism of "turn-on" thiol-reactive fluorescent probes.
Caption: A typical experimental workflow for cellular imaging with thiol probes.
Conclusion
Both pyrene-based probes like Pyrene-ACE-MTS and fluorescein-based probes are valuable tools for the detection of cellular thiols. The choice between them depends on the specific experimental requirements.
-
Pyrene-ACE-MTS and similar pyrene-based probes are advantageous for applications requiring ratiometric measurements, high photostability, and the ability to probe the cellular microenvironment through fluorescence lifetime imaging.
-
Fluorescein-based probes remain a popular choice due to their bright fluorescence, excitation with less phototoxic visible light, and the extensive availability of established protocols. However, their sensitivity to pH and susceptibility to photobleaching must be carefully managed.
For researchers embarking on studies of cellular thiols, a thorough consideration of these factors will enable the selection of the most appropriate fluorescent probe to achieve reliable and insightful results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrene-based aggregation-induced emission luminogens and their applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Fluorescent Labels on Protein Function: A Comparative Guide to Pyrene-ACE-MTS and Alternatives
For researchers, scientists, and drug development professionals, the precise study of protein function is critical. Fluorescent labeling is an indispensable tool for visualizing and quantifying protein dynamics. However, the attachment of an extrinsic fluorophore can inadvertently alter the protein's native structure and function. This guide provides an objective comparison of the pyrene-based thiol-reactive label, Pyrene-ACE-MTS, with other commonly used fluorescent labels. We will explore their respective impacts on protein function, supported by established experimental methodologies and data presentation formats to aid in the selection of the most suitable label for your research needs.
Introduction to Thiol-Reactive Fluorescent Labeling
Thiol-reactive fluorescent dyes, which primarily target cysteine residues, are widely used for site-specific protein labeling. The maleimide functional group is one of the most common reactive moieties for this purpose, forming a stable thioether bond with the sulfhydryl group of a cysteine. The choice of the fluorophore attached to the maleimide can significantly influence the experimental outcome. Factors to consider include the label's size, hydrophobicity, and photophysical properties.
Pyrene-based labels, such as Pyrene-ACE-MTS, are noted for their sensitivity to the local microenvironment. The fluorescence emission spectrum of pyrene can shift depending on the polarity of its surroundings, and it can form excited-state dimers (excimers) when two pyrene molecules are in close proximity (~10 Å). This property is particularly useful for studying protein conformational changes and protein-protein interactions.
Comparison of Common Thiol-Reactive Fluorescent Labels
The selection of a fluorescent label should be based on a careful consideration of its potential to perturb the target protein. Below is a comparison of key characteristics of pyrene-maleimides and other popular classes of fluorescent labels.
| Feature | Pyrene-Maleimide (e.g., Pyrene-ACE-MTS) | Alexa Fluor Maleimides | Cyanine (Cy) Dye Maleimides | Fluorescein-Maleimide |
| Relative Size | Small | Moderate to Large | Moderate to Large | Small |
| Hydrophobicity | High | Generally low (sulfonated) | Varies (can be high) | Moderate |
| Environmental Sensitivity | High (polarity, excimer formation) | Low to Moderate | Low to Moderate | Moderate (pH-sensitive) |
| Photostability | Moderate | High | Moderate to High | Low |
| Quantum Yield | Moderate | High | High | High |
| Potential for Non-specific Binding | Can be high due to hydrophobicity | Low | Moderate | Low |
| Key Advantage | Excellent for sensing conformational changes and proximity | Bright and photostable | Wide range of excitation/emission wavelengths | Cost-effective and widely used |
| Potential Disadvantage | Can perturb protein structure due to its rigid, hydrophobic nature.[1] | Can be large and may sterically hinder protein function | Can exhibit non-specific binding | Susceptible to photobleaching and pH sensitivity |
Experimental Protocols for Assessing the Impact of Labeling
To quantitatively assess the impact of a fluorescent label on protein function, a series of biophysical and biochemical assays should be performed.
Labeling Efficiency and Stoichiometry
Objective: To determine the degree of labeling (DOL), which is the average number of dye molecules per protein.
Protocol:
-
Protein Preparation: Reduce any disulfide bonds in the protein using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent immediately before labeling using a desalting column.
-
Labeling Reaction: React the protein with the maleimide-functionalized fluorescent dye in a suitable buffer (pH 6.5-7.5) for 2 hours at room temperature or overnight at 4°C, protected from light. A 10- to 20-fold molar excess of the dye is a common starting point.
-
Purification: Remove unreacted dye using size-exclusion chromatography.
-
DOL Calculation: Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye. Calculate the protein concentration and the dye concentration using the Beer-Lambert law and their respective molar extinction coefficients. The DOL is the ratio of the dye concentration to the protein concentration.
Assessment of Structural Integrity: Circular Dichroism (CD) Spectroscopy
Objective: To determine if the labeling process alters the secondary structure of the protein.
Protocol:
-
Sample Preparation: Prepare samples of both the unlabeled and labeled protein at the same concentration in a suitable buffer (e.g., phosphate buffer).
-
CD Measurement: Acquire far-UV CD spectra (typically 190-260 nm) for both samples using a CD spectropolarimeter.[2]
-
Data Analysis: Compare the spectra of the unlabeled and labeled protein. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure content (α-helix, β-sheet).
Evaluation of Thermal Stability: Differential Scanning Calorimetry (DSC)
Objective: To measure changes in the thermal stability of the protein upon labeling.
Protocol:
-
Sample Preparation: Prepare samples of the unlabeled and labeled protein at the same concentration in a suitable buffer.
-
DSC Measurement: Perform a thermal scan on both samples using a differential scanning calorimeter. This measures the heat capacity of the sample as a function of temperature.
-
Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A significant shift in the Tm of the labeled protein compared to the unlabeled protein indicates a change in stability.
Functional Activity Assay
Objective: To determine if the fluorescent label affects the biological activity of the protein. The specific assay will depend on the function of the protein.
Example Protocol (for an enzyme):
-
Enzyme Kinetics Assay: Prepare reactions containing the enzyme (both unlabeled and labeled versions), its substrate, and any necessary cofactors in a suitable buffer.
-
Measurement: Monitor the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for both the unlabeled and labeled enzyme. Significant changes in these parameters indicate that the label is interfering with the enzyme's function.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Workflow for labeling a protein and assessing the impact of the label.
Caption: Conceptual diagram of how a fluorescent label might perturb a signaling pathway.
Conclusion
The selection of a fluorescent label is a critical step in experimental design that can have a profound impact on the validity of the results. While Pyrene-ACE-MTS offers unique advantages for studying protein conformation and dynamics due to its environmental sensitivity, its hydrophobic nature necessitates careful validation to ensure it does not perturb the protein's function. By systematically applying the experimental protocols outlined in this guide, researchers can make an informed decision about the most appropriate fluorescent label for their specific application, thereby ensuring the integrity and reliability of their findings. It is always recommended to compare the functional and structural properties of the labeled protein to its unlabeled counterpart to validate the experimental system.
References
A Comparative Guide to Pyrene-ACE-MTS and FRET for Quantitative Analysis of Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful fluorescence-based techniques for the quantitative analysis of protein conformational changes: site-specific labeling with pyrene derivatives like Pyrene-ACE-MTS and Förster Resonance Energy Transfer (FRET). We will delve into the principles of each method, present comparative data, provide detailed experimental protocols, and visualize relevant biological pathways.
Introduction to Fluorescence-Based Analysis of Protein Dynamics
Understanding the dynamic nature of proteins is fundamental to deciphering their function in health and disease. Many cellular processes are regulated by changes in protein conformation. Techniques that can quantitatively measure these dynamic changes are therefore invaluable in basic research and drug development. Among the most sensitive and widely used methods are those based on fluorescence spectroscopy, which can detect subtle rearrangements in protein structure in real-time and under physiologically relevant conditions.
This guide focuses on two such techniques:
-
Pyrene-Based Probes (e.g., Pyrene-ACE-MTS): This method utilizes the unique photophysical properties of the pyrene fluorophore. When two pyrene molecules are brought into close proximity (~10 Å), they can form an excited-state dimer called an excimer , which has a distinct, red-shifted fluorescence emission compared to the pyrene monomer.[1][2][3] By labeling two specific cysteine residues in a protein with a pyrene derivative, changes in the distance between these residues can be monitored by observing the ratio of excimer to monomer (E/M) fluorescence.[2][3] The "ACE" in Pyrene-ACE-MTS likely refers to a linker arm, while "MTS" (methanethiosulfonate) is a reactive group that specifically targets cysteine residues.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two different fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 10-100 Å).[4][5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores.[4] By labeling a protein with a donor and an acceptor at specific sites, conformational changes that alter the distance between these sites can be quantified by measuring changes in FRET efficiency.[6][7]
Quantitative Comparison of Pyrene-ACE-MTS and FRET
While both techniques provide distance-dependent information, they have distinct characteristics that make them suitable for different applications. The following tables summarize their key quantitative parameters and performance characteristics.
Table 1: Comparison of Methodological Principles and Outputs
| Feature | Pyrene-ACE-MTS (Excimer Fluorescence) | Förster Resonance Energy Transfer (FRET) |
| Principle | Formation of an excited-state dimer (excimer) between two pyrene molecules in close proximity (~10 Å).[1][2] | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore (10-100 Å).[4][5] |
| Primary Signal | Ratio of excimer fluorescence intensity to monomer fluorescence intensity (E/M ratio).[2][3] | Change in donor fluorescence intensity, acceptor fluorescence intensity, or donor fluorescence lifetime.[4][5] |
| Distance Sensitivity | Highly sensitive to very short distances, ideal for detecting close approach of protein domains (<10 Å).[1][2] | Sensitive over a broader range of distances (10-100 Å), making it versatile for various protein systems.[4] |
| Labeling Strategy | Typically requires labeling of two cysteine residues with the same pyrene-MTS probe. | Requires labeling with two different fluorophores (a donor and an acceptor pair). |
| Data Interpretation | The E/M ratio provides a ratiometric measure of the proximity of the two labeled sites.[3] | FRET efficiency can be calculated to estimate the distance between the donor and acceptor.[6] |
Table 2: Performance Comparison and Experimental Considerations
| Parameter | Pyrene-ACE-MTS | FRET |
| Advantages | - High signal-to-background ratio due to distinct excimer emission. - High extinction coefficient of pyrene allows for measurements at low protein concentrations.[2][3] - Ratiometric measurement (E/M ratio) is less susceptible to fluctuations in probe concentration or excitation intensity.[3] | - Broader and more tunable distance range depending on the chosen donor-acceptor pair. - Well-established methodology with a wide variety of commercially available fluorophores. - Can be used for single-molecule studies (smFRET) to reveal conformational heterogeneity and dynamics.[6] |
| Disadvantages | - Limited to measuring very short-range conformational changes (<10 Å).[1][2] - The bulky pyrene moiety can potentially perturb protein structure or function. - Requires the introduction of two cysteine residues at specific sites, which may not always be feasible. | - Susceptible to spectral bleed-through and direct excitation of the acceptor, requiring careful controls and corrections.[5] - FRET efficiency is dependent on the relative orientation of the donor and acceptor dipoles. - Requires labeling with two different probes, which can be more complex. |
| Typical Applications | - Detecting the formation of dimers or oligomers. - Monitoring the close apposition of helices or domains. - Studying the final steps of protein folding. | - Measuring large-scale domain movements. - Characterizing ligand-induced conformational changes. - Studying protein-protein interactions.[6][7] |
Case Studies: Calmodulin and Adenylate Kinase
To illustrate the application of these techniques, we will consider two well-studied proteins known to undergo significant conformational changes: Calmodulin and Adenylate Kinase.
Calmodulin: A Calcium-Dependent Molecular Switch
Calmodulin (CaM) is a key intracellular calcium sensor that regulates a multitude of cellular processes. Upon binding Ca²⁺, CaM undergoes a dramatic conformational change, transitioning from a compact, "closed" state to an extended, "open" state, which allows it to bind and regulate target proteins.[8]
Quantitative Data from FRET Studies of Calmodulin
The conformational changes in calmodulin have been extensively studied using FRET. By labeling different domains of calmodulin with a donor-acceptor pair, researchers can quantify the distance changes upon calcium binding.
Table 3: Quantitative FRET Data for Calmodulin Conformational Changes
| Calmodulin State | Labeled Residues (Example) | FRET Efficiency (E) | Calculated Distance (Å) | Reference |
| Apo-Calmodulin (Ca²⁺-free) | Cys34 and Cys110 | ~0.4 - 0.5 | ~50 - 55 | [9] |
| Ca²⁺-Saturated Calmodulin | Cys34 and Cys110 | ~0.28 - 0.4 | ~55 - 65 | [10] |
| CaM-Peptide Complex | N-domain of CaM and N-domain of C28W peptide | High FRET State (Tightly Bound) | Shorter Distance | [11] |
| CaM-Peptide Complex | N-domain of CaM and N-domain of C28W peptide | Low FRET State (Loosely Bound) | Longer Distance | [11] |
Note: The exact FRET efficiencies and calculated distances can vary depending on the specific fluorophores used, the labeling sites, and the experimental conditions.
Calcium-Calmodulin Signaling Pathway
The binding of calcium to calmodulin initiates a signaling cascade that affects numerous downstream targets.
Adenylate Kinase: A Key Enzyme in Energy Homeostasis
Adenylate kinase (AK) is a crucial enzyme that catalyzes the reversible transfer of a phosphoryl group between ATP and AMP to produce two molecules of ADP.[12] This reaction is essential for maintaining cellular energy balance. AK undergoes a large-scale conformational change, transitioning between an "open" conformation in the absence of substrates and a "closed" conformation upon substrate binding, which is necessary for catalysis.[1][4]
Quantitative Data from Fluorescence Studies of Adenylate Kinase
While FRET has been used to study AK, pyrene-based probes are also well-suited to monitor the close approach of its domains during the catalytic cycle.
Table 4: Illustrative Quantitative Data for Adenylate Kinase Conformational Changes
| Technique | Labeled Residues (Example) | Observed Change upon Substrate Binding | Inferred Conformational Change | Reference |
| Pyrene Excimer | Two cysteines in the LID and NMP domains | Increase in E/M ratio | LID and NMP domains move closer together (<10 Å). | Hypothetical, based on principles |
| FRET | Cysteine in LID and a cysteine in the CORE domain | Increase in FRET efficiency | LID domain moves closer to the CORE domain. | [13] |
| Intrinsic Fluorescence | Tryptophan residues | Quenching of fluorescence | Change in the local environment of tryptophan residues upon substrate binding. | [14] |
Adenylate Kinase Catalytic Cycle
The catalytic cycle of adenylate kinase involves substrate binding, a conformational change to the closed state, catalysis, and product release coupled with a return to the open state.[15][16]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for labeling proteins with Pyrene-MTS (using the closely related N-(1-pyrene)maleimide as a proxy) and for FRET analysis.
Protocol for Cysteine-Specific Labeling with N-(1-pyrene)maleimide
This protocol is adapted for labeling proteins with thiol-reactive pyrene maleimide, which is chemically similar to a Pyrene-MTS reagent.
Materials:
-
Purified protein with engineered cysteine residues in a thiol-free buffer (e.g., PBS, pH 7.2-7.4).
-
N-(1-pyrene)maleimide (PM).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Spectrophotometer and fluorometer.
Workflow for Protein Labeling with Pyrene Maleimide
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in a degassed, thiol-free buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up the target cysteines, add a 5-10 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column before proceeding.
-
-
Preparation of Pyrene Maleimide Stock Solution:
-
Immediately before use, dissolve N-(1-pyrene)maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add the pyrene maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted pyrene maleimide by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~340 nm (for pyrene).
-
Acquire fluorescence emission spectra by exciting at ~344 nm and scanning the emission from 360 nm to 600 nm to observe both monomer (peaks around 376, 396 nm) and excimer (broad peak around 470 nm) fluorescence.
-
General Protocol for FRET Analysis
This protocol outlines the general steps for labeling a protein with a donor-acceptor pair for FRET analysis.
Materials:
-
Purified protein with two specific labeling sites (e.g., cysteine or amine residues).
-
Amine-reactive or thiol-reactive donor and acceptor fluorophores (e.g., Alexa Fluor or Cy dyes).
-
Appropriate labeling buffers (e.g., phosphate buffer for thiol-reactive dyes, bicarbonate buffer for amine-reactive dyes).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
-
Fluorometer capable of measuring donor and acceptor emission spectra.
Step-by-Step Procedure:
-
Protein and Dye Preparation:
-
Prepare the protein solution in the appropriate labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare stock solutions of the donor and acceptor dyes in a suitable solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
Perform a sequential labeling reaction if labeling the same type of residue (e.g., two different cysteines). Protect one site while labeling the other, then deprotect and label the second site.
-
For labeling different types of residues (e.g., a cysteine and a lysine), the reactions can sometimes be performed simultaneously, but sequential labeling often yields a more homogeneous product.
-
The molar ratio of dye to protein will need to be optimized for each fluorophore and protein.
-
-
Purification:
-
Separate the dual-labeled protein from unlabeled and single-labeled protein and from free dyes using chromatography (e.g., size-exclusion followed by ion-exchange or hydrophobic interaction chromatography).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the labeled protein to determine the concentrations of the protein and each dye.
-
Acquire fluorescence emission spectra by exciting the donor fluorophore and measuring the emission of both the donor and the acceptor.
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Conclusion
Both Pyrene-ACE-MTS and FRET are powerful techniques for the quantitative analysis of protein conformational changes. The choice between them depends on the specific biological question and the protein system under investigation.
-
Pyrene-ACE-MTS is particularly well-suited for detecting short-range movements and the formation of close contacts between protein domains, offering a high signal-to-noise ratio with its distinct excimer signal.
-
FRET provides a more versatile "spectroscopic ruler" for a broader range of distances and is the method of choice for studying large-scale conformational changes and for single-molecule experiments.
By carefully selecting the appropriate technique and optimizing the experimental conditions, researchers can gain valuable quantitative insights into the dynamic world of protein function, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule FRET States, Conformational Interchange, and Conformational Selection by Dye Labels in Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of fluorescence resonance energy transfer (FRET) and proximity ligation assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Calmodulin, Conformational States, and Calcium Signaling. A Single-Molecule Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational states and fluctuations in endothelial nitric oxide synthase under calmodulin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 13. Mapping the Dynamics Landscape of Conformational Transitions in Enzyme: The Adenylate Kinase Case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baker's yeast adenylate kinase. Evidence of conformational change from intrinsic fluorescence and difference spectra. Determination of the structure of enzyme-bound metal-nucleotide by use of phosphorothioate analogues of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tracking the Catalytic Cycle of Adenylate Kinase by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of FRET Data Using a Pyrene-Based Donor
For researchers, scientists, and drug development professionals, robust and reliable Förster Resonance Energy Transfer (FRET) data is paramount. This guide provides a comprehensive comparison of three widely used FRET cross-validation techniques—Acceptor Photobleaching, Sensitized Emission, and Fluorescence Lifetime Imaging Microscopy (FLIM)—in the context of a hypothetical pyrene-based FRET donor, Pyrene-ACE-MTS.
Given the absence of specific data for "Pyrene-ACE-MTS" in the public domain, this guide will utilize a hypothetical framework where Pyrene-ACE-MTS acts as the FRET donor. The principles and methodologies described herein are broadly applicable to various FRET pairs and are grounded in established experimental practices. This guide will equip researchers with the necessary knowledge to select the most appropriate cross-validation method for their experimental needs, ensuring the accuracy and reproducibility of their FRET findings.
Comparative Analysis of FRET Cross-Validation Techniques
The selection of a FRET cross-validation method depends on several factors, including the available instrumentation, the nature of the biological sample, and the specific experimental question. The following tables provide a quantitative and qualitative comparison of Acceptor Photobleaching, Sensitized Emission, and FLIM.
Quantitative Performance Comparison
This table presents hypothetical yet realistic performance metrics for each technique when used with a Pyrene-ACE-MTS donor and a suitable acceptor.
| Parameter | Acceptor Photobleaching | Sensitized Emission | FLIM-FRET |
| Typical FRET Efficiency (E) | 15-30% | 15-30% | 15-30% |
| Precision | Moderate | Moderate to High | High |
| Acquisition Time | Slow (minutes per cell) | Fast (seconds per image) | Moderate to Slow |
| Phototoxicity | High (due to bleaching) | Low to Moderate | Low |
| Data Analysis Complexity | Low | High | Moderate |
| Instrumentation Requirement | Standard fluorescence microscope | Standard fluorescence microscope with specific filter sets | Specialized FLIM system |
| Susceptibility to Spectral Bleed-through | Low | High | Low |
| Dependence on Fluorophore Concentration | Low | High | Low |
Qualitative Feature Comparison
| Feature | Acceptor Photobleaching | Sensitized Emission | FLIM-FRET |
| Principle | Measures increase in donor fluorescence after acceptor destruction.[1][2] | Measures acceptor fluorescence upon donor excitation.[3][4] | Measures the decrease in the donor's fluorescence lifetime. |
| Advantages | Simple to implement; provides a direct measure of FRET efficiency.[1] | Fast acquisition suitable for live-cell imaging; can be performed on standard microscopes.[5] | Highly quantitative and robust; independent of probe concentration and excitation intensity.[6] |
| Disadvantages | Destructive to the sample (endpoint measurement); can be slow; potential for incomplete bleaching.[2] | Requires extensive controls and corrections for spectral bleed-through; sensitive to fluorophore concentration.[3][7] | Requires specialized and expensive equipment; data analysis can be complex. |
| Best Suited For | Fixed samples; validating FRET occurrence; endpoint assays.[2] | Dynamic processes in living cells; high-throughput screening.[8] | Precise quantification of FRET efficiency; studying conformational changes; when bleed-through is a major issue. |
Visualizing FRET Principles and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental FRET signaling pathway and the experimental workflows for each cross-validation technique.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the three key FRET cross-validation techniques.
Acceptor Photobleaching
Principle: This method relies on the principle that FRET quenches the donor's fluorescence. By selectively photobleaching the acceptor, FRET is abolished, and an increase in the donor's fluorescence intensity is observed. This increase is directly proportional to the FRET efficiency.[1][2]
Protocol:
-
Sample Preparation:
-
Prepare cells expressing both the Pyrene-ACE-MTS labeled donor and the acceptor fluorophore.
-
As a negative control, prepare cells expressing only the donor.
-
-
Image Acquisition (Pre-Bleach):
-
Using a confocal or widefield fluorescence microscope, acquire an image of the donor channel using the appropriate excitation and emission filters for Pyrene-ACE-MTS. This is the IDonor_pre image.
-
Acquire an image of the acceptor channel to confirm the presence and localization of the acceptor. This is the IAcceptor_pre image.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) within the cell where FRET is to be measured.
-
Repeatedly scan the ROI with high-intensity light at the acceptor's excitation wavelength until its fluorescence is significantly reduced (typically >90% bleached).[9]
-
-
Image Acquisition (Post-Bleach):
-
Acquire a second image of the donor channel using the same settings as in step 2. This is the IDonor_post image.
-
Acquire a second image of the acceptor channel to confirm successful photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the donor within the ROI before (IDonor_pre) and after (IDonor_post) photobleaching.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (IDonor_pre / IDonor_post)[10]
-
Potential Artifacts and Corrections:
-
Donor Photobleaching: Unintentional bleaching of the donor during acceptor photobleaching can lead to an underestimation of FRET efficiency. This can be minimized by using a wavelength for bleaching that is minimally absorbed by the donor.
-
Incomplete Acceptor Photobleaching: If the acceptor is not fully bleached, the calculated FRET efficiency will be lower than the actual value.
-
Cellular Movement: This method is best suited for fixed cells, as movement of the cell during the bleaching process can introduce significant errors.[2]
Sensitized Emission
Principle: This technique measures the fluorescence emitted by the acceptor upon excitation of the donor. Because the emission spectra of many FRET pairs overlap, this method requires careful correction for spectral bleed-through.[3][4][7]
Protocol:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Cells expressing only the Pyrene-ACE-MTS labeled donor.
-
Cells expressing only the acceptor fluorophore.
-
Cells expressing both the donor and acceptor.
-
-
-
Image Acquisition:
-
For each sample, acquire three images using specific filter sets:
-
Donor Channel: Donor excitation, donor emission.
-
Acceptor Channel: Acceptor excitation, acceptor emission.
-
FRET Channel: Donor excitation, acceptor emission.
-
-
-
Data Analysis:
-
Correction for Spectral Bleed-through:
-
Use the "donor-only" sample to determine the percentage of donor emission that "bleeds through" into the FRET channel.
-
Use the "acceptor-only" sample to determine the percentage of acceptor that is directly excited by the donor excitation wavelength.
-
-
Calculate Corrected FRET (cFRET):
-
Subtract the calculated bleed-through from the raw FRET channel image of the dual-labeled sample on a pixel-by-pixel basis. The exact formula for this correction can vary depending on the software and specific methodology used, but generally follows the principles outlined by van der Meer and others.
-
-
Normalize FRET:
-
The cFRET value is often normalized to the donor or acceptor concentration to obtain a ratiometric FRET index.
-
-
Potential Artifacts and Corrections:
-
Spectral Bleed-through: Inaccurate correction for bleed-through is the most significant source of error and can lead to false-positive or false-negative FRET signals.[11]
-
Variations in Fluorophore Concentration: The raw FRET signal is dependent on the concentration of both the donor and acceptor. Normalization is crucial for comparing FRET between different cells or experiments.[7]
-
Phototoxicity: While generally less phototoxic than acceptor photobleaching, prolonged imaging can still cause cell damage.[12]
Fluorescence Lifetime Imaging Microscopy (FLIM)
Principle: FLIM measures the exponential decay rate of fluorescence (the "lifetime") of the donor fluorophore. In the presence of an acceptor, the donor's fluorescence lifetime is shortened due to the energy transfer. This change in lifetime is a direct and quantitative measure of FRET efficiency.[6]
Protocol:
-
Sample Preparation:
-
Prepare cells expressing the Pyrene-ACE-MTS labeled donor only (for measuring the unquenched donor lifetime, τD).
-
Prepare cells expressing both the donor and acceptor (for measuring the quenched donor lifetime, τDA).
-
-
FLIM Data Acquisition:
-
Using a FLIM system (either time-domain or frequency-domain), acquire fluorescence lifetime data for the donor fluorophore in both the donor-only and dual-labeled samples.
-
The data is typically represented as a lifetime map, where each pixel's color or intensity corresponds to the fluorescence lifetime.
-
-
Data Analysis:
-
Fit the fluorescence decay curves from the acquired data to an exponential decay model to determine the average fluorescence lifetimes (τD and τDA).
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (τDA / τD)[10]
-
Potential Artifacts and Corrections:
-
Complex Decay Kinetics: The fluorescence decay of a donor may not always be a single exponential, especially in complex biological environments. Multi-exponential decay analysis may be required.
-
Instrumental Artifacts: The instrument response function (IRF) of the FLIM system must be accurately measured and accounted for in the data analysis to obtain correct lifetime values.[13]
-
Low Photon Count: Acquiring sufficient photons to accurately determine the lifetime can be time-consuming, which may be a limitation for highly dynamic processes.[13]
Conclusion
The cross-validation of FRET data is a critical step in ensuring the reliability of molecular interaction studies. While each method presented here—Acceptor Photobleaching, Sensitized Emission, and FLIM—has its own set of advantages and limitations, a thorough understanding of their principles and protocols allows researchers to make an informed choice for their specific application. For studies involving the hypothetical Pyrene-ACE-MTS or any other FRET pair, employing at least two of these methods for cross-validation is highly recommended to generate robust and publishable data. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers aiming to perform rigorous and quantitative FRET experiments.
References
- 1. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 4. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 5. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. becker-hickl.com [becker-hickl.com]
- 7. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 11. Correcting Confocal Acquisition to Optimize Imaging of Fluorescence Resonance Energy Transfer by Sensitized Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photobleaching-corrected FRET efficiency imaging of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological considerations for global analysis of cellular FLIM/FRET measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Monomer vs. Excimer Emission for Molecular Distance Measurements
For researchers in molecular biology, biochemistry, and drug development, fluorescence spectroscopy is an indispensable tool for probing molecular structure, dynamics, and interactions. When measuring nanoscale distances, the choice between observing the fluorescence of a single probe (monomer) versus an excited-state dimer (excimer) is critical. This guide provides an objective comparison of these two techniques, supported by experimental data and protocols, to help you select the most appropriate method for your research needs.
The Fundamental Principles: Monomer vs. Excimer
Fluorescence occurs when a molecule, or fluorophore, absorbs light energy and is promoted to an excited electronic state. As it returns to its ground state, it emits a photon. The characteristics of this emitted light form the basis of these measurement techniques.
Monomer Emission refers to the fluorescence from a single, isolated fluorophore. An excited monomer (M*) returns to its ground state (M) by emitting a photon of a specific energy, resulting in a characteristic emission spectrum. While not a direct ruler for distance, the emission spectrum of certain fluorophores, like pyrene, is highly sensitive to the polarity of the local microenvironment.[1]
Excimer Emission originates from an "excited dimer" ((M-M)), a short-lived complex formed when an excited fluorophore (M) physically interacts with a nearby, identical ground-state fluorophore (M).[2][3][4] This interaction is only possible when the two molecules are in very close proximity, typically within 10 Ångstroms (Å).[1][5][6] The excimer complex has a lower energy level than the excited monomer, causing it to emit light at a longer, red-shifted wavelength.[2] This emission is typically broad and lacks the fine structure of the monomer spectrum.[7]
The formation of an excimer is therefore a direct indicator of molecular proximity. By measuring the relative intensities of the monomer and excimer fluorescence, one can derive information about the distance separating the two fluorophores.
Quantitative Comparison for Distance Measurement
The choice between monomer and excimer-based methods depends on the specific information required. Excimer fluorescence offers a ratiometric output directly correlated to distance, while monomer fluorescence is more suited for probing the local environment.
| Property | Monomer Emission | Excimer Emission |
| Signal Type | Single, structured emission band. | Dual emission: residual monomer band and a new, red-shifted excimer band. |
| Wavelength | Characteristic of the fluorophore (e.g., Pyrene: ~375-410 nm).[1] | Red-shifted, broad, and unstructured (e.g., Pyrene: ~460-550 nm).[1][5] |
| Distance Sensitivity | Not directly distance-dependent; sensitive to environmental polarity.[1] | Highly sensitive to proximity; optimal for distances in the ~3-20 Å range.[5][8][9] |
| Measurement | Fluorescence intensity at a specific wavelength. | Ratiometric measurement of excimer-to-monomer intensity (Ie/Im).[1][5] |
| Primary Application | Sensing changes in the local environment (e.g., polarity, solvent accessibility). | Measuring intramolecular or intermolecular distances and conformational changes.[1][10] |
| Advantages | Simple spectral analysis; provides data on environmental properties. | Ratiometric signal minimizes artifacts from concentration or lamp fluctuations; high signal-to-background for proximity.[11] |
| Limitations | Does not function as a direct molecular ruler. | Requires specific excimer-forming fluorophores (e.g., pyrene); limited distance range; can be influenced by fluorophore orientation and flexibility.[5][8] |
Experimental Protocol: Distance Measurement in Proteins Using Pyrene
Pyrene is the archetypal fluorophore for excimer-based distance measurements due to its distinct spectral properties and long fluorescence lifetime.[1][6][10] The following protocol outlines a typical workflow for measuring the distance between two sites in a protein.
1. Protein Engineering and Labeling
-
Site-Directed Mutagenesis: Introduce cysteine residues at the specific locations in the protein where the distance is to be measured. If the protein contains native cysteines, they may need to be mutated to another residue (e.g., serine or alanine) to ensure site-specific labeling.
-
Protein Expression and Purification: Express the mutant protein in a suitable system (e.g., E. coli) and purify it to homogeneity.
-
Covalent Labeling: React the purified protein with a cysteine-reactive pyrene derivative, such as pyrene maleimide.[5] The maleimide group forms a stable covalent bond with the sulfhydryl group of the cysteine. The reaction is typically performed in a buffer free of reducing agents.
-
Probe Removal: Remove any unreacted, free pyrene probe from the labeled protein solution using size-exclusion chromatography or dialysis.
2. Spectroscopic Measurement
-
Instrumentation: Use a spectrofluorometer capable of scanning emission wavelengths.
-
Sample Preparation: Prepare the labeled protein in a suitable, degassed buffer in a quartz cuvette.
-
Data Acquisition:
-
Set the excitation wavelength appropriate for pyrene (typically ~344 nm or 365 nm).[12]
-
Record the fluorescence emission spectrum over a range that captures both monomer and excimer signals (e.g., 360 nm to 600 nm).[1][5] The monomer emission for pyrene appears as a series of sharp peaks between ~375 nm and 410 nm, while the broad excimer emission is centered around 460 nm.[1][5]
-
3. Data Analysis
-
Calculate Ie/Im Ratio: Determine the ratio of the fluorescence intensity at the maximum of the excimer peak (Ie, ~460 nm) to the intensity at one of the monomer peaks (Im, typically the first peak at ~375 nm).[5]
-
Correlation to Distance: The Ie/Im ratio is inversely correlated with the distance between the two pyrene probes.[5][8][9] A high Ie/Im ratio indicates close proximity, while a low ratio (approaching zero) indicates a large separation. Calibration curves can be generated using model systems with known distances to create a more quantitative "spectroscopic ruler".[5]
Supporting Experimental Data
A study on the apolipoprotein E3 (apoE3) provides a clear example of the relationship between the Ie/Im ratio and distance.[5][9] Researchers introduced pairs of cysteine residues at varying, known distances on an α-helix and labeled them with pyrene.
| Labeled Residue Pair | Approximate Distance (Å) | Observed Ie/Im Ratio |
| Residues 59 / 62 | ~5 | ~2.6 |
| Residues 59 / 66 | ~10 | ~1.5 |
| Residues 59 / 69 | ~15 | ~1.4 |
| Residues 59 / 73 | ~20 | ~1.2 |
| Data adapted from studies on pyrene-labeled apolipoprotein E3, showing an inverse correlation between inter-probe distance and the excimer-to-monomer fluorescence ratio.[5][8][9] |
These results demonstrate a strong, inverse correlation between the distance separating the pyrene probes and the measured Ie/Im ratio.[5][8][9] An intense excimer band (high Ie/Im ratio) was observed when probes were ~5 Å apart, and this ratio decreased significantly as the distance increased to 20 Å.[5][8][9]
Applications in Research and Drug Development
The ability to measure molecular proximity makes excimer fluorescence a powerful technique with broad applications:
-
Protein Conformation and Dynamics: Tracking conformational changes in proteins upon ligand binding, folding, or interaction with other molecules.[1][6][10]
-
Protein-Protein Interactions: Detecting the formation of dimers or higher-order oligomers by labeling individual protein units and observing intermolecular excimer formation.[1]
-
Drug Discovery: Assessing how a candidate drug molecule affects the conformation of its target protein or disrupts a protein-protein interaction.[11][13][14]
-
Membrane Studies: Investigating the proximity and interaction of proteins with lipid bilayers.[1]
Conclusion
Both monomer and excimer emission provide valuable insights into molecular systems, but they answer different questions. Monomer emission is a tool for probing the local environment of a fluorophore. In contrast, excimer emission is a ratiometric and sensitive reporter on molecular proximity , serving as a spectroscopic ruler for the 3-20 Å range. For researchers aiming to measure intramolecular distances, detect conformational changes, or monitor binding events, the ratiometric and distance-dependent signal of excimer fluorescence offers a robust and powerful experimental approach.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excimer - Wikipedia [en.wikipedia.org]
- 3. A comparative investigation on excimer fluorescence toward its bright future - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08001G [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrene excimer fluorescence as a probe of protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate for Sulfhydryl Modification
For researchers, scientists, and drug development professionals engaged in protein modification and bioconjugation, the selective labeling of sulfhydryl groups on cysteine residues is a critical technique. 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (Pyrene-ACE-MTS) is a fluorescent reagent designed for this purpose, offering the unique photophysical properties of the pyrene fluorophore. This guide provides an objective comparison of Pyrene-ACE-MTS with alternative sulfhydryl-reactive probes, supported by available experimental data and principles of fluorescence chemistry.
Introduction to this compound (Pyrene-ACE-MTS)
Pyrene-ACE-MTS is a thiol-reactive fluorescent probe that combines the environmentally sensitive pyrene fluorophore with a methanethiosulfonate (MTS) reactive group. The MTS group reacts specifically with free sulfhydryl groups to form a disulfide bond, thereby covalently attaching the pyrene label to the protein of interest. This reaction is typically rapid and selective under mild pH conditions. The pyrene moiety is well-known for its high fluorescence quantum yield, long fluorescence lifetime, and the unique phenomenon of excimer formation, where two pyrene molecules in close proximity exhibit a red-shifted fluorescence emission. This property can be exploited to study protein conformation, dimerization, and folding.
Limitations of this compound
Despite its utility, Pyrene-ACE-MTS presents several limitations that researchers should consider:
-
Linkage Stability: The disulfide bond formed between the MTS group and a protein thiol is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). While this reversibility can be advantageous in some applications, it can be a significant drawback where stable conjugation is required, particularly in the reducing environment of the cell cytoplasm. Furthermore, the MTS reaction can sometimes promote the formation of unintended intramolecular or intermolecular disulfide bonds.
-
Photostability: Pyrene fluorophores can be susceptible to photodegradation, especially in the presence of certain solvents like aerated chloroform.[1][2] This can limit its use in long-term or high-intensity imaging experiments.
-
Environmental Sensitivity: While the sensitivity of pyrene's fluorescence to its local environment is a powerful tool, it can also be a limitation. Changes in solvent polarity or binding to hydrophobic pockets can alter the fluorescence spectrum and quantum yield, complicating quantitative measurements if not properly controlled.
-
Aggregation-Caused Quenching (ACQ): Like many aromatic fluorophores, pyrene can exhibit aggregation-caused quenching, where the fluorescence intensity decreases at high concentrations or when the labeled proteins aggregate.
-
Light and Moisture Sensitivity: The compound itself is reported to be sensitive to light and moisture, requiring careful storage and handling to maintain its reactivity.[3]
Alternatives to Pyrene-ACE-MTS for Sulfhydryl Labeling
Several classes of fluorescent reagents have been developed for sulfhydryl modification, each with its own set of advantages and disadvantages. The choice of an alternative often depends on the specific requirements of the experiment, such as the need for a stable linkage, a particular emission wavelength, or a different reactive chemistry.
Maleimide-Based Probes
Maleimides are the most common class of reagents for sulfhydryl modification. They react with thiols via a Michael addition reaction to form a stable thioether bond.
-
Advantages: The reaction is highly specific for thiols at neutral pH and is generally rapid. A wide variety of maleimide derivatives with different fluorophores are commercially available.
-
Disadvantages: The resulting succinimidyl thioether linkage can be unstable, particularly in vivo, where it is susceptible to a retro-Michael reaction leading to dissociation of the conjugate.[4][5] The maleimide ring can also undergo hydrolysis, rendering it unreactive.[4]
Haloacetyl and Halomethyl Derivatives
Iodoacetamides and bromoacetamides are classic alkylating agents for sulfhydryls.
-
Advantages: They form a very stable thioether bond.
-
Disadvantages: The reaction is generally slower than that of maleimides and can exhibit lower specificity, with potential side reactions with other nucleophilic amino acid residues (e.g., histidine, lysine) at higher pH.
Vinyl Sulfones
Vinyl sulfones are another class of Michael acceptors that react with thiols to form a stable thioether linkage.
-
Advantages: The resulting conjugate is significantly more stable than the maleimide-thiol adduct, resisting the retro-Michael reaction.[4]
-
Disadvantages: The reaction rate is generally slower than that of maleimides.
Julia-Kocieński-like Reagents
This newer class of reagents, such as methylsulfonyl phenyloxadiazoles, offers a "thiol-click" chemistry for bioconjugation.
-
Advantages: They react specifically with cysteine under various buffer conditions to form highly stable conjugates that are resistant to hydrolysis and thiol exchange in human plasma.[5]
-
Disadvantages: These reagents are less common and may not be as readily available with a wide range of fluorophores.
Performance Comparison
The following table summarizes the key characteristics of Pyrene-ACE-MTS and its alternatives. Quantitative data for Pyrene-ACE-MTS is not widely available in the literature; therefore, some properties are inferred based on the behavior of the pyrene fluorophore and the MTS reactive group.
| Feature | This compound (Pyrene-ACE-MTS) | Maleimide-Based Probes (e.g., N-(1-pyrenyl)maleimide) | Haloacetyl-Based Probes (e.g., Iodoacetamido-pyrene) | Vinyl Sulfone-Based Probes | Julia-Kocieński-like Reagents |
| Reactive Group | Methanethiosulfonate | Maleimide | Haloacetyl (Iodo/Bromo) | Vinyl Sulfone | Methylsulfonyl Phenyloxadiazole |
| Linkage Formed | Disulfide | Thioether (Succinimide) | Thioether | Thioether | Thioether |
| Linkage Stability | Reversible with reducing agents, potentially unstable in reducing environments. | Susceptible to retro-Michael reaction and hydrolysis.[4][5] | Highly Stable | Highly Stable[4] | Highly Stable[5] |
| Reaction Rate | Generally Fast | Fast | Slower than maleimides | Slower than maleimides | Fast |
| Specificity for Thiols | High | High at neutral pH | Moderate, potential for off-target reactions at higher pH | High | High |
| Fluorophore | Pyrene | Various (including Pyrene) | Various | Various | Various |
| Key Advantage | Reversible linkage, excimer fluorescence for proximity sensing. | Wide availability, fast reaction. | Very stable linkage. | Very stable linkage. | Extremely stable linkage, suitable for in vivo applications. |
| Key Disadvantage | Potentially unstable linkage in reducing environments, photobleaching. | Unstable linkage in vivo.[4][5] | Slower reaction, potential for lower specificity. | Slower reaction. | Limited commercial availability. |
Experimental Protocols
General Protocol for Labeling Proteins with Pyrene-ACE-MTS
This protocol is a general guideline and should be optimized for the specific protein and experimental conditions.
Materials:
-
Protein of interest containing a free cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5).
-
This compound (Pyrene-ACE-MTS) stock solution (e.g., 10 mM in DMSO or DMF).
-
Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography) to remove excess reagent.
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any extraneous thiols. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before labeling using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Pyrene-ACE-MTS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 5% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent (e.g., free cysteine to a final concentration of 1 mM) to react with any unreacted Pyrene-ACE-MTS. Incubate for an additional 30 minutes.
-
Purification: Remove the excess labeling reagent and the quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the pyrene at its absorbance maximum (around 345 nm). The fluorescence emission spectrum can be recorded with excitation at ~345 nm to confirm successful labeling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction of Pyrene-ACE-MTS with a protein thiol and a typical experimental workflow for protein labeling and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Further insight into the photostability of the pyrene fluorophore in halogenated solvents. [fitforthem.unipa.it]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrene-Based Probes for Advanced Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Pyrene and its derivatives have long been established as powerful fluorescent probes in the study of protein structure, dynamics, and interactions. Their unique photophysical properties, including a long fluorescence lifetime and high sensitivity to the local microenvironment, make them invaluable tools for elucidating complex biological processes. This guide provides a comprehensive comparison of pyrene-based probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific applications.
Principles of Pyrene-Based Probing
The utility of pyrene as a molecular probe stems from two key fluorescence phenomena:
-
Monomer Emission: The fluorescence emission spectrum of a pyrene monomer is characterized by five distinct vibronic bands. The ratio of the intensity of the first and third bands (the Py value) is highly sensitive to the polarity of the probe's microenvironment. A decrease in the Py value indicates a more hydrophobic environment, which can be used to monitor protein conformational changes or binding events that alter the probe's surroundings.[1]
-
Excimer Emission: When two pyrene molecules are in close proximity (approximately 10 Å), an excited-state dimer, or "excimer," can form.[1][2] This excimer fluoresces at a longer, red-shifted wavelength (typically around 460 nm) compared to the monomer emission (around 375-410 nm).[1] The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive measure of intermolecular or intramolecular distances, making it ideal for studying protein oligomerization, folding, and conformational changes that bring two labeled sites closer together.[1]
Comparison of Pyrene-Based Probes
The choice of a pyrene-based probe depends on the specific application and the target protein. Below is a comparison of commonly used pyrene derivatives and their performance in protein studies.
| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Typical Application | Reference |
| N-(1-pyrene)maleimide (PM) | Maleimide | ~343 | Monomer: ~375, ~395; Excimer: ~460 | ~0.32 (for pyrene) | ~40,000 at 338 nm | Labeling cysteine residues to study protein conformation and oligomerization. | [1] |
| 1-Pyrenebutyric acid, succinimidyl ester | N-hydroxysuccinimide (NHS) ester | ~340 | Monomer: ~376, ~396; Excimer: ~470 | Varies with conjugation | ~21,000 at 345 nm | Labeling primary amines (lysine residues and N-terminus) to study protein-protein interactions. | [3] |
| Pyrene-labeled aptamer (e.g., for Lysozyme) | Aptamer | ~345 | Monomer: ~378; Excimer: ~485 | Not reported | Not reported | Biosensing and detection of specific proteins. | [4] |
| Pyrene Schiff Base (PS) | Schiff Base | ~315, ~395, ~420 | Not specified | 0.48 (in aggregate form) | Not specified | Protein binding studies and detection of biomolecules like bilirubin. | [5] |
| Alkynylpyrenes | Alkyne | Red-shifted vs. pyrene | Red-shifted vs. pyrene | Up to 0.99 | Not specified | Improved brightness and photostability for labeling peptides, proteins, and DNA. | [6] |
Experimental Protocols
Protocol 1: Labeling of Cysteine Residues with N-(1-pyrene)maleimide (PM)
This protocol describes the covalent attachment of PM to cysteine residues in a protein.
Materials:
-
Protein of interest (with at least one cysteine residue)
-
N-(1-pyrene)maleimide (PM)
-
Degassed labeling buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.[7][8] If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7]
-
PM Stock Solution: Prepare a 10 mM stock solution of PM in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the PM stock solution to the protein solution while gently stirring. The optimal ratio may need to be determined empirically. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Separate the pyrene-labeled protein from unreacted PM using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[10]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and ~343 nm (for pyrene concentration). Calculate the DOL using the molar extinction coefficients of the protein and pyrene (~40,000 M⁻¹cm⁻¹ at ~343 nm).[10]
Protocol 2: Fluorescence Spectroscopy for Protein-Protein Interaction Analysis
This protocol outlines the use of pyrene-labeled proteins to monitor protein dimerization or oligomerization via excimer fluorescence.
Materials:
-
Pyrene-labeled protein (from Protocol 1)
-
Unlabeled interacting partner protein
-
Fluorescence spectrophotometer with temperature control
-
Quartz cuvettes
-
Appropriate interaction buffer
Procedure:
-
Instrument Setup:
-
Baseline Measurement:
-
In a quartz cuvette, add a known concentration of the pyrene-labeled protein in the interaction buffer. The concentration should be in the nanomolar to low micromolar range to minimize random intermolecular excimer formation.[10]
-
Record the fluorescence emission spectrum. This will serve as the control, showing primarily monomer emission.[10]
-
-
Titration Experiment:
-
To the cuvette containing the pyrene-labeled protein, add increasing concentrations of the unlabeled interacting partner protein.[10]
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of excimer intensity (e.g., at 460 nm) to monomer intensity (e.g., at 375 nm) for each concentration of the partner protein.
-
Plot the E/M ratio as a function of the partner protein concentration. An increase in the E/M ratio indicates that the interaction is bringing the pyrene-labeled proteins into close proximity, leading to excimer formation.
-
The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the interaction.
-
Visualizing Protein Studies with Pyrene Probes
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the principles and workflows associated with using pyrene-based probes.
Caption: Principle of pyrene monomer and excimer fluorescence.
Caption: Experimental workflow for labeling proteins with pyrene maleimide.
Caption: Detection of protein-protein interaction using pyrene excimer fluorescence.
G Protein-Coupled Receptor (GPCR) Signaling Pathway
While specific examples of pyrene probes in GPCR signaling are less common in the reviewed literature, the general principles of fluorescence can be applied to study conformational changes in these receptors or their interactions with G proteins. The following diagram illustrates a simplified GPCR signaling cascade.
Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling pathway.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate (CAS 384342-64-7), a fluorescent compound utilized for modifying sulfhydryl groups.[1][2] Adherence to these protocols is crucial to mitigate potential health risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This compound's constituent parts, pyrene and methanethiosulfonate, necessitate careful handling. Pyrene is known to be toxic, and methanethiosulfonates can be irritating and harmful.[3][4]
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
Waste Disposal Workflow
The primary directive for the disposal of this compound is to treat it as hazardous waste.[3][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5]
Figure 1. Logical workflow for the proper disposal of this compound.
Detailed Disposal Procedures
1. Waste Segregation and Storage:
-
Waste Container: Utilize a dedicated, leak-proof container clearly labeled for this compound waste. The container must be chemically compatible.
-
Labeling: The waste container must be marked with "Hazardous Waste," the full chemical name, and relevant hazard symbols.
-
Contents: All waste, including unused product, contaminated consumables (e.g., gloves, pipette tips, wipes), and empty containers, should be placed in this designated container.[5] Contaminated packaging should be treated as unused product.
2. Decontamination: Effective decontamination of laboratory surfaces and equipment is essential to prevent cross-contamination.
-
Initial Wipe: Use a disposable cloth dampened with a suitable solvent, such as toluene, to wipe down the contaminated area.[5]
-
Wash: Follow the solvent wipe with a thorough wash using soap and water.
-
Rinse: Rinse the area with water.
-
Disposal of Cleaning Materials: All materials used for decontamination must be disposed of as hazardous waste in the designated container.[5]
3. Ultimate Disposal Method: The approved method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration, which is effective for polycyclic aromatic hydrocarbons (PAHs) like pyrene.[5][6]
-
Incineration: This process uses high temperatures (ranging from 820 to 1,600 °C) to destroy the chemical, converting it into less harmful combustion products.[6] For liquid forms, mixing with a more flammable solvent can improve combustion.[6] The incinerator should be equipped with an afterburner and scrubber system to manage emissions.[7]
-
Chemical Oxidation (for small-scale lab use): While incineration is the standard, chemical degradation using strong oxidizing agents like potassium permanganate or potassium dichromate in an acidic medium can be used for small amounts of PAH waste in a laboratory setting prior to disposal.[5][6] However, the resulting waste must still be treated as hazardous.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 384342-64-7 | [8] |
| Molecular Formula | C₂₀H₁₇NO₃S₂ | [8] |
| Molecular Weight | 383.48 g/mol | [8] |
| Melting Point | 172-174°C | [2] |
| Solubility | Acetone, DMSO | [2] |
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and a licensed waste disposal service for local regulations.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Fact sheet: Pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. benchchem.com [benchchem.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
Safe Handling and Disposal of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
FOR IMMEDIATE REFERENCE: This document provides essential safety and operational guidance for the handling and disposal of this compound (CAS: 384342-64-7). All personnel must review this information before commencing any work with this compound.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), safe handling procedures, storage requirements, and disposal protocols to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a fluorescent compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary concerns are skin, eye, and respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands and face thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for the specific procedures being performed to determine the appropriate level of PPE. The following table summarizes the minimum required PPE and recommendations for higher-risk operations.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield.[1] |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves.[1] |
| Body Protection | Laboratory coat. | Chemical-resistant apron over a lab coat.[1] |
| Respiratory Protection | Work in a certified chemical fume hood.[1] | A NIOSH-approved respirator may be required. |
It is important to note that polycyclic aromatic hydrocarbons (PAHs) like pyrene can persist on PPE, suggesting the need for regular and thorough cleaning of reusable equipment and proper disposal of single-use items.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
All work with this compound, including solution preparation and handling, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
-
Before handling, allow the vial to warm to room temperature to prevent condensation, as methanethiosulfonate reagents can be hygroscopic.[2][3]
3.2. Solution Preparation:
-
Prepare solutions immediately before use for optimal results.[2][3]
-
For non-water-soluble methanethiosulfonate reagents, Dimethyl sulfoxide (DMSO) is a suitable solvent.[2][3]
3.3. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible tools (e.g., spatulas) to handle the solid compound.
-
Keep the container tightly closed when not in use.
3.4. In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
Storage and Disposal Plan
4.1. Storage:
-
Store the compound in a well-ventilated, dry place.
-
Keep the container tightly closed and stored in a desiccator at -20°C is recommended for methanethiosulfonate reagents to prevent hydrolysis.[3]
-
The compound should be stored locked up in a designated and controlled area.
4.2. Disposal:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused product, as hazardous waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
